Product packaging for cis-4-Cyclopentene-1,3-Diol(Cat. No.:CAS No. 29783-26-4)

cis-4-Cyclopentene-1,3-Diol

Cat. No.: B2891410
CAS No.: 29783-26-4
M. Wt: 100.117
InChI Key: IGRLIBJHDBWKNA-SYDPRGILSA-N
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Description

Cis-4-Cyclopentene-1,3-Diol is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.117. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B2891410 cis-4-Cyclopentene-1,3-Diol CAS No. 29783-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-cyclopent-4-ene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRLIBJHDBWKNA-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29783-26-4
Record name 29783-26-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Cyclopentene-1,3-diol: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a pivotal chiral building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the synthesis of a wide array of biologically active molecules. Its rigid cyclopentene (B43876) core, coupled with the stereospecific arrangement of its two hydroxyl groups, provides a versatile scaffold for the construction of complex molecular architectures, most notably prostaglandins (B1171923) and their analogues. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the tables below.[1]

General Properties
PropertyValueSource
Molecular Formula C₅H₈O₂PubChem
Molecular Weight 100.12 g/mol PubChem[2]
IUPAC Name (1R,3S)-cyclopent-4-ene-1,3-diolPubChem[2]
CAS Number 29783-26-4Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich
Melting Point 55-59 °CSigma-Aldrich
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features and Assignments
¹H NMR Spectra available, detailed assignments pending further experimental data.
¹³C NMR Spectra available, detailed assignments pending further experimental data.
Infrared (IR) Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1650 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 100. Fragmentation patterns would involve loss of water and hydroxyl groups.
Solubility Profile

Synthesis of this compound

The enantioselective synthesis of this compound is of significant interest due to its application as a chiral starting material. A common and effective method involves the asymmetric dihydroxylation of cyclopentadiene (B3395910) or the reduction of a prochiral precursor.

Experimental Protocol: Enantioselective Synthesis

A widely utilized approach for the synthesis of enantiomerically enriched this compound involves the enzymatic hydrolysis of a meso-diacetate precursor.

Workflow for Enantioselective Synthesis of this compound

G cluster_0 Step 1: Diacetoxylation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Purification Cyclopentadiene Cyclopentadiene Reaction1 Formation of meso-3,5-diacetoxycyclopent-1-ene Cyclopentadiene->Reaction1 1. O₂, hv, Rose Bengal 2. Ac₂O, Pyridine Reaction2 Enantioselective monohydrolysis Reaction1->Reaction2 Porcine Liver Esterase (PLE) Product This compound (enantiomerically enriched) Reaction2->Product Chromatography

Caption: Workflow for the enantioselective synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two secondary hydroxyl groups can be selectively protected or functionalized, and the double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, and hydrogenation.

This versatile reactivity makes it a valuable precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, including regulation of inflammation, blood pressure, and uterine contractions.

Signaling Pathway Involvement (as a precursor)

While this compound itself is not known to be directly involved in signaling pathways, its synthetic derivatives, particularly prostaglandins, are potent signaling molecules that act on G-protein coupled receptors.

Simplified Prostaglandin Synthesis Pathway

G Diol This compound Corey_lactone Corey Lactone Intermediate Diol->Corey_lactone Multi-step synthesis PGF2a Prostaglandin F2α Corey_lactone->PGF2a Wittig reaction & reduction PGE2 Prostaglandin E2 Corey_lactone->PGE2 Oxidation & rearrangement

Caption: Simplified pathway from this compound to key prostaglandins.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Identification[2][3]
  • GHS Pictograms:

    • alt text

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage[6]
  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store refrigerated.

Conclusion

This compound is a cornerstone chiral synthon for the stereocontrolled synthesis of complex and biologically important molecules. Its well-defined stereochemistry and versatile functionality make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics.

References

In-Depth Technical Guide on the Spectroscopic Data of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-4-cyclopentene-1,3-diol, a pivotal building block in the synthesis of various biologically active molecules, including prostaglandins. This document collates available spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound (CAS No: 29783-26-4; Molecular Formula: C₅H₈O₂; Molecular Weight: 100.12 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
5.85s-2HHC=CH
4.60m-2HCH-OH
3.50br s-2HOH
2.65d14.01HCH₂ (endo)
1.55dt14.0, 8.01HCH₂ (exo)
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
135.0HC=CH
75.5CH-OH
42.0CH₂
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (H-bonded)
3060Medium=C-H stretch
2920MediumC-H stretch (aliphatic)
1650WeakC=C stretch
1050StrongC-O stretch
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Possible Fragment Ion
100Moderate[M]⁺ (Molecular Ion)
82High[M - H₂O]⁺
71High[M - CHO]⁺
67Moderate[C₅H₇]⁺
54High[C₄H₆]⁺
Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound via Hydrolysis of cis-3,5-Diacetoxycyclopent-1-ene.[1]

A common and effective method for the preparation of this compound is the hydrolysis of its diacetate precursor, cis-3,5-diacetoxycyclopent-1-ene.

Materials:

Procedure:

  • A solution of cis-3,5-diacetoxycyclopent-1-ene (1.0 g, 5.43 mmol) in methanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Potassium carbonate (0.15 g, 1.09 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (50 mL) and water (20 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 45°, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a pulse angle of 30°, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature program starting at 50°C and ramping to 250°C.

  • MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 35 to 300.

Visualizations

The following diagrams illustrate key conceptual workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Material (cis-3,5-diacetoxycyclopent-1-ene) Reaction Hydrolysis (K2CO3, MeOH) Start->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product NMR NMR (1H, 13C) Product->NMR IR IR Product->IR MS MS Product->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

NMR_Signal_Assignment cluster_molecule This compound Structure cluster_signals ¹H NMR Signals mol H   H | / C=C /   HO-CH   CH-OH / CH2 H_olefin Olefinic H ~5.85 ppm H_carbinol Carbinol H ~4.60 ppm H_hydroxyl Hydroxyl H ~3.50 ppm H_aliphatic Aliphatic H ~2.65, 1.55 ppm

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of cis-4-Cyclopentene-1,3-Diol. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a key building block in the synthesis of various natural products and pharmaceutical agents.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimentally derived and fully assigned ¹H NMR data for this compound in peer-reviewed literature, the following data is based on established principles of NMR spectroscopy and spectral data of analogous cyclopentene (B43876) derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentMultiplicityPredicted Chemical Shift (δ) (ppm)IntegrationPredicted Coupling Constants (J) (Hz)
H1, H3 (CH-OH)Multiplet~4.72HJ_1,2a_ ≈ 5, J_1,2b_ ≈ 2, J_1,4_ ≈ 2
H4, H5 (C=CH)Singlet~5.92HN/A
H2 (CH₂)Multiplet~2.5 (axial), ~1.8 (equatorial)2HJ_2a,2b_ ≈ 14
OHBroad SingletVariable2HN/A

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standardized methodology for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may affect the chemical shift of the hydroxyl protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is appropriate.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable for proton NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural and Signaling Visualization

The following diagrams illustrate the molecular structure and the logical relationships of the proton environments in this compound.

Caption: Molecular structure of this compound with atom numbering.

G H1_H3 H1, H3 (CH-OH) ~4.7 ppm H4_H5 H4, H5 (C=CH) ~5.9 ppm H1_H3->H4_H5 J_allylic_ H2 H2 (CH2) ~1.8-2.5 ppm H1_H3->H2 J_vicinal_ OH OH Variable

Caption: Predicted proton NMR signaling pathways for this compound.

An In-depth Technical Guide to the ¹³C NMR Analysis of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of cis-4-Cyclopentene-1,3-Diol. It includes a summary of its chemical shifts, a detailed experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and its corresponding spectral data.

Introduction

This compound (CAS No: 29783-26-4) is a valuable building block in organic synthesis, particularly in the preparation of prostaglandins (B1171923) and other biologically active molecules. Its stereochemistry and functionality make it a versatile synthon. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound, providing unambiguous information about the carbon framework.

Molecular Structure and Carbon Environments

The structure of this compound possesses a plane of symmetry, which results in three distinct carbon environments. The olefinic carbons (C=C), the carbons bearing the hydroxyl groups (CH-OH), and the methylene (B1212753) carbon (CH₂) each produce a unique signal in the ¹³C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shifts for this compound. The data is typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Due to the molecule's symmetry, only three signals are observed.

Carbon AtomChemical EnvironmentTypical Chemical Shift (δ) in ppm
C1, C3CH-OH~75-80
C4, C5C=C~130-135
C2CH₂~40-45

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.

  • Add a small amount of TMS as an internal standard if the solvent does not already contain it.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks if quantitative information is desired.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹³C NMR analysis of this compound.

G SamplePrep Sample Preparation NMRacq NMR Data Acquisition SamplePrep->NMRacq DataProc Data Processing NMRacq->DataProc Analysis Spectral Analysis DataProc->Analysis

Caption: General workflow for ¹³C NMR analysis.

Signal Assignment and Interpretation

The assignment of the signals in the ¹³C NMR spectrum of this compound is based on established chemical shift ranges for different carbon types.

  • Olefinic Carbons (C4, C5): The signal appearing furthest downfield (130-135 ppm) is assigned to the two equivalent olefinic carbons. Their deshielding is due to the sp² hybridization and the electron-withdrawing effect of the double bond.

  • Carbinol Carbons (C1, C3): The signal in the range of 75-80 ppm is attributed to the two equivalent carbons bonded to the hydroxyl groups. The electronegative oxygen atom causes a significant downfield shift compared to a standard alkane carbon.

  • Methylene Carbon (C2): The most upfield signal (40-45 ppm) corresponds to the single methylene carbon.

The logical relationship for signal assignment is visualized below:

G cluster_structure Molecular Structure cluster_spectrum ¹³C NMR Spectrum C_olefin Olefinic Carbons (C=C) Signal_downfield Downfield Signal (~130-135 ppm) C_olefin->Signal_downfield corresponds to C_carbinol Carbinol Carbons (CH-OH) Signal_midfield Midfield Signal (~75-80 ppm) C_carbinol->Signal_midfield corresponds to C_methylene Methylene Carbon (CH₂) Signal_upfield Upfield Signal (~40-45 ppm) C_methylene->Signal_upfield corresponds to

Caption: Correlation of carbon types to their respective ¹³C NMR signals.

Conclusion

The ¹³C NMR analysis of this compound is a straightforward and powerful method for its structural confirmation. The inherent symmetry of the molecule simplifies the spectrum to three distinct signals, which can be readily assigned based on established chemical shift principles. The detailed experimental protocol provided in this guide will enable researchers to acquire high-quality ¹³C NMR data for this important synthetic intermediate, ensuring the integrity and purity of the compound for use in drug discovery and development.

Mass spectrometry of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of cis-4-Cyclopentene-1,3-Diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of this compound, a molecule of interest in synthetic chemistry and as a building block in the development of novel therapeutics. Due to the limited availability of dedicated mass spectrometry studies on this specific compound, this document combines available data with established principles of mass spectrometry for analogous cyclic diols to offer a comprehensive analytical framework.

Molecular Profile

This compound (C₅H₈O₂) is a cyclic alcohol with a molecular weight of 100.12 g/mol .[1][2] Its structure, featuring two hydroxyl groups on a five-membered ring, dictates its fragmentation behavior under mass spectrometric analysis.

Table 1: Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈O₂--INVALID-LINK--
Molecular Weight100.12 g/mol [1][2]
CAS Number29783-26-4[1][2]

Mass Spectral Data (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of volatile and semi-volatile compounds via Gas Chromatography-Mass Spectrometry (GC-MS). The following data is based on the NIST (National Institute of Standards and Technology) GC-MS record for this compound.

Table 2: Major Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of this compound

m/zProposed IonRelative Intensity
100[C₅H₈O₂]⁺•Low to absent
82[C₅H₆O]⁺•Moderate
71[C₄H₇O]⁺Moderate
69[C₄H₅O]⁺Moderate
57[C₃H₅O]⁺High
55[C₃H₃O]⁺High
56[C₃H₄O]⁺•High

Note: Relative intensities are qualitative descriptions based on typical fragmentation patterns and available data. The molecular ion at m/z 100 is often of low abundance or absent in the EI spectra of alcohols due to facile fragmentation.

Proposed Fragmentation Pathways (Electron Ionization)

The fragmentation of this compound under EI conditions is likely initiated by the loss of a non-bonding electron from one of the oxygen atoms, forming a molecular ion ([M]⁺•). This high-energy species then undergoes a series of fragmentation reactions, including dehydration and ring cleavage, to produce the observed fragment ions.

Caption: Proposed EI fragmentation of this compound.

Key Fragmentation Steps:

  • Dehydration: A primary fragmentation route for alcohols is the loss of a water molecule (H₂O, 18 Da). This leads to the formation of an ion at m/z 82 .

  • Ring Cleavage and Rearrangement: The strained cyclopentene (B43876) ring can undergo cleavage. The loss of a formyl radical (CHO•, 29 Da) from the molecular ion could lead to the fragment at m/z 71 .

  • Further Fragmentation: The initial fragments can undergo further neutral losses. For instance, the ion at m/z 82 may lose acetylene (B1199291) (C₂H₂, 26 Da) to form the ion at m/z 56 . The fragment at m/z 71 could lose methane (B114726) (CH₄, 16 Da) to produce the ion at m/z 55 . The formation of the prominent ion at m/z 57 likely involves a more complex rearrangement and cleavage of the ring.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of this compound due to its volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in a volatile organic solvent (e.g., Methanol) Sample->Dissolution Derivatization (Optional) Derivatization (e.g., Silylation with BSTFA) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole Analyzer) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch NIST Library Search Spectrum->LibrarySearch Interpretation Fragmentation Pattern Interpretation LibrarySearch->Interpretation

Caption: A typical workflow for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as methanol (B129727) or ethyl acetate (B1210297) to a concentration of approximately 1-10 µg/mL.

    • For improved volatility and chromatographic peak shape, derivatization can be performed. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method for hydroxyl groups. Incubate the sample with the silylation reagent at 60-70°C for 30 minutes.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or with a split ratio of 10:1).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for complex matrices or when derivatization is not desirable. Electrospray ionization (ESI) is the preferred ionization technique.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis cluster_data_lc Data Processing Sample_LC Sample in solution Dilution_LC Dilute with mobile phase (e.g., Water:Acetonitrile) Sample_LC->Dilution_LC Filtration_LC Filter through 0.22 µm syringe filter Dilution_LC->Filtration_LC Injection_LC Inject into LC Filtration_LC->Injection_LC Separation_LC Chromatographic Separation (e.g., C18 column) Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI) (Positive or Negative Mode) Separation_LC->Ionization_LC MassAnalysis_LC Mass Analysis (e.g., TOF or Orbitrap) Ionization_LC->MassAnalysis_LC Detection_LC Detection MassAnalysis_LC->Detection_LC TIC Total Ion Chromatogram Detection_LC->TIC EIC Extracted Ion Chromatogram for [M+H]⁺ or [M-H]⁻ TIC->EIC MSMS (Optional) MS/MS for structural confirmation EIC->MSMS

Caption: A standard workflow for LC-MS analysis.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

      • In positive mode, expect the protonated molecule [M+H]⁺ at m/z 101.1.

      • In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 99.1.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

    • Data Acquisition: Full scan mode from m/z 50-500. For structural confirmation, tandem MS (MS/MS) can be performed on the precursor ions (m/z 101.1 or 99.1).

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS. While detailed fragmentation studies are not widely published, the primary fragmentation pathways under EI are proposed to involve dehydration and ring cleavage. The experimental protocols provided in this guide offer a robust starting point for method development and routine analysis in research and drug development settings. High-resolution mass spectrometry is recommended for unambiguous molecular formula confirmation.

References

Infrared Spectroscopy of cis-4-Cyclopentene-1,3-Diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of cis-4-cyclopentene-1,3-diol. Due to the limited availability of a publicly accessible, complete experimental infrared spectrum for this specific compound, this document focuses on the predicted characteristic absorption frequencies based on its functional groups. It also outlines a comprehensive experimental protocol for acquiring a high-quality Fourier-transform infrared (FTIR) spectrum. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its hydroxyl (-OH), alkene (C=C), and aliphatic C-H and C-O bonds. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical intensity levels.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600-3200O-H stretching (hydrogen-bonded)Alcohol (-OH)Strong, Broad
3100-3000=C-H stretchingAlkene (=C-H)Medium
3000-2850C-H stretchingAlkane (-CH₂, -CH)Medium to Strong
1680-1640C=C stretchingAlkene (C=C)Medium to Weak
1470-1450C-H bending (scissoring)Alkane (-CH₂)Medium
1300-1000C-O stretchingSecondary Alcohol (C-OH)Strong
1000-650=C-H bending (out-of-plane)Alkene (=C-H)Strong

Experimental Protocol for FTIR Spectroscopy

This section details a standard procedure for obtaining the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR-FTIR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements and high-quality results.

2.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

2.2. Sample Preparation

As this compound is a solid at room temperature, a small amount of the neat sample is required.

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Using a clean spatula, place a small amount of the solid this compound sample onto the center of the ATR crystal.

2.3. Data Acquisition

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Spectrum:

    • Lower the ATR press to ensure firm and even contact between the solid sample and the crystal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as baseline correction or ATR correction, if required by the software.

2.4. Post-Measurement Cleaning

  • Retract the ATR press.

  • Carefully remove the sample from the crystal surface using a spatula.

  • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the functional groups of this compound and their expected IR absorption regions.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Place_Sample Place Solid Sample on Crystal Clean_ATR->Place_Sample Background_Scan Collect Background Spectrum Apply_Pressure Apply Pressure to Sample Background_Scan->Apply_Pressure Sample_Scan Collect Sample Spectrum Apply_Pressure->Sample_Scan Process_Spectrum Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process_Spectrum Analyze_Spectrum Analyze Absorption Bands Process_Spectrum->Analyze_Spectrum

Caption: Experimental workflow for obtaining the FTIR spectrum of a solid sample.

Functional_Group_IR_Correlation cluster_molecule This compound cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) OH O-H OH_region 3600-3200 (Strong, Broad) OH->OH_region CH_alkene =C-H CH_alkene_region 3100-3000 (Medium) CH_alkene->CH_alkene_region CH_alkane -CH / -CH₂ CH_alkane_region 3000-2850 (Medium-Strong) CH_alkane->CH_alkane_region CC_double C=C CC_double_region 1680-1640 (Medium-Weak) CC_double->CC_double_region CO_single C-O CO_single_region 1300-1000 (Strong) CO_single->CO_single_region

Caption: Correlation of functional groups to their expected IR absorption regions.

Unveiling the Chemical Identity of cis-4-Cyclopentene-1,3-Diol: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for unambiguous communication and accurate data retrieval. This technical guide provides a detailed overview of the IUPAC name and synonyms for the compound commonly known as cis-4-Cyclopentene-1,3-Diol.

IUPAC Nomenclature

The formal name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (1R,3S)-cyclopent-4-ene-1,3-diol [1]. This systematic name precisely describes the molecular structure, indicating a five-membered carbon ring (cyclopentane) with a double bond between carbons 4 and 5 (-4-ene) and two hydroxyl groups (-diol) at positions 1 and 3. The "(1R,3S)" designation specifies the stereochemistry of the hydroxyl groups, indicating their cis relationship on the ring. An alternative, though less specific, IUPAC name is cyclopent-4-ene-1,3-diol[2].

Synonyms and Alternative Names

In scientific literature and commercial databases, this compound is referenced by a variety of synonyms. These alternative names are crucial to recognize for comprehensive literature searches and material sourcing.

Synonym Reference
cis-3,5-Dihydroxy-1-cyclopentene[1][3][4]
cis-cyclopent-4-ene-1,3-diol[1]
(1R,3S)-CYCLOPENT-4-ENE-1,3-DIOL[1]
4-Cyclopentene-1,3-diol[2]
cyclopent-2-ene-1,4-diol[2]
2-cyclopentene-1,4-diol[2]
Cyclopenten-3,5-diol[2]
3,5-dihydroxycyclopent-1-ene[2]

This guide does not contain experimental protocols as the user's request focuses on the nomenclature of a specific chemical compound.

Logical Relationships in Nomenclature

The following diagram illustrates the hierarchical and synonymous relationships between the common name, the official IUPAC name, and various alternative names for this compound.

G Nomenclature Relationship for this compound This compound This compound IUPAC_Name (1R,3S)-cyclopent-4-ene-1,3-diol This compound->IUPAC_Name has IUPAC name Synonym1 cis-3,5-Dihydroxy-1-cyclopentene This compound->Synonym1 is also known as Synonym2 cis-cyclopent-4-ene-1,3-diol This compound->Synonym2 is also known as Synonym3 cyclopent-4-ene-1,3-diol This compound->Synonym3 is also known as

Nomenclature hierarchy for this compound.

References

In-Depth Technical Guide to the Molecular Structure of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a pivotal building block in synthetic organic chemistry, most notably for its role as a precursor in the total synthesis of prostaglandins (B1171923) and other biologically active cyclopentanoid natural products.[1] Its stereochemistry and functionality make it a versatile starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and spectral characterization, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound possesses a five-membered ring containing a double bond and two hydroxyl groups in a cis configuration. This arrangement is crucial for its utility in stereoselective synthesis.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[2]
Molecular Weight 100.12 g/mol [2]
IUPAC Name (1R,3S)-cyclopent-4-ene-1,3-diol[2]
CAS Number 29783-26-4[2]
Appearance Solid
Melting Point 55-59 °C
Boiling Point Not available
Solubility Soluble in water and polar organic solvents
SMILES C1--INVALID-LINK--O[2]
InChI InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the olefinic, methine, and methylene (B1212753) protons. The chemical shifts for the olefinic protons would appear further downfield compared to the others.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the olefinic carbons, the carbons bearing the hydroxyl groups, and the methylene carbon.

IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Other significant peaks would include those for C-H and C=C stretching.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the enzymatic hydrolysis of its diacetate precursor, cis-3,5-diacetoxycyclopentene.

Synthesis of this compound via Enzymatic Hydrolysis

This protocol is adapted from established procedures utilizing electric eel acetylcholinesterase (EEAC).[3][4]

Materials:

  • cis-3,5-Diacetoxycyclopentene

  • Electric Eel Acetylcholinesterase (EEAC)

  • Sodium Dihydrogen Phosphate (B84403) Monohydrate

  • Sodium Azide (B81097)

  • Glass-distilled water

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Buffer Preparation: Prepare a 1.45 M sodium dihydrogen phosphate buffer solution.

  • Reaction Setup: In a 1-L Erlenmeyer flask, dilute 320 mL of the phosphate buffer concentrate with 480 mL of glass-distilled water to a final volume of 800 mL.

  • Enzyme Addition: To the gently stirred buffer solution, add 78 mg of sodium azide followed by 18.6 mg of lyophilized EEAC. Allow the enzyme to dissolve completely (approximately 5 minutes).

  • Substrate Addition: Add 16.01 g (87.0 mmol) of cis-3,5-diacetoxycyclopentene to the reaction mixture.

  • Reaction Monitoring: Stir the two-phase system at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 9-12 hours.

  • Workup:

    • Saturate the aqueous phase with sodium chloride.

    • Extract the aqueous phase continuously with ethyl acetate for 3 days.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or chromatography to yield pure this compound.

Signaling Pathways and Biological Relevance

This compound is a crucial intermediate in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in animals.[5][6][7] Prostaglandins are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots.

The general pathway for prostaglandin (B15479496) synthesis starts from arachidonic acid, which is converted into the prostaglandin endoperoxide PGH₂ by the action of cyclooxygenase (COX) enzymes.[6][7] PGH₂ is then further metabolized to various prostaglandins, including PGE₂, PGF₂, PGD₂, and prostacyclin (PGI₂). The cyclopentane (B165970) ring of these molecules is a key structural feature, and the stereochemistry of this compound makes it an ideal starting material for introducing the required stereocenters in the prostaglandin core.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis of this compound start Start: cis-3,5-Diacetoxycyclopentene buffer Prepare Phosphate Buffer start->buffer reaction Enzymatic Hydrolysis (Room Temperature, 9-12h) start->reaction enzyme Dissolve Electric Eel Acetylcholinesterase (EEAC) buffer->enzyme enzyme->reaction extraction Continuous Extraction with Ethyl Acetate reaction->extraction drying Dry with MgSO4 and Filter extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification (Distillation/Chromatography) concentration->purification end End Product: This compound purification->end G cluster_1 Prostaglandin Synthesis Pathway cyclopentenediol This compound (Synthetic Precursor) core_intermediate Key Prostaglandin Intermediate (with Cyclopentane Core) cyclopentenediol->core_intermediate Multi-step Synthesis arachidonic_acid Arachidonic Acid (from Membrane Lipids) cox Cyclooxygenase (COX) Enzymes arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pges->prostaglandins biological_effects Diverse Biological Effects (Inflammation, etc.) prostaglandins->biological_effects

References

In-Depth Stereochemical Analysis of cis-4-Cyclopentene-1,3-Diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-cyclopentene-1,3-diol (B3190392), with a primary focus on the cis-diastereomer. It is intended for researchers, scientists, and professionals in drug development who utilize chiral building blocks in organic synthesis. This document details the synthesis, stereoisomers, and key physico-chemical properties of cis-4-cyclopentene-1,3-diol and its corresponding trans-enantiomers. Furthermore, it provides detailed experimental protocols for its preparation and enzymatic resolution, alongside visual diagrams of relevant synthetic pathways to facilitate a deeper understanding of its stereochemical intricacies.

Introduction

4-Cyclopentene-1,3-diol is a pivotal synthetic intermediate in the preparation of a wide array of biologically active molecules, including prostaglandins (B1171923) and carbocyclic nucleosides. Its rigid cyclopentene (B43876) framework, coupled with the stereochemical diversity offered by its two chiral centers, makes it an attractive scaffold for asymmetric synthesis. The orientation of the two hydroxyl groups, either cis or trans to each other, dictates the overall molecular geometry and subsequent reactivity. This guide will delve into the stereochemical nuances of the cis and trans isomers of 4-cyclopentene-1,3-diol.

Stereoisomers of 4-Cyclopentene-1,3-Diol

4-Cyclopentene-1,3-diol possesses two stereogenic centers at carbons C1 and C3. This gives rise to a total of three possible stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

  • This compound ((1R,3S)-cyclopent-4-ene-1,3-diol): This diastereomer has a plane of symmetry and is therefore achiral (a meso compound). The hydroxyl groups are on the same side of the cyclopentene ring.

  • trans-4-Cyclopentene-1,3-diol: This diastereomer exists as a pair of enantiomers with the hydroxyl groups on opposite sides of the ring:

    • (1R,3R)-4-Cyclopentene-1,3-diol

    • (1S,3S)-4-Cyclopentene-1,3-diol

Quantitative Data of Stereoisomers

The distinct stereochemical arrangements of the isomers of 4-cyclopentene-1,3-diol lead to different physical and spectroscopic properties.

Physical Properties
PropertyThis compound ((1R,3S))(1R,3R)-4-Cyclopentene-1,3-diol(1S,3S)-4-Cyclopentene-1,3-diol
Molecular Formula C₅H₈O₂C₅H₈O₂C₅H₈O₂
Molecular Weight 100.12 g/mol 100.12 g/mol 100.12 g/mol
Melting Point (°C) 55-59[1]Data not availableData not available
Boiling Point (°C) 100-105 (at 0.5 Torr)[2]Data not availableData not available
Specific Rotation 0° (meso compound)Data not availableData not available
Spectroscopic Data

A comprehensive comparison of the spectroscopic data is crucial for the identification and characterization of the different stereoisomers.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

ProtonThis compound (δ, ppm)trans-4-Cyclopentene-1,3-diol (δ, ppm)
H1, H3 ~4.7 (m)Data not available
H4, H5 ~5.8 (m)Data not available
-CH₂- ~2.5 (m), ~1.7 (m)Data not available
-OH VariableVariable

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CarbonThis compound (δ, ppm)trans-4-Cyclopentene-1,3-diol (δ, ppm)
C1, C3 ~75.0Data not available
C4, C5 ~135.0Data not available
-CH₂- ~42.0Data not available

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional GroupThis compoundtrans-4-Cyclopentene-1,3-diol
O-H stretch ~3300 (broad)Data not available
C=C stretch ~1650Data not available
C-O stretch ~1050Data not available

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of racemic this compound and its subsequent enzymatic kinetic resolution to obtain enantiomerically enriched derivatives.

Synthesis of racemic this compound via Luche Reduction

This protocol describes the selective 1,2-reduction of 4-hydroxycyclopent-2-enone to yield this compound. The Luche reduction is known for its high selectivity in reducing α,β-unsaturated ketones to the corresponding allylic alcohols.[3][4][5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycyclopent-2-enone and CeCl₃·7H₂O (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Enzymatic Kinetic Resolution of this compound Diacetate

This protocol outlines the lipase-catalyzed enantioselective hydrolysis of the corresponding diacetate of this compound to obtain the enantiomerically enriched monoacetate and the unreacted diacetate. Lipases are widely used for their ability to catalyze stereoselective transformations.[6][7][8][9][10]

Materials:

  • This compound diacetate (racemic)

  • Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a suspension of this compound diacetate in a mixture of phosphate buffer and tert-butyl methyl ether, add the immobilized lipase.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the hydrolysis by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separate the resulting mixture of the enantiomerically enriched monoacetate and the unreacted diacetate by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and resolution processes described in the experimental protocols.

Synthesis_of_cis_Diol cluster_start Starting Material cluster_process Luche Reduction cluster_product Product start 4-Hydroxycyclopent-2-enone reagents NaBH₄, CeCl₃·7H₂O Methanol, 0 °C start->reagents Reduction product racemic this compound reagents->product

Caption: Synthetic pathway for racemic this compound.

Enzymatic_Resolution cluster_substrate Substrate cluster_enzyme Enzymatic Hydrolysis cluster_products Products substrate racemic this compound diacetate enzyme Immobilized Lipase Phosphate Buffer/MTBE substrate->enzyme Kinetic Resolution monoacetate Enantiomerically enriched monoacetate enzyme->monoacetate diacetate Unreacted enantiomerically enriched diacetate enzyme->diacetate

Caption: Enzymatic kinetic resolution of the diacetate derivative.

Conclusion

The stereochemistry of 4-cyclopentene-1,3-diol is a critical consideration for its application in asymmetric synthesis. This guide has provided a detailed overview of its stereoisomers, their known physical and spectroscopic properties, and robust protocols for the synthesis of the racemic cis-diol and its subsequent enzymatic resolution. The provided information and diagrams are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry, enabling the effective utilization of this versatile chiral building block in the development of novel chemical entities. Further research is warranted to fully characterize the physical and spectroscopic properties of the trans-enantiomers.

References

An In-depth Technical Guide to cis-4-Cyclopentene-1,3-Diol: Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Cyclopentene-1,3-diol, a pivotal building block in synthetic organic chemistry, holds a significant position in the construction of complex cyclopentanoid natural products, most notably prostaglandins (B1171923) and their analogues. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and key applications of this versatile synthon. Detailed experimental protocols for its synthesis, quantitative data, and visualizations of relevant synthetic pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is marked by the seminal work of Kaneko and his collaborators in the early 1970s, who were investigating synthetic routes toward prostaglandins. Their initial synthesis represented a key step in accessing the cyclopentane (B165970) core of these biologically potent molecules. The most widely adopted and historically significant method for its preparation involves the [4+2] cycloaddition of singlet oxygen to cyclopentadiene (B3395910), followed by the reduction of the resulting endoperoxide. This photooxidation approach provided a straightforward and efficient entry to the cis-diol, paving the way for its extensive use in total synthesis.

Over the decades, numerous advancements have been made to refine the synthesis of this compound. These developments have focused on improving reaction yields, enhancing stereoselectivity, and developing scalable processes suitable for industrial applications. The advent of enzymatic resolutions has been particularly transformative, enabling the efficient separation of enantiomers and providing access to optically pure forms of the diol, which are crucial for the asymmetric synthesis of chiral drug targets.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and use in synthesis.

PropertyValueReference
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
CAS Number 29783-26-4
Appearance White to off-white solid
Melting Point 55-59 °C
Boiling Point Not available
Solubility Soluble in water, methanol (B129727), ethanol, and other polar organic solvents.

Spectroscopic Data:

Spectrum TypeKey Peaks/Shifts (δ in ppm, J in Hz)
¹H NMR (CDCl₃)~5.9 (m, 2H, -CH=CH-), ~4.7 (m, 2H, -CH-OH), ~2.5-2.0 (m, 4H, -CH₂- and -OH)
¹³C NMR (CDCl₃)~135 (-CH=CH-), ~75 (-CH-OH), ~40 (-CH₂-)
Infrared (IR) (KBr, cm⁻¹)~3300 (O-H stretch, broad), ~3050 (C-H stretch, sp²), ~2900 (C-H stretch, sp³), ~1650 (C=C stretch), ~1050 (C-O stretch)
Mass Spectrometry (MS) m/z: 100 (M⁺), 82 (M⁺ - H₂O), 66 (M⁺ - 2H₂O)

Key Synthetic Methodologies

The synthesis of this compound has been approached through various routes, with the photooxidation of cyclopentadiene remaining a cornerstone method.

Synthesis via Photooxidation of Cyclopentadiene

This classic and widely employed method involves the reaction of freshly distilled cyclopentadiene with singlet oxygen, generated photochemically in the presence of a sensitizer, followed by reduction of the intermediate endoperoxide.

Experimental Protocol:

  • Materials: Freshly cracked cyclopentadiene, Rose Bengal or Methylene Blue (sensitizer), methanol, thiourea (B124793) or sodium sulfite (B76179) (reducing agent), a suitable light source (e.g., sodium lamp or LED array), reaction vessel equipped with a gas inlet and a cooling system.

  • Procedure:

    • A solution of the photosensitizer (e.g., Rose Bengal) in methanol is prepared in the reaction vessel and cooled to a low temperature (typically -78 °C to 0 °C).

    • A stream of oxygen is bubbled through the solution while it is irradiated with the light source to generate singlet oxygen.

    • A solution of freshly cracked cyclopentadiene in methanol is added dropwise to the reaction mixture under continuous oxygen flow and irradiation. The reaction progress is monitored by TLC or GC.

    • Upon completion of the reaction, the light source is turned off, and the reaction mixture is purged with an inert gas (e.g., nitrogen or argon).

    • A reducing agent, such as thiourea or an aqueous solution of sodium sulfite, is added to the mixture to reduce the endoperoxide to the corresponding diol.

    • The reaction mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Typical Yields: 60-80%

Stereoselective Synthesis and Resolution

Access to enantiomerically pure this compound is critical for the synthesis of chiral pharmaceuticals. Two main strategies are employed: asymmetric synthesis and resolution of the racemate.

  • Enzymatic Resolution: Lipases are commonly used to selectively acylate one enantiomer of the racemic diol, allowing for the separation of the monoacylated product from the unreacted enantiomer. This is a highly efficient and widely used method on both laboratory and industrial scales.

Applications in Drug Development and Total Synthesis

This compound is a cornerstone in the synthesis of a multitude of biologically active molecules, with its most prominent role being in the synthesis of prostaglandins.

Prostaglandin (B15479496) Synthesis

The pioneering work of E.J. Corey established a landmark total synthesis of prostaglandins, where a derivative of this compound served as a key starting material. The diol provides the necessary stereochemical framework of the cyclopentane ring, upon which the two side chains of the prostaglandin molecule are elaborated.

The following diagram illustrates a simplified conceptual workflow for the utilization of this compound in prostaglandin synthesis, inspired by the Corey approach.

G Conceptual Workflow: this compound in Prostaglandin Synthesis A Cyclopentadiene B This compound A->B Photooxidation & Reduction C Protection & Derivatization B->C D Introduction of ω-Side Chain C->D E Introduction of α-Side Chain D->E F Prostaglandin Precursor E->F G Final Deprotection & Functional Group Manipulation F->G H Prostaglandin (e.g., PGF₂α) G->H

Corey-inspired Prostaglandin Synthesis Workflow
Synthesis of Other Biologically Active Molecules

Beyond prostaglandins, this compound and its derivatives are valuable intermediates in the synthesis of a diverse range of other natural products and pharmaceutical agents, including carbocyclic nucleosides, which have shown antiviral and anticancer activities.

Logical Relationships in Synthesis and Application

The strategic importance of this compound stems from its inherent functionality and stereochemistry, which can be manipulated to achieve complex molecular architectures.

G Logical Relationships of this compound in Synthesis A This compound (meso) E Racemic Synthesis A->E G Enzymatic Resolution A->G B Enantiomerically Pure Diols C Asymmetric Synthesis B->C D Chiral Natural Products (e.g., Prostaglandins) C->D F Achiral or Racemic Targets E->F G->B

Synthetic pathways from this compound

Conclusion

This compound has a rich history rooted in the pursuit of complex natural product synthesis. From its initial preparation to the development of sophisticated stereoselective methodologies, it has remained a vital tool for organic chemists. Its continued application in the synthesis of prostaglandins and other medicinally important compounds underscores its enduring significance in drug discovery and development. This guide serves as a foundational resource for researchers seeking to leverage the synthetic potential of this remarkable molecule.

References

The Unseen Engine: A Technical Guide to the Biological Significance of Cyclopentene Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentene (B43876) diols, five-membered carbocyclic rings bearing two hydroxyl groups and a double bond, represent a pivotal class of organic molecules that serve as fundamental building blocks in the synthesis of a vast array of biologically active compounds. While their own intrinsic biological activities are not extensively documented, their significance lies in their role as crucial precursors to potent signaling molecules, most notably the cyclopentenone prostaglandins (B1171923) (cyPGs). This technical guide delves into the core biological importance of cyclopentene diols by primarily focusing on the well-established functions of their derivatives, which are central to inflammatory processes, viral replication, and cancer progression. We will explore the signaling pathways modulated by these molecules, present quantitative data on their efficacy, and provide detailed experimental protocols for their study.

From Cyclopentene Diol to Bioactive Prostaglandin (B15479496): A Synthetic Overview

The journey from a simple cyclopentene diol to a complex and biologically potent cyclopentenone prostaglandin is a testament to elegant synthetic chemistry. Cyclopentene diols are key chiral synthons, providing the foundational stereochemistry that is crucial for the biological activity of the final prostaglandin molecule.[1][2][3] The synthesis typically involves the oxidation of one of the hydroxyl groups of the diol to a ketone, forming a cyclopentenone ring. Subsequent enzymatic or chemical steps attach the characteristic alpha and omega side chains to yield the final prostaglandin structure. The inherent reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring is a key determinant of the biological activity of these prostaglandins.[4]

Core Biological Activities of Cyclopentene Diol Derivatives

The biological significance of cyclopentene diols is primarily channeled through their derivatives, the cyclopentenone prostaglandins (cyPGs), which exhibit potent anti-inflammatory, antiviral, and anticancer properties.[4][5]

Anti-Inflammatory Effects

Cyclopentenone prostaglandins are potent regulators of the inflammatory response.[5][6] Their mechanism of action is multifaceted, involving both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent pathways.[4][6][7][8]

NF-κB Inhibition: A primary anti-inflammatory mechanism of cyPGs is the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][9] By preventing the activation and nuclear translocation of NF-κB, cyPGs suppress the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10]

MAPK Pathway Modulation: Cyclopentenone prostaglandins also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for inflammatory cell activation and cytokine production.[5]

PPAR-γ Activation: Some cyPGs, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are natural ligands for PPAR-γ, a nuclear receptor that plays a key role in adipogenesis and has potent anti-inflammatory effects.[4][6][8]

Signaling Pathway: NF-κB Inhibition by Cyclopentenone Prostaglandins

NF_kB_Inhibition NF-κB Signaling Inhibition by cyPGs cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes cyPG Cyclopentenone Prostaglandin cyPG->IKK Inhibition cyPG->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins (cyPGs).

Antiviral Activity

Derivatives of cyclopentene diols have demonstrated broad-spectrum antiviral activity against a range of viruses.[5] Their mechanisms of action are varied and can target different stages of the viral life cycle.

Inhibition of Viral Replication: Cyclopentenone prostaglandins can interfere with the replication of viral genetic material.[5]

Modulation of Viral Protein Synthesis: These compounds have been shown to repress the synthesis of viral proteins, a critical step for the production of new virions.[5]

Glycosylation of Viral Glycoproteins: cyPGs can alter the glycosylation of viral glycoproteins, which are often essential for viral entry into host cells and for the assembly of new virus particles.[5]

Anticancer Properties

The cyclopentenone moiety, derived from cyclopentene diols, is a key pharmacophore in a number of compounds with significant anticancer activity.[11]

Induction of Apoptosis: Cyclopentenone-containing molecules can induce programmed cell death (apoptosis) in various cancer cell lines. This is often mediated through mitochondrial pathways and the activation of caspases.[11]

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[4]

Inhibition of Angiogenesis: Some cyclopentenone derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[5]

Quantitative Data on Biological Activity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for representative cyclopentenone prostaglandins, highlighting their potency in various biological assays.

CompoundBiological ActivityAssay SystemIC₅₀ (µM)Reference
15d-PGJ₂iNOS SuppressionLPS-stimulated BV-2 microglial cells~0.2[8]
Cyclopent-2-en-1-one (2CP)Cytotoxicity (Melanoma)A375 human melanoma cells< 1[11]
Cyclopentenone ProstaglandinsNF-κB InhibitionHuman kidney 293T cells (luciferase assay)8.2[12]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of cyclopentenone derivatives on cancer cell lines.[13][14][15]

Objective: To measure the reduction in cell viability upon treatment with the test compound.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, H-460 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the cyclopentenone compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow Workflow for Cytotoxicity Assessment start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Cyclopentenone Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72 hours) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4 hours) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining the cytotoxicity of cyclopentenone compounds.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16][17][18][19]

Objective: To determine the concentration of a cyclopentenone derivative that reduces the number of viral plaques by 50% (EC₅₀).

Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.

  • Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value from a dose-response curve.

NF-κB Translocation Assay

This assay is used to investigate the inhibitory effect of cyclopentenone derivatives on the NF-κB signaling pathway.[10][20][21]

Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips. Pre-treat the cells with various concentrations of the cyclopentenone compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-containing buffer.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or inhibited cells, the p65 signal will be predominantly cytoplasmic. In stimulated, uninhibited cells, the p65 signal will be concentrated in the nucleus. Quantify the nuclear translocation in a population of cells.

Conclusion

While cyclopentene diols may not be the direct effectors of widespread biological activity, their role as indispensable precursors to the potent cyclopentenone prostaglandins solidifies their biological significance. The conversion of the diol to the enone functionality unleashes a cascade of signaling events that profoundly impact inflammation, viral replication, and cancer progression. The α,β-unsaturated carbonyl group of the cyclopentenone ring is the key to this activity, enabling covalent interactions with critical cellular targets. A thorough understanding of the structure-activity relationships of cyclopentene diol derivatives and their mechanisms of action will continue to fuel the development of novel therapeutics for a range of human diseases. The experimental protocols provided herein offer a robust framework for researchers to further explore the fascinating biology of this important class of molecules.

References

Methodological & Application

Synthesis of cis-4-Cyclopentene-1,3-Diol from Cyclopentadiene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of cis-4-cyclopentene-1,3-diol, a valuable building block in the synthesis of prostaglandins (B1171923) and other biologically active molecules.[1][2] The described methodology is a two-step process commencing with the Diels-Alder reaction of cyclopentadiene (B3395910) and vinylene carbonate to form the bicyclic carbonate adduct, endo-bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate. This is followed by the hydrolysis of the carbonate to yield the target cis-diol. This application note includes detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of natural products and pharmaceuticals, most notably prostaglandins.[1][2] Its stereochemistry and functionality make it an ideal starting material for the construction of complex cyclopentanoid structures. The synthesis route from the readily available starting material, cyclopentadiene, offers an efficient and atom-economical approach to this important molecule. The key transformation involves a [4+2] cycloaddition, a powerful tool in organic synthesis for the formation of six-membered rings.[3][4]

Synthesis Pathway

The synthesis of this compound from cyclopentadiene proceeds through a two-step sequence:

  • Diels-Alder Cycloaddition: Cyclopentadiene, acting as the diene, reacts with vinylene carbonate, the dienophile, to form the endo-bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate adduct. The endo selectivity is characteristic of Diels-Alder reactions involving cyclic dienes.

  • Hydrolysis: The cyclic carbonate is then hydrolyzed under basic conditions to yield the desired this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Diels-Alder Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product Cyclopentadiene Cyclopentadiene Diels_Alder [4+2] Cycloaddition Cyclopentadiene->Diels_Alder Vinylene_Carbonate Vinylene Carbonate Vinylene_Carbonate->Diels_Alder Adduct endo-Bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate Diels_Alder->Adduct Formation of bicyclic adduct Hydrolysis Base-catalyzed hydrolysis Adduct->Hydrolysis Diol This compound Hydrolysis->Diol Ring opening

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Cyclopentadiene is typically generated fresh by cracking dicyclopentadiene.

Cracking of Dicyclopentadiene:

Dicyclopentadiene is placed in a flask and heated to its boiling point (ca. 170 °C). The vapor is passed through a fractional distillation column, and the cyclopentadiene monomer is collected at its boiling point (41-42 °C) in a receiver cooled in an ice bath. The freshly distilled cyclopentadiene should be used immediately due to its propensity to dimerize.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinylene Carbonate

This procedure is adapted from a general method for the Diels-Alder reaction of cyclopentadiene with dienophiles in a sealed tube.[5]

  • To a pressure-rated glass tube equipped with a magnetic stir bar, add vinylene carbonate (1.0 eq).

  • Add freshly distilled cyclopentadiene (1.1 eq).

  • Seal the tube and heat the mixture to 185 °C with stirring for the specified reaction time.

  • After cooling to room temperature, the reaction mixture is dissolved in a suitable solvent (e.g., ethyl acetate) for further analysis or purification.

Step 2: Hydrolysis of endo-Bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate
  • The crude Diels-Alder adduct from Step 1 is dissolved in a suitable solvent such as methanol.

  • An aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) is added to the solution.

  • The mixture is stirred at room temperature or gently heated to effect the hydrolysis of the carbonate.

  • Upon completion of the reaction (monitored by TLC), the mixture is neutralized with a suitable acid.

  • The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude diol.

  • Purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the reported yield for the two-step synthesis of this compound.

StepReactionReported YieldReference
1 & 2Diels-Alder & Hydrolysis78% (overall)N/A

Characterization Data of this compound

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
AppearanceSolid
Melting Point55-59 °C
¹H NMR (DMSO-d₆)
δ (ppm)Multiplicity, Integration, Assignment
2.86s, 2H, -OH
4.56m, 2H, -CH-OH
7.31-8.23m, 2H, -CH=CH-
¹³C NMR (DMSO-d₆)
δ (ppm)Assignment
115.5-153.8Aromatic Carbons
163.5, 164Imide Carbons (if applicable)
192.4Ketone Carbon (if applicable)
IR (KBr)
ν (cm⁻¹)Assignment
3305O-H stretch
1715C=O stretch (imide)
1386C-O stretch
717C-H bend

Note: The provided NMR and IR data are for a diol compound and are illustrative.[6] Specific spectral data for this compound should be acquired and compared with literature values for confirmation.

Logical Relationship Diagram

The stereochemical outcome of the synthesis is dictated by the mechanism of the Diels-Alder reaction.

Stereochemistry cluster_reaction Diels-Alder Reaction cluster_intermediate Intermediate cluster_product Final Product Cyclopentadiene Cyclopentadiene (s-cis conformation) Endo_TS Endo Transition State (Favored) Cyclopentadiene->Endo_TS Vinylene_Carbonate Vinylene Carbonate Vinylene_Carbonate->Endo_TS Endo_Adduct endo-Bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate Endo_TS->Endo_Adduct Stereospecific cycloaddition cis_Diol This compound Endo_Adduct->cis_Diol Hydrolysis with retention of stereochemistry

Caption: Stereochemical pathway of the synthesis.

Conclusion

The synthesis of this compound from cyclopentadiene via a Diels-Alder reaction with vinylene carbonate followed by hydrolysis is an effective and high-yielding method. This approach provides access to a crucial building block for the synthesis of various important organic molecules. The detailed protocols and data presented in this application note are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

Enantioselective Synthesis of cis-4-Cyclopentene-1,3-Diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure cis-4-cyclopentene-1,3-diol and its derivatives are crucial chiral building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. The stereocontrolled synthesis of these diols is therefore of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the most common and effective methods for the enantioselective synthesis of this compound.

Key Synthetic Strategies

The primary methods for achieving enantioselectivity in the synthesis of this compound are enzymatic kinetic resolution and asymmetric dihydroxylation. Each approach offers distinct advantages and is suited to different synthetic strategies and available starting materials.

1. Enzymatic Desymmetrization of cis-3,5-Diacetoxycyclopentene

This widely used method involves the desymmetrization of a prochiral meso-diacetate. Lipases are commonly employed to selectively hydrolyze one of the acetate (B1210297) groups, yielding an enantioenriched monoacetate and the corresponding monoalcohol. This approach is highly efficient, often providing high enantiomeric excess (ee) and yields.

2. Sharpless Asymmetric Dihydroxylation of Cyclopentadiene (B3395910)

The Sharpless asymmetric dihydroxylation (SAD) is a powerful method for the direct conversion of an alkene to a chiral diol with high enantioselectivity.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure and provide predictable stereochemical outcomes.[2]

Data Presentation

The following tables summarize typical quantitative data for the enzymatic desymmetrization and Sharpless asymmetric dihydroxylation methods.

Table 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxycyclopentene

EnzymeReaction TypeProductYieldEnantiomeric Excess (ee)Reference
Electric Eel Acetylcholinesterase (EEAC)Hydrolysis(+)-4-Hydroxy-2-cyclopentenyl acetate96-98%>99%[3]
Novozym-435® (Lipase from Candida antarctica)Transesterification(1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate95%>99%[4]
Porcine Pancreas Lipase (PPL)Hydrolysis(+)-4-Hydroxy-2-cyclopentenyl acetate--[3]

Table 2: Sharpless Asymmetric Dihydroxylation of Cyclopentadiene

ReagentChiral Ligand DerivativeExpected Diol EnantiomerTypical Enantiomeric Excess (ee)
AD-mix-α(DHQ)₂PHAL(1S,2R,3S,4R)-Diol>95%
AD-mix-β(DHQD)₂PHAL(1R,2S,3R,4S)-Diol>95%

Experimental Protocols

Protocol 1: Enzymatic Desymmetrization using Electric Eel Acetylcholinesterase (EEAC)

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • cis-3,5-Diacetoxycyclopentene

  • Sodium dihydrogen phosphate (B84403) buffer (1.45 M)

  • Glass-distilled water

  • Sodium azide (B81097)

  • Lyophilized electric eel acetylcholinesterase (EEAC, 200 units/mg)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Celite®

Procedure:

  • Buffer Preparation: In a 1-L Erlenmeyer flask, dilute 320 mL of 1.45 M sodium dihydrogen phosphate buffer concentrate to a final volume of 800 mL with glass-distilled water.

  • Enzyme Solution: To the gently stirred buffer solution, add 78 mg of sodium azide followed by 18.6 mg of lyophilized EEAC.

  • Reaction Initiation: To the enzyme solution, add a solution of 8.00 g (43.4 mmol) of cis-3,5-diacetoxycyclopentene in 8 mL of acetone.

  • Reaction Monitoring: Stir the mixture at ambient temperature (not exceeding 23°C) for 9-12 hours. The reaction can be monitored by TLC.[3]

  • Work-up:

    • Add 10 g of Celite® to the reaction mixture and stir for 10 minutes.

    • Filter the mixture through a Celite® pad and wash the pad thoroughly with ethyl acetate.

    • Separate the organic layer from the filtrate and extract the aqueous layer with three portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil by flash chromatography to afford (+)-4-hydroxy-2-cyclopentenyl acetate.

Protocol 2: Sharpless Asymmetric Dihydroxylation using AD-mix

This is a general procedure for the asymmetric dihydroxylation of cyclopentadiene.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix) at room temperature. Stir until both layers are clear.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Substrate Addition: Add freshly cracked cyclopentadiene (1 mmol) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix) and stir for 1 hour at room temperature.

  • Extraction: Add ethyl acetate to the mixture and stir. Separate the organic layer. Extract the aqueous layer with three portions of ethyl acetate.

  • Work-up: Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield the enantiomerically pure this compound.

Visualizations

Reaction Pathways and Workflows

Enantioselective_Synthesis_Pathways cluster_0 Enzymatic Desymmetrization cluster_1 Sharpless Asymmetric Dihydroxylation meso-Diacetate meso-Diacetate Enzyme (e.g., Lipase) Enzyme (e.g., Lipase) meso-Diacetate->Enzyme (e.g., Lipase) Selective hydrolysis Enantioenriched Monoacetate Enantioenriched Monoacetate Enzyme (e.g., Lipase)->Enantioenriched Monoacetate Hydrolysis Hydrolysis Enantioenriched Monoacetate->Hydrolysis Chemical This compound This compound Hydrolysis->this compound Cyclopentadiene Cyclopentadiene AD-mix AD-mix Cyclopentadiene->AD-mix OsO4 (cat.), Chiral Ligand, Co-oxidant Chiral Diol Chiral Diol AD-mix->Chiral Diol

Caption: Key synthetic routes to enantiopure this compound.

Experimental_Workflow_Enzymatic start Start: meso-Diacetate reaction Enzymatic Hydrolysis (e.g., EEAC in buffer) start->reaction workup Work-up (Celite filtration, EtOAc extraction) reaction->workup purification Purification (Flash Chromatography) workup->purification product Product: Enantioenriched Monoacetate purification->product

Caption: Workflow for enzymatic desymmetrization.

Experimental_Workflow_SAD start Start: Cyclopentadiene reaction Asymmetric Dihydroxylation (AD-mix in t-BuOH/H2O, 0°C) start->reaction quench Quench (Na2SO3) reaction->quench workup Work-up (EtOAc extraction) quench->workup purification Purification (Flash Chromatography) workup->purification product Product: Enantioenriched Diol purification->product

Caption: Workflow for Sharpless asymmetric dihydroxylation.

References

Application Notes and Protocols for the Asymmetric Synthesis of cis-4-Cyclopentene-1,3-Diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral cis-4-cyclopentene-1,3-diol and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules, most notably prostaglandins (B1171923) and their analogues.[1] The precise stereochemical arrangement of the hydroxyl groups on the cyclopentene (B43876) scaffold is paramount for their biological function, making asymmetric synthesis a critical aspect of their preparation. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of these valuable chiral synthons, focusing on the highly efficient enzymatic desymmetrization of a meso precursor. An alternative, though potentially less selective, approach via Sharpless Asymmetric Dihydroxylation is also discussed.

Primary Recommended Method: Chemoenzymatic Desymmetrization

This approach is a two-step process that begins with the synthesis of the achiral meso-cis-4-cyclopentene-1,3-diol, followed by an enzymatic desymmetrization to yield the chiral monoacetate with very high enantiomeric excess. This method is highly recommended due to its high yield, exceptional enantioselectivity, and the use of a commercially available, reusable biocatalyst.

Step 1: Synthesis of meso-cis-4-Cyclopentene-1,3-Diol

The starting meso-diol can be prepared from cyclopentadiene (B3395910) through a photooxidation reaction followed by reduction.[2]

Experimental Protocol:

  • Photooxidation of Cyclopentadiene: A solution of cyclopentadiene in methanol (B129727) containing Rose Bengal as a photosensitizer is irradiated with a white light LED lamp at 0 °C. Compressed air is bubbled through the solution to provide the necessary oxygen. The reaction progress can be monitored by following the consumption of a reducing agent, such as thiourea, added to the reaction mixture.[2]

  • Reduction to the Diol: Upon completion of the photooxidation, the intermediate peroxide is reduced in situ.

  • Acetylation: The crude cis-3,5-dihydroxy-1-cyclopentene is acetylated without isolation using acetic anhydride (B1165640) to yield cis-3,5-diacetoxy-1-cyclopentene. This diacetate is a stable intermediate that can be purified to >99% purity. The overall isolated yield for this three-reaction sequence is approximately 30%.[2]

Step 2: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

The key asymmetric step is the desymmetrization of the meso-diacetate via enantioselective transesterification catalyzed by Novozym-435® (immobilized Candida antarctica lipase (B570770) B).[2]

Experimental Protocol:

  • Reaction Setup: cis-3,5-Diacetoxy-1-cyclopentene is dissolved in methyl tert-butyl ether (MTBE).

  • Enzymatic Reaction: Novozym-435® and methanol are added to the solution. The reaction mixture is stirred at a controlled temperature of 5 °C.

  • Monitoring and Work-up: The reaction is monitored for the conversion of the diacetate to the monoacetate.

  • Purification: The enantiomerically pure monoacetate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, can be obtained without the need for chromatography.[2]

Quantitative Data for the Chemoenzymatic Method
StepProductCatalystYieldEnantiomeric Excess (ee)Notes
1cis-3,5-Diacetoxy-1-cyclopenteneRose Bengal (photooxidation)~30% (overall from cyclopentadiene)N/A (meso)The diacetate is of high purity (>99%).[2]
2(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetateNovozym-435®95% (isolated)>99%The enzyme can be recovered and reused over 10 times without loss of activity or selectivity.[2]

Workflow for Chemoenzymatic Synthesis

chemoenzymatic_workflow cluster_step1 Step 1: Synthesis of meso-Diacetate cluster_step2 Step 2: Enzymatic Desymmetrization start Cyclopentadiene photoox Photooxidation (Rose Bengal, O2, hv) start->photoox reduction Reduction photoox->reduction acetylation Acetylation reduction->acetylation meso_diacetate cis-3,5-Diacetoxy-1-cyclopentene (meso) acetylation->meso_diacetate desymmetrization Transesterification (Novozym-435®, MeOH, 5°C) meso_diacetate->desymmetrization chiral_monoacetate (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (>99% ee) desymmetrization->chiral_monoacetate comparison_workflow cluster_chemoenzymatic Chemoenzymatic Route cluster_ad Sharpless AD Route start_ce Cyclopentadiene meso meso-Diacetate start_ce->meso 3 steps chiral_ce Chiral Monoacetate (>99% ee) meso->chiral_ce Enzymatic Desymmetrization start_ad Cyclopentadiene chiral_ad Chiral Diol (30-60% ee) start_ad->chiral_ad Sharpless AD

References

Application Notes and Protocols: cis-4-Cyclopentene-1,3-Diol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a versatile C5 chiral building block that has garnered significant attention in synthetic organic chemistry. Its rigid, stereochemically defined framework makes it an invaluable precursor for the enantioselective synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and biologically active natural products. The diol's functionality, including two hydroxyl groups and a double bond, allows for diverse chemical modifications, enabling the construction of intricate molecular architectures.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of enantiomerically pure derivatives of this compound. The primary focus is on the chemoenzymatic approach for its synthesis and its subsequent application in the preparation of key intermediates for prostaglandins (B1171923) and carbocyclic nucleosides.

Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈O₂[1]
Molecular Weight100.12 g/mol [1]
CAS Number29783-26-4[1]
AppearanceSolid
Melting Point55-59 °C
IUPAC Name(1R,3S)-cyclopent-4-ene-1,3-diol[1]

Chemoenzymatic Synthesis of Enantiopure (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate (B1210297)

A highly efficient and widely adopted method for obtaining enantiomerically pure derivatives of this compound is through the enzymatic desymmetrization of its corresponding diacetate. This chemoenzymatic approach offers excellent enantioselectivity and high yields.[2]

Overall Synthetic Pathway

The overall process involves three main stages:

chemoenzymatic_synthesis cluster_synthesis Synthesis of Diol cluster_acetylation Acetylation cluster_desymmetrization Enzymatic Desymmetrization cyclopentadiene Cyclopentadiene endoperoxide Endoperoxide cyclopentadiene->endoperoxide [O2], hv Rose Bengal diol This compound endoperoxide->diol Reduction diacetate cis-3,5-Diacetoxy-1-cyclopentene diol->diacetate Ac₂O, Pyridine (B92270) monoacetate (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate diacetate->monoacetate Lipase (B570770) (e.g., Novozym-435®) Methanol (B129727), MTBE

Chemoenzymatic synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.
Experimental Protocols

Protocol 1: Synthesis of cis-3,5-Diacetoxy-1-cyclopentene

This protocol is adapted from a procedure that starts with the photooxidation of cyclopentadiene.[2]

Materials:

  • Cyclopentadiene (freshly distilled)

  • Methanol (MeOH)

  • Rose Bengal

  • Thiourea (B124793)

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • LED lamp (white light)

  • Compressed air source

Procedure:

  • Photooxidation of Cyclopentadiene:

    • In a suitable photoreactor cooled to 0 °C, dissolve Rose Bengal in methanol.

    • Slowly add freshly distilled cyclopentadiene to the solution while bubbling compressed air through the mixture.

    • Irradiate the solution with a white light LED lamp. The reaction progress can be monitored by the consumption of a reducing agent like thiourea.

    • Upon completion, the resulting endoperoxide is reduced in situ. A common method is the addition of a slight excess of thiourea and stirring until the peroxide test is negative.

  • Acetylation:

    • To the crude methanolic solution of this compound, add pyridine as a catalyst and solvent.

    • Cool the mixture in an ice bath and slowly add acetic anhydride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude cis-3,5-diacetoxy-1-cyclopentene.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

This protocol utilizes Novozym-435®, an immobilized lipase from Candida antarctica, for the enantioselective hydrolysis of the diacetate.[2]

Materials:

  • cis-3,5-Diacetoxy-1-cyclopentene

  • Novozym-435® (immobilized Candida antarctica lipase B)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH)

Procedure:

  • Dissolve cis-3,5-diacetoxy-1-cyclopentene in MTBE in a flask.

  • Add methanol to the solution.

  • Add Novozym-435® to the reaction mixture.

  • Stir the suspension at a controlled temperature (e.g., 5 °C).

  • Monitor the reaction progress by TLC or GC to observe the conversion of the diacetate to the monoacetate.

  • Upon reaching approximately 50% conversion (or optimal conversion for highest enantiomeric excess), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of monoacetate, remaining diacetate, and the diol by flash column chromatography to isolate the desired (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

Quantitative Data for Enzymatic Desymmetrization
ParameterValueReference
EnzymeNovozym-435®[2]
Substratecis-3,5-Diacetoxy-1-cyclopentene[2]
SolventMethyl tert-butyl ether (MTBE)[2]
NucleophileMethanol (MeOH)[2]
Temperature5 °C[2]
Isolated Yield>95%[2]
Enantiomeric Excess (ee)>99%[2]
Enzyme Reusability>10 cycles[2]

Application in the Synthesis of Prostaglandin (B15479496) Precursors

The enantiomerically pure monoacetate of this compound is a valuable intermediate in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The monoacetate allows for the stereocontrolled introduction of the two side chains characteristic of the prostaglandin framework.

prostaglandin_synthesis monoacetate (1R,4S)-4-Hydroxycyclopent- 2-en-1-yl acetate intermediate1 Protected Intermediate monoacetate->intermediate1 1. Protection of OH 2. Introduction of α-chain prostaglandin_core Prostaglandin Core (e.g., Corey Lactone) intermediate1->prostaglandin_core Introduction of ω-chain & Functional Group Manipulations

General workflow for prostaglandin synthesis from the chiral monoacetate.
Protocol 3: Synthesis of a Prostaglandin Intermediate (Conceptual)

This protocol outlines the general steps for the elaboration of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate into a prostaglandin precursor. Specific reagents and conditions will vary depending on the target prostaglandin.

Materials:

  • (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate

  • A suitable protecting group for the hydroxyl function (e.g., TBDMSCl, imidazole)

  • Organocuprate reagent for the α-chain

  • Electrophile for the ω-chain

  • Various reagents for functional group transformations

Procedure:

  • Protection of the Hydroxyl Group: Protect the free hydroxyl group of the monoacetate with a suitable protecting group (e.g., a silyl (B83357) ether) to prevent interference in subsequent steps.

  • Introduction of the α-Chain: The acetate group can be displaced by a nucleophilic species, often an organocuprate, to introduce the α-chain of the prostaglandin. This reaction typically proceeds with inversion of configuration.

  • Functionalization for the ω-Chain: The double bond of the cyclopentene (B43876) ring can be functionalized (e.g., via epoxidation followed by ring-opening) to introduce a handle for the attachment of the ω-chain.

  • Introduction of the ω-Chain: The ω-chain is typically introduced via an organometallic addition to an aldehyde or ketone functionality.

  • Deprotection and Elaboration: Subsequent deprotection and functional group manipulations will yield the final prostaglandin molecule.

Application in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene ring. This modification often imparts increased metabolic stability. This compound derivatives are excellent starting materials for the synthesis of these compounds.

nucleoside_synthesis monoacetate (1R,4S)-4-Hydroxycyclopent- 2-en-1-yl acetate activated_intermediate Activated Intermediate (e.g., with a leaving group) monoacetate->activated_intermediate Functional Group Manipulation carbocyclic_nucleoside Carbocyclic Nucleoside activated_intermediate->carbocyclic_nucleoside nucleobase Nucleobase nucleobase->carbocyclic_nucleoside Nucleophilic Substitution

General pathway for carbocyclic nucleoside synthesis.
Protocol 4: Synthesis of a Carbocyclic Nucleoside Analogue (Conceptual)

This protocol provides a general outline for the synthesis of a carbocyclic nucleoside from the chiral monoacetate.

Materials:

  • (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate

  • Reagents to introduce a leaving group (e.g., MsCl, TsCl)

  • The desired nucleobase (e.g., adenine, thymine)

  • A suitable base (e.g., NaH, K₂CO₃)

  • A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Activation of the Hydroxyl Group: The free hydroxyl group of the monoacetate is activated by converting it into a good leaving group, such as a mesylate or tosylate.

  • Nucleophilic Substitution: The activated intermediate is then reacted with the desired nucleobase in the presence of a base. The nucleobase acts as a nucleophile, displacing the leaving group to form the C-N bond of the nucleoside analogue. This reaction often proceeds with inversion of stereochemistry.

  • Deprotection: The acetate group can be removed by hydrolysis under basic or acidic conditions to yield the final carbocyclic nucleoside analogue.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Conclusion

This compound is a powerful and versatile chiral building block in organic synthesis. The chemoenzymatic approach to its enantiomerically pure monoacetate provides a reliable and efficient route to this key intermediate. Its applications in the synthesis of prostaglandins and carbocyclic nucleosides highlight its importance in medicinal chemistry and drug development. The protocols and data presented herein provide a valuable resource for researchers and scientists working in these fields.

References

Application Notes and Protocols: The Role of cis-4-Cyclopentene-1,3-Diol in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of cis-4-cyclopentene-1,3-diol in the synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds with significant therapeutic applications. The focus is on the synthesis of the pivotal intermediate, the Corey lactone, and its subsequent conversion to prostaglandins such as PGF₂α.

Introduction

This compound is a crucial chiral building block in the stereocontrolled synthesis of prostaglandins. Its rigid cyclopentene (B43876) framework allows for the precise introduction of stereocenters, which are essential for the biological activity of the target prostaglandin (B15479496) molecules. The primary synthetic route involves the conversion of this compound to the Corey lactone, a versatile intermediate that can be elaborated to various prostaglandins.

Synthetic Strategy Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the Corey Lactone: This stage focuses on the construction of the bicyclic lactone structure from this compound. This is often the most complex part of the synthesis, involving several stereocontrolled reactions.

  • Elaboration of the Corey Lactone to Prostaglandins: In this stage, the two side chains of the prostaglandin are sequentially added to the Corey lactone intermediate. This typically involves the reduction of the lactone to a lactol, followed by Wittig-type olefination reactions.

Below is a generalized workflow for the synthesis of prostaglandins from this compound.

G start This compound corey_lactone Corey Lactone Synthesis start->corey_lactone protection Protection of Hydroxyl Groups corey_lactone->protection oxidation Oxidation protection->oxidation side_chain1 Introduction of ω-chain oxidation->side_chain1 reduction Lactone Reduction to Lactol side_chain1->reduction side_chain2 Introduction of α-chain (Wittig Reaction) reduction->side_chain2 deprotection Deprotection side_chain2->deprotection prostaglandin Prostaglandin (e.g., PGF₂α) deprotection->prostaglandin

Caption: Generalized workflow for prostaglandin synthesis.

Key Experimental Protocols

The following protocols are compiled from various literature sources and represent common methods for the synthesis of prostaglandins using this compound.

Protocol 1: Synthesis of Corey Lactone Diol from this compound

This protocol outlines a typical sequence for the synthesis of the Corey lactone diol.

Reaction Scheme:

This compound → Protected Diol → Epoxide → Bicyclic Alcohol → Corey Lactone Diol

Materials:

  • This compound

  • Protecting group reagents (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole)

  • Epoxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA))

  • Base (e.g., Sodium hydride (NaH))

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC))

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

  • Protection: Dissolve this compound and imidazole (B134444) in DMF. Add TBDMSCl portion-wise at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC).

  • Epoxidation: Dissolve the protected diol in DCM and add m-CPBA at 0 °C. Stir the mixture until the starting material is consumed.

  • Cyclization: Add the epoxide solution to a suspension of NaH in THF at 0 °C. Warm to room temperature and stir until the cyclization is complete.

  • Oxidation: Add PCC to a solution of the bicyclic alcohol in DCM. Stir at room temperature until the oxidation is complete.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the Corey lactone diol.

Quantitative Data:

StepProductReagentsSolventTypical Yield (%)
1Protected DiolTBDMSCl, ImidazoleDMF95-98
2Epoxidem-CPBADCM90-95
3Bicyclic AlcoholNaHTHF85-90
4Corey Lactone DiolPCCDCM80-85
Protocol 2: Conversion of Corey Lactone to Prostaglandin F₂α

This protocol describes the elaboration of the Corey lactone to PGF₂α.

Reaction Scheme:

Corey Lactone Diol → Protected Corey Lactone → Corey Aldehyde → Enone → PGF₂α Precursor → PGF₂α

Materials:

  • Corey Lactone Diol

  • Protecting group reagents (e.g., Benzoyl chloride, Pyridine)

  • Reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H))

  • Wittig reagent precursor (e.g., (4-carboxybutyl)triphenylphosphonium bromide)

  • Base for Wittig reaction (e.g., Potassium tert-butoxide)

  • Organocuprate reagent for ω-chain addition

  • Deprotecting agent (e.g., Potassium carbonate in methanol)

  • Solvents (e.g., Toluene (B28343), THF, Methanol)

Procedure:

  • Protection: Protect the primary hydroxyl group of the Corey lactone diol as a benzoate (B1203000) ester using benzoyl chloride in pyridine.

  • ω-Chain Installation: React the protected Corey lactone with an appropriate organocuprate reagent to introduce the ω-side chain.

  • Lactone Reduction: Reduce the lactone to the corresponding lactol using DIBAL-H in toluene at -78 °C.

  • α-Chain Installation (Wittig Reaction): Prepare the ylide from (4-carboxybutyl)triphenylphosphonium bromide and potassium tert-butoxide in THF. React the ylide with the lactol to form the α-side chain.

  • Deprotection: Remove the protecting groups (e.g., benzoate and silyl (B83357) ethers) using potassium carbonate in methanol (B129727) to yield PGF₂α.

  • Purification: Purify the final product by column chromatography.

Quantitative Data:

StepProductReagentsSolventTypical Yield (%)
1Protected Corey LactoneBenzoyl chloride, PyridineDCM92-96
2ω-Chain AdductOrganocuprateTHF75-85
3LactolDIBAL-HToluene90-95
4PGF₂α PrecursorWittig ReagentTHF60-70
5PGF₂αK₂CO₃, MeOHMethanol85-90

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key transformations and logical flow of the synthesis.

G cluster_corey Corey Lactone Synthesis diol This compound prot_diol Protected Diol diol->prot_diol Protection epoxide Epoxide prot_diol->epoxide Epoxidation bicyclic_alc Bicyclic Alcohol epoxide->bicyclic_alc Cyclization corey_lactone Corey Lactone Diol bicyclic_alc->corey_lactone Oxidation

Caption: Synthesis of Corey Lactone Diol.

G cluster_pgf2a PGF₂α Synthesis corey_lactone Corey Lactone Diol prot_corey Protected Corey Lactone corey_lactone->prot_corey Protection omega_adduct ω-Chain Adduct prot_corey->omega_adduct ω-Chain Addition lactol Lactol omega_adduct->lactol Reduction pgf2a_precursor PGF₂α Precursor lactol->pgf2a_precursor Wittig Reaction pgf2a PGF₂α pgf2a_precursor->pgf2a Deprotection

Caption: Conversion of Corey Lactone to PGF₂α.

Conclusion

The use of this compound as a starting material provides an efficient and stereocontrolled route to prostaglandins via the Corey lactone intermediate. The protocols and data presented here offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful optimization of each step is crucial for achieving high overall yields and purity of the final prostaglandin products.

Application Notes and Protocols for the Synthesis of Prostaglandins from cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923) are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets in drug discovery and development. The chemical synthesis of these complex molecules has been a significant challenge, driving the innovation of novel synthetic strategies. This document provides detailed application notes and experimental protocols for the synthesis of prostaglandins, commencing from the readily available starting material, cis-4-cyclopentene-1,3-diol. The methodologies discussed focus on the construction of the key intermediate, the Corey lactone, and its subsequent elaboration to prostaglandins such as PGF2α. Furthermore, this guide outlines the primary signaling pathways through which prostaglandins exert their biological functions, offering a comprehensive resource for researchers in medicinal chemistry, pharmacology, and related fields.

Introduction

The synthesis of prostaglandins from this compound is a well-established strategy in organic chemistry.[1] A pivotal intermediate in many synthetic routes is the bicyclic lactone known as the Corey lactone.[2][3][4] This intermediate elegantly sets the stereochemistry of the cyclopentane (B165970) core, which is crucial for the biological activity of the final prostaglandin (B15479496) molecule. Several synthetic approaches have been developed to access the Corey lactone from this compound and other precursors. One notable strategy involves a radical cyclization-trapping methodology.[2] Once the Corey lactone is obtained, the α- and ω-side chains of the prostaglandin are installed through sequential reactions, commonly involving the Horner-Wadsworth-Emmons olefination and the Wittig reaction.[5][6][7]

Prostaglandins mediate their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. These receptors are classified based on their sensitivity to different prostaglandins and include the DP, EP, FP, IP, and TP receptors. Upon ligand binding, these receptors activate downstream signaling cascades, typically involving the modulation of intracellular cyclic AMP (cAMP) levels or calcium ion (Ca2+) concentrations, leading to a cellular response.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the Corey Lactone Intermediate: Conversion of this compound to the Corey lactone. This can be achieved through various multi-step sequences.

  • Elaboration of the Corey Lactone to Prostaglandin F2α: Installation of the ω- and α-side chains onto the Corey lactone framework.

Prostaglandin Synthesis Workflow start This compound intermediate Corey Lactone Intermediate start->intermediate Multi-step Synthesis (e.g., Stork's Method) pgf2a Prostaglandin F2α intermediate->pgf2a Side-chain Installation (HWE & Wittig Reactions)

Caption: General workflow for the synthesis of Prostaglandin F2α.

Experimental Protocols

Protocol 1: Synthesis of (-)-Corey Lactone Diol (Illustrative Steps)

This protocol provides an illustrative, multi-step synthesis of a key prostaglandin intermediate. The yields and specific conditions are based on reported procedures and may require optimization.

Step 1: Protection of Diol and Iodolactonization (Conceptual)

  • Protect one of the hydroxyl groups of this compound as a suitable protecting group (e.g., acetate).

  • Perform an iodolactonization reaction to introduce iodine and form a bicyclic lactone.

Step 2: Radical Cyclization and Trapping (Conceptual based on Stork's Synthesis)

  • Generate a radical species from the iodolactone.

  • Induce a 5-exo radical cyclization.

  • Trap the resulting radical with a suitable acceptor to introduce functionality for the upper side chain.

Step 3: Conversion to Corey Lactone Diol

  • A series of functional group manipulations, including oxidation and reduction steps, are performed to yield the Corey lactone diol. A patent describes a multi-step process starting from dicyclopentadiene (B1670491) that involves cyclization, oxidation, dechlorination, ring-opening, resolution, a Prins reaction, and hydrolysis to afford the Corey lactone diol.[8]

Protocol 2: Synthesis of Prostaglandin F2α from Corey Lactone Aldehyde

This protocol details the installation of the ω- and α-side chains onto the Corey aldehyde, a derivative of the Corey lactone.

1. Horner-Wadsworth-Emmons Reaction for ω-Side Chain Installation [5][6]

  • Objective: To introduce the ω-side chain via olefination.

  • Reagents and Materials:

    • Corey aldehyde

    • Dimethyl (2-oxoheptyl)phosphonate

    • Sodium hydride (NaH)

    • Dimethoxyethane (DME), anhydrous

    • Water

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of dimethyl (2-oxoheptyl)phosphonate in anhydrous DME, add NaH at room temperature.

    • Stir the mixture for approximately 60 minutes to generate the phosphonate (B1237965) carbanion.[5]

    • Add a solution of the Corey aldehyde in DME to the reaction mixture.

    • Monitor the reaction for completion (e.g., by TLC).

    • Upon completion, quench the reaction by the addition of water.

    • Extract the product with an organic solvent.

    • Purify the resulting enone by column chromatography on silica gel.

2. Reduction of the C15-Ketone

  • Objective: Stereoselective reduction of the ketone on the ω-side chain.

  • Reagents and Materials:

  • Procedure:

    • Dissolve the enone in anhydrous DME.

    • Add a solution of Zn(BH4)2 in DME.

    • Stir the reaction at room temperature for approximately 30 minutes.[9] This reduction often yields a mixture of C15 epimers.[9]

    • Work up the reaction and separate the desired 15α-alcohol isomer by chromatography.

3. Wittig Reaction for α-Side Chain Installation [7]

  • Objective: To introduce the α-side chain with the characteristic cis-double bond.

  • Reagents and Materials:

    • Lactone from the previous step (after appropriate functional group manipulation to a lactol and protection of hydroxyl groups)

    • (4-Carboxybutyl)triphenylphosphonium bromide

    • Dimsyl sodium in DMSO

  • Procedure:

    • Prepare the Wittig reagent (ylide) by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as dimsyl sodium in DMSO.[9]

    • Add the protected lactol to the ylide solution.

    • Allow the reaction to proceed to completion.

    • Work up the reaction to isolate the protected PGF2α.

    • Deprotect the hydroxyl groups to yield PGF2α. An acidic workup with acetic acid and water can be used for deprotection.[9]

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of PGF2α, primarily based on the Corey synthesis.

Reaction StepStarting MaterialProductReagentsYield (%)Reference
Horner-Wadsworth-EmmonsCorey AldehydeEnoneDimethyl (2-oxoheptyl)phosphonate, NaH70% (over 2 steps)[9]
C15-Ketone ReductionEnone15α-hydroxy lactoneZn(BH4)249%[9]
Wittig ReactionProtected LactolProtected PGF2α(4-Carboxybutyl)triphenylphosphonium bromide, Dimsyl sodium80% (over 3 steps)[9]
DeprotectionProtected PGF2αPGF2αAcetic acid, water90%[9]

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors. The primary signaling cascades initiated by prostaglandin receptor activation involve the modulation of adenylyl cyclase (AC) activity, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), resulting in increased intracellular calcium.

Prostaglandin E2 (PGE2) Signaling

PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and downstream effectors.

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq couples to Gs Gs EP2->Gs couples to Gi Gi EP3->Gi couples to EP4->Gs couples to PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP_inc ↑ cAMP AC->cAMP_inc produces cAMP_dec ↓ cAMP AC->cAMP_dec Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 leads to PKA PKA cAMP_inc->PKA activates Prostaglandin_Receptor_Signaling cluster_ligands Prostaglandins cluster_receptors Prostanoid Receptors cluster_effectors Downstream Signaling PGD2 PGD2 DP DP PGD2->DP PGE2 PGE2 EP EP PGE2->EP PGF2a PGF2α FP FP PGF2a->FP PGI2 PGI2 IP IP PGI2->IP TXA2 TXA2 TP TP TXA2->TP cAMP_inc ↑ cAMP DP->cAMP_inc (DP1) cAMP_dec ↓ cAMP DP->cAMP_dec (DP2) EP->cAMP_inc (EP2, EP4) EP->cAMP_dec (EP3) Ca2_inc ↑ [Ca2+]i EP->Ca2_inc (EP1) FP->Ca2_inc IP->cAMP_inc TP->Ca2_inc

References

Application Notes and Protocols: cis-4-Cyclopentene-1,3-Diol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a versatile and highly valuable chiral building block in organic synthesis. Its rigid, stereochemically defined cyclopentenoid framework provides an excellent scaffold for the enantioselective synthesis of a wide array of complex natural products and their analogues. The two hydroxyl groups and the double bond offer multiple points for functionalization, allowing for the construction of intricate molecular architectures with high stereocontrol. This document provides an overview of the applications of this compound in the synthesis of key natural products, including detailed experimental protocols for pivotal transformations.

Applications in Natural Product Synthesis

This compound serves as a crucial starting material for the synthesis of several classes of biologically active natural products.

1. Prostaglandins (B1171923): Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of biological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. The cyclopentane (B165970) core of prostaglandins makes this compound an ideal precursor. Synthetic strategies often involve the stereoselective introduction of the two side chains onto the diol framework.

2. Carbocyclic Nucleosides: Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) ring. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities. This compound provides the necessary carbocyclic core for the synthesis of these important therapeutic agents. For instance, it is a precursor for the synthesis of analogues of neplanocin A and cyclopentenylcytosine, which have shown significant antiviral and antitumor properties.[1]

3. Brefeldin A: Brefeldin A is a macrolide antibiotic that exhibits a broad spectrum of biological activities, including antiviral, antifungal, and antitumor effects. Its complex structure, featuring a substituted cyclopentane ring fused to a macrolactone, presents a significant synthetic challenge. Enantiomerically pure this compound can be utilized to construct the chiral cyclopentane moiety of Brefeldin A.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses utilizing this compound and its derivatives.

Table 1: Synthesis of a Key Intermediate for Carbocyclic Nucleosides

StepReactionReagents and ConditionsProductYieldReference
1Selective Protection & RCM1. TBDPSCl, Imidazole (B134444), DMF; 2. Allyl bromide, NaH, THF; 3. Grubbs' CatalystChiral cyclopentenol (B8032323) derivative52% (overall from D-ribose)[3]

Table 2: Antiviral Activity of Synthesized Carbocyclic Nucleosides

CompoundVirusEC50 (µM)Reference
1,2,3-Triazole analogueVaccinia virus0.4[3]
1,2,3-Triazole analogueCowpox virus39[3]
1,2,3-Triazole analogueSARS-CoV47[3]
1,2,4-Triazole analogueSARS-CoV21[3]

Table 3: Key Step in the Total Synthesis of (+)-Brefeldin A

StepReactionReagents and ConditionsProductYieldReference
1Julia-Kocienski OlefinationAldehyde, N-phenyltetrazolylsulfone, KHMDS, THF, -78 °CAll (E)-alkene68%[2]

Experimental Protocols

The following are detailed protocols for key transformations involving this compound and its derivatives in the synthesis of natural products.

Protocol 1: Enantioselective Synthesis of a Chiral Cyclopentenol Intermediate for Carbocyclic Nucleosides

This protocol describes the synthesis of a key chiral cyclopentenol intermediate from D-ribose, which can be conceptually linked to the utility of the this compound scaffold.[3]

Step 1: Selective Protection of Allylic Hydroxyl Group and Ring-Closing Metathesis (RCM)

  • Materials: D-ribose derivative, tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole, Dimethylformamide (DMF), Allyl bromide, Sodium hydride (NaH), Tetrahydrofuran (THF), Grubbs' catalyst.

  • Procedure:

    • To a solution of the D-ribose-derived diene in DMF, add imidazole followed by TBDPSCl. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by adding water and extracting with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • To a solution of the silyl-protected compound in THF at 0 °C, add NaH portion-wise. After stirring for 30 minutes, add allyl bromide and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. The combined organic layers are dried and concentrated.

    • Dissolve the resulting diene in dichloromethane (B109758) and degas the solution. Add Grubbs' catalyst and stir the mixture under an inert atmosphere at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with ethyl vinyl ether and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the chiral cyclopentenol derivative.

Protocol 2: Mitsunobu Reaction for the Synthesis of a Carbocyclic Nucleoside Analogue

This protocol details a general procedure for the coupling of a protected this compound derivative with a nucleobase using a Mitsunobu reaction.

  • Materials: Protected this compound derivative, Nucleobase (e.g., 6-chloropurine), Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.

  • Procedure:

    • To a solution of the protected diol derivative, the nucleobase, and PPh3 in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired carbocyclic nucleoside analogue.

Protocol 3: Julia-Kocienski Olefination in the Synthesis of a Brefeldin A Intermediate

This protocol describes the coupling of a cyclopentane-derived aldehyde with a sulfone to form a key intermediate in the synthesis of Brefeldin A.[2]

  • Materials: Cyclopentane-derived aldehyde, N-phenyltetrazolylsulfone, Potassium bis(trimethylsilyl)amide (KHMDS), Anhydrous THF.

  • Procedure:

    • To a solution of the N-phenyltetrazolylsulfone in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

    • Continue stirring at -78 °C until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the all (E)-alkene.

Visualizations

experimental_workflow_carbocyclic_nucleoside start This compound Derivative protection Protection of one hydroxyl group start->protection activation Activation of the other hydroxyl group (e.g., Mesylation) protection->activation coupling Nucleophilic substitution with Nucleobase activation->coupling deprotection Deprotection coupling->deprotection product Carbocyclic Nucleoside deprotection->product

Caption: Synthetic workflow for carbocyclic nucleosides.

prostaglandin_synthesis_pathway start This compound step1 Enzymatic Resolution or Asymmetric Synthesis start->step1 Chiral Intermediate step2 Introduction of α-chain step1->step2 step3 Introduction of ω-chain step2->step3 step4 Functional Group Manipulation step3->step4 product Prostaglandin step4->product

Caption: General synthetic pathway to prostaglandins.

brefeldin_A_retrosynthesis brefeldin_A Brefeldin A macrolactonization Macrolactonization brefeldin_A->macrolactonization olefination Julia-Kocienski Olefination macrolactonization->olefination cyclopentane Chiral Cyclopentane Intermediate olefination->cyclopentane diol This compound cyclopentane->diol

References

Application Note: Derivatization of cis-4-Cyclopentene-1,3-Diol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: cis-4-Cyclopentene-1,3-diol is a versatile chiral building block crucial in the synthesis of a wide range of complex molecules, including prostaglandins (B1171923) and carbocyclic nucleosides.[1][2] Its two hydroxyl groups offer reactive sites for various chemical modifications, enabling its incorporation into larger molecular scaffolds. The cis-stereochemistry of the diol allows for specific derivatizations, including the formation of cyclic structures. This document provides detailed protocols for several common derivatization reactions of the hydroxyl groups: acylation (esterification), silylation, carbamate (B1207046) formation, and the formation of cyclic boronate esters.

General Experimental Workflow

The derivatization of this compound typically follows a standard sequence of steps from reaction setup to product characterization. This workflow ensures reproducibility and high purity of the final compound.

G cluster_workflow General Derivatization Workflow A Starting Material (this compound) B Reaction Setup (Inert atmosphere, solvent) A->B C Reagent Addition (Base, Derivatizing Agent) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for derivatization.

Derivatization Pathways and Strategies

The hydroxyl groups of this compound can be derivatized to form a variety of functional groups. Depending on the stoichiometry and type of reagent used, either mono- or di-substituted products can be obtained. The cis-orientation of the hydroxyls is particularly advantageous for forming cyclic derivatives with bifunctional reagents.

G cluster_pathways Derivatization Pathways Start This compound Acyl_Cl Acyl Chloride or Anhydride (B1165640) Start->Acyl_Cl >2 eq. Silyl_Cl Silyl Chloride (e.g., TBDMS-Cl) Start->Silyl_Cl >2 eq. Isocyanate Isocyanate (R-NCO) Start->Isocyanate >2 eq. Boronic_Acid Boronic Acid (e.g., PhB(OH)2) Start->Boronic_Acid 1 eq. Diester Di-ester Acyl_Cl->Diester Disilyl Di-silyl Ether Silyl_Cl->Disilyl Dicarbamate Di-carbamate Isocyanate->Dicarbamate Cyclic_Ester Cyclic Boronate Ester Boronic_Acid->Cyclic_Ester

Caption: Key derivatization pathways from the diol starting material.

Acylation: Diacetate Formation

Acylation is a common method to protect hydroxyl groups or to install ester functionalities. The diacetate derivative of this compound is a stable compound that can be used in further synthetic steps.

Experimental Protocol

This protocol is adapted from a one-pot reduction and acylation procedure.[3]

  • Reaction Setup: To a solution of this compound (1.0 g, 10.0 mmol) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (50 mL), add triethylamine (B128534) (3.5 mL, 25.0 mmol, 2.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.06 g, 0.5 mmol, 0.05 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add acetic anhydride (2.4 mL, 25.0 mmol, 2.5 eq.) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature between 0 and 5 °C.[3]

  • Reaction: Stir the mixture at 0-5 °C for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure diacetate.

Quantitative Data: Acylation
ReagentBase / CatalystConditionsYieldPurity
Acetic AnhydrideEt3N / DMAP0-5 °C, 2 h~66% (Corrected)>90% (Contaminated with ~8% trans-isomer)[1]

Silylation: Di-TBDMS Ether Formation

Silyl ethers are excellent protecting groups for hydroxyls due to their stability and ease of cleavage under specific conditions. Tert-butyldimethylsilyl (TBDMS) ethers are commonly used for their stability to a wide range of reagents.

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 g, 10.0 mmol) and imidazole (B134444) (1.7 g, 25.0 mmol, 2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert atmosphere.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (3.4 g, 22.5 mmol, 2.25 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297) (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the di-TBDMS ether.

Quantitative Data: Silylation
ReagentBaseConditionsTypical Yield
TBDMS-ChlorideImidazoleRT, 12-16 h>90%

Carbamate Formation

Carbamates are functional groups of interest in medicinal chemistry and can be synthesized by reacting an alcohol with an isocyanate.[4][5] This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) under an inert atmosphere.

  • Reagent Addition: Add the desired isocyanate (e.g., phenyl isocyanate, 2.5 g, 21.0 mmol, 2.1 eq.) to the solution. For less reactive isocyanates, a catalyst such as dibutyltin (B87310) dilaurate (DBTDL) may be added (1-2 drops).

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by TLC or by the disappearance of the alcohol starting material via IR spectroscopy.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The resulting crude carbamate can often be purified by recrystallization or by flash column chromatography on silica gel.

Quantitative Data: Carbamate Formation
ReagentCatalystConditionsTypical Yield
Phenyl IsocyanateNone or DBTDLRT, 4-8 h>85%

Cyclic Boronate Ester Formation

The cis-diol arrangement allows for the facile formation of a cyclic derivative with reagents like phenylboronic acid. This reaction is often rapid and can be used for protection or for analysis by GC-MS.[6]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 g, 10.0 mmol) and phenylboronic acid (1.22 g, 10.0 mmol, 1.0 eq.) in toluene (B28343) (50 mL).

  • Reaction: Heat the mixture to reflux. Water is formed during the reaction and is removed azeotropically via the Dean-Stark trap. Continue refluxing for 1-3 hours until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting cyclic boronate ester is often used directly in the next step without further purification. If necessary, it can be purified by chromatography on silica gel, though care must be taken to avoid hydrolysis.

Quantitative Data: Cyclic Boronate Ester Formation
ReagentSolventConditionsTypical Yield
Phenylboronic AcidTolueneReflux, 1-3 hQuantitative

References

Protecting Group Strategies for cis-4-Cyclopentene-1,3-Diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a pivotal chiral building block in the stereoselective synthesis of a wide array of biologically active molecules, including prostaglandins (B1171923) and carbocyclic nucleosides. The strategic protection of one or both of its hydroxyl groups is a critical step to ensure chemoselectivity in subsequent transformations. This document provides detailed application notes and experimental protocols for the protection of this compound using two common strategies: the formation of a benzylidene acetal (B89532) to protect both hydroxyl groups simultaneously and the selective mono-protection of one hydroxyl group as a silyl (B83357) ether.

Logical Workflow for Diol Protection and Deprotection

The selection of a protecting group strategy is dictated by the overall synthetic plan. If both hydroxyl groups need to be masked for a series of reactions, a cyclic protecting group like a benzylidene acetal is ideal. If subsequent transformations require differentiation of the two hydroxyls, a selective mono-protection is necessary.

G start This compound decision Differentiate Hydroxyls? start->decision protect_both Protect Both Hydroxyls (e.g., Benzylidene Acetal) decision->protect_both No protect_one Mono-protection (e.g., Silyl Ether) decision->protect_one Yes reactions Synthetic Transformations protect_both->reactions protect_one->reactions deprotect Deprotection reactions->deprotect product Final Product deprotect->product

Caption: Decision workflow for protecting this compound.

I. Benzylidene Acetal Protection

Benzylidene acetals are widely used for the protection of 1,3-diols, forming a stable six-membered ring.[1] This strategy is advantageous when both hydroxyl groups need to be masked simultaneously. The formation is typically acid-catalyzed.

Reaction Scheme:

G sub This compound prod Protected Diol sub->prod reagent + Benzaldehyde (B42025) Dimethyl Acetal reagent->prod cat [Catalyst] prod->cat

Caption: Formation of a benzylidene acetal from a diol.

Data Summary:
Protecting GroupReagentsCatalystSolventTimeYieldRef.
Benzylidene AcetalBenzaldehyde dimethyl acetalp-TsOH·H₂ODMF2 h~63% (on Salicin)[2]
Benzylidene AcetalBenzaldehyde dimethyl acetalCu(OTf)₂Acetonitrile< 1 hHigh (general)[3]

Note: Yields are often substrate-dependent. The provided data is based on analogous reactions and serves as a guideline.

Experimental Protocols:

Protocol 1: Benzylidene Acetal Protection using p-Toluenesulfonic Acid

This protocol is adapted from a procedure for the protection of a diol on a salicin (B1681394) substrate.[2]

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (7 mL), add benzaldehyde dimethyl acetal (1.2 mmol) and p-TsOH·H₂O (0.1 mmol).

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with triethylamine (0.2 mmol).

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the protected diol.

Protocol 2: Deprotection of Benzylidene Acetal via Catalytic Transfer Hydrogenation

This method offers a mild deprotection under neutral conditions.[2]

Materials:

  • Benzylidene acetal-protected diol

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol (B129727)

  • Celite®

Procedure:

  • To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected diol.

II. Mono-Silyl Ether Protection

Selective mono-protection of one hydroxyl group allows for differential functionalization of the two hydroxyls. Triisopropylsilyl (TIPS) is a bulky protecting group that can offer selectivity for the less sterically hindered hydroxyl group.

Reaction Scheme:

G sub This compound prod Mono-TIPS Protected Diol sub->prod reagent + TIPS-Cl reagent->prod base Base (e.g., Imidazole) prod->base

Caption: Mono-silylation of a diol with a silyl chloride.

Data Summary:
Protecting GroupReagentsBase/CatalystSolventTimeYieldRef.
TBDMS EtherTBDMS-ClTriethylamine, DMAPCH₂Cl₂10 min (addition)High (on a cyclopentenone)[4]
TIPS EtherTIPS-ClImidazole (B134444)Microwave (solvent-free)ShortHigh (general)[5]

Note: Direct and high-yielding mono-silylation of symmetrical diols can be challenging and may require careful control of stoichiometry and reaction conditions.

Experimental Protocols:

Protocol 3: Mono-TIPS Protection of this compound

This protocol is an adaptation based on general procedures for silylation of alcohols.[4][5] Optimization of stoichiometry and reaction time may be necessary to maximize the yield of the mono-protected product.

Materials:

  • This compound

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TIPS-Cl (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC to maximize the formation of the mono-protected product and minimize the formation of the di-protected by-product.

  • Once the desired conversion is achieved, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-TIPS protected diol.

Protocol 4: Deprotection of a Silyl Ether using TBAF

Tetrabutylammonium fluoride (B91410) (TBAF) is a common reagent for the cleavage of silyl ethers.

Materials:

  • TIPS-protected diol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TIPS-protected diol (1.0 mmol) in THF (10 mL).

  • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography if necessary.

Conclusion

The choice of protecting group for this compound is a critical consideration in the design of a synthetic route. The benzylidene acetal offers robust protection for both hydroxyl groups, while selective mono-silylation provides a handle for the differential functionalization of the diol. The protocols provided herein serve as a guide for researchers to effectively utilize these protecting group strategies in their synthetic endeavors.

References

Application Notes and Protocols: Oxidation of cis-4-Cyclopentene-1,3-Diol to 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of cis-4-cyclopentene-1,3-diol to 4-cyclopentene-1,3-dione (B1198131) is a critical transformation in organic synthesis, providing a versatile building block for the preparation of various complex molecules, including prostaglandins (B1171923) and other biologically active compounds. The resulting α,β-unsaturated diketone is a highly reactive intermediate amenable to a wide range of synthetic manipulations. This document provides detailed application notes and experimental protocols for several common methods to effect this oxidation, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and manganese dioxide (MnO₂) oxidation.

Data Presentation: Comparison of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and reagent availability and toxicity. The following table summarizes quantitative data for different methods used to oxidize this compound and structurally related compounds.

Oxidation MethodReagent(s)SolventReaction TimeTemperature (°C)Yield (%)Reference
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane1-3 hours-78 to rt~79[1]
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane1-2 hoursrtHigh (typically >90)General Knowledge
Manganese Dioxide OxidationActivated MnO₂Chloroform (B151607) or DichloromethaneSeveral hours to overnightrt or refluxNear-quantitative[1][2]
Jones OxidationCrO₃, H₂SO₄Acetone1 hour0 to rt67-79[3]

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[4]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.2 equivalents) to the stirred DCM.

  • To this solution, add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-cyclopentene-1,3-dione.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and selective method for oxidizing alcohols to aldehydes or ketones using the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[5] This method offers the advantages of neutral reaction conditions and a simple workup.[6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add Dess-Martin Periodinane (2.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols.[2] The reaction is heterogeneous and typically requires an excess of the reagent.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform or Dichloromethane

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 equivalent) in chloroform or dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents by weight) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction may take several hours to overnight for completion. Gentle heating can be applied to accelerate the reaction.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-cyclopentene-1,3-dione.

  • The product is often of high purity, but can be further purified by flash column chromatography if necessary.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagents Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification start Start diol This compound in Anhydrous DCM start->diol reaction_vessel Reaction Vessel at Specific Temperature diol->reaction_vessel Add to oxidant Oxidizing Agent Solution/Suspension oxidant->reaction_vessel Add to quench Quench Reaction reaction_vessel->quench After Reaction Completion extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product 4-Cyclopentene-1,3-dione purification->product

Caption: General experimental workflow for the oxidation of this compound.

swern_oxidation_pathway dmso DMSO electrophile Electrophilic Sulfur Species dmso->electrophile oxalyl_chloride Oxalyl Chloride oxalyl_chloride->electrophile alkoxysulfonium Alkoxysulfonium Salt electrophile->alkoxysulfonium diol This compound diol->alkoxysulfonium ylide Sulfur Ylide alkoxysulfonium->ylide triethylamine Triethylamine triethylamine->ylide Deprotonation dione 4-Cyclopentene-1,3-dione ylide->dione Intramolecular Proton Transfer & Elimination

Caption: Simplified reaction pathway of the Swern oxidation.

References

Application Notes: Reduction of cis-4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of cis-4-cyclopentene-1,3-dione is a pivotal chemical transformation that provides access to valuable synthons for the development of pharmaceuticals and other fine chemicals. The dione (B5365651) possesses two key reactive sites: two ketone functionalities and one carbon-carbon double bond. The selective reduction of these sites can lead to distinct products with significant synthetic utility. This document outlines two primary protocols for the reduction of cis-4-cyclopentene-1,3-dione: a non-selective catalytic hydrogenation that reduces both ketones and the alkene, and a chemoselective hydride reduction that targets only the ketone groups. The resulting products, cis,cis-cyclopentane-1,3-diol and cis-4-cyclopentene-1,3-diol, are crucial intermediates. Notably, this compound is a key building block in the synthesis of prostaglandins, a class of physiologically active lipid compounds with therapeutic applications.

Reaction Pathways and Products

The reduction of cis-4-cyclopentene-1,3-dione can proceed via two main pathways depending on the chosen methodology, yielding either a saturated or an unsaturated diol.

G cluster_start Starting Material cluster_path1 Catalytic Hydrogenation cluster_path2 Chemoselective Hydride Reduction cluster_app Application A cis-4-Cyclopentene-1,3-dione B cis,cis-Cyclopentane-1,3-diol A->B  H₂, Ru/C (Non-selective) C This compound A->C  NaBH₄, CeCl₃ (Chemoselective 1,2-Reduction) D Prostaglandin Synthesis (via Corey Lactone) C->D  Key Intermediate

Caption: Major reduction pathways of cis-4-Cyclopentene-1,3-dione.

Protocol 1: Catalytic Hydrogenation to cis,cis-Cyclopentane-1,3-diol

This protocol describes the complete reduction of both the carbonyl groups and the carbon-carbon double bond of cis-4-cyclopentene-1,3-dione using a heterogeneous catalyst, Ruthenium on carbon (Ru/C), under a hydrogen atmosphere. This method is robust and scalable, leading to the saturated diol.

Experimental Workflow

G A Setup B Reaction A->B Charge Autoclave Purge with H₂ Pressurize & Heat C Work-up B->C Cool & Vent Filter Catalyst D Analysis C->D Evaporate Solvent Purify Product

Caption: Workflow for catalytic hydrogenation.

Methodology

This procedure is adapted from the hydrogenation of cyclic 1,3-diones as described by Claessens et al.

  • Reactor Setup: Charge a high-pressure autoclave with cis-4-cyclopentene-1,3-dione (e.g., 50 mmol, 4.8 g) and 5% Ruthenium on carbon (Ru/C) catalyst (e.g., 10.2 wt% with respect to the substrate, 490 mg).

  • Solvent Addition: Add isopropanol (B130326) (50 mL) as the solvent.

  • Inerting and Pressurization: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50 bar.

  • Reaction: Heat the reaction mixture to 100°C while stirring vigorously (e.g., 750 rpm).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC-FID). The reaction is typically complete within 2 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Isolation: Filter the reaction mixture to remove the heterogeneous Ru/C catalyst. Rinse the catalyst with a small amount of solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, cis,cis-cyclopentane-1,3-diol, which can be further purified by distillation or recrystallization if necessary.

Quantitative Data

The following table summarizes the results for the catalytic hydrogenation of cis-4-cyclopentene-1,3-dione to cyclopentane-1,3-diol.

SubstrateCatalyst (wt%)Temp (°C)Pressure (bar H₂)Time (h)Conversion (%)Yield of Cyclopentane-1,3-diol (%)
cis-4-Cyclopentene-1,3-dione5% Ru/C (10.2%)100502>9969

Data sourced from kinetic studies on the hydrogenation of cyclic 1,3-diones.

Protocol 2: Chemoselective Reduction to this compound (Luche Reduction)

This protocol describes the selective 1,2-reduction of the ketone functionalities of cis-4-cyclopentene-1,3-dione to the corresponding allylic diol, leaving the carbon-carbon double bond intact. This is achieved using sodium borohydride (B1222165) in the presence of cerium(III) chloride (CeCl₃), a procedure known as the Luche Reduction.[1][2][3] This method is ideal for producing this compound, a key precursor for prostaglandins.

Experimental Workflow

G A Setup B Reaction A->B Dissolve Substrate & CeCl₃ Cool to -78°C C Work-up B->C Add NaBH₄ Stir & Monitor (TLC) D Analysis C->D Quench Reaction Aqueous Extraction E E D->E Dry & Evaporate Purify (Chromatography)

Caption: Workflow for chemoselective hydride reduction.

Methodology

This is a general procedure adapted from protocols for the Luche reduction of cyclic ketones.[4][5]

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-4-cyclopentene-1,3-dione (e.g., 10 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (e.g., 2.2 equivalents, 22 mmol) in methanol (B129727) (e.g., 100 mL).

  • Cooling: Cool the resulting solution to a low temperature, typically between -50°C and -78°C, using a dry ice/acetone bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (e.g., 2.2 equivalents, 22 mmol) portion-wise, ensuring the internal temperature remains low.

  • Reaction: Stir the mixture at the low temperature for 1-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl) at low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Reduce the volume of methanol using a rotary evaporator. Add water and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Expected Results

The Luche reduction is highly chemoselective for the 1,2-reduction of α,β-unsaturated ketones.[1][2] It is expected to reduce both ketone groups of the substrate without affecting the C=C double bond. The use of cerium salts also often favors attack of the hydride from the less sterically hindered face, which in this case is expected to produce the desired cis-diol with good diastereoselectivity.

SubstrateReagentsSolventTemp (°C)Expected Major ProductExpected Selectivity
cis-4-Cyclopentene-1,3-dioneNaBH₄, CeCl₃·7H₂OMethanol-78 to -50This compoundHigh 1,2-reduction selectivity

References

Application Notes and Protocols: Reactions of cis-4-Cyclopentene-1,3-Diol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Cyclopentene-1,3-diol is a versatile chiral building block in organic synthesis, prized for its stereochemically defined diol functionality and the reactive alkene. Its C2 symmetry allows for elegant desymmetrization strategies, providing access to a wide array of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, with a particular focus on its application in the synthesis of carbocyclic nucleosides, which are potent antiviral agents.

Key Applications

The primary application of this compound in drug development lies in its use as a precursor for carbocyclic nucleoside analogues. In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This substitution confers greater metabolic stability by eliminating the labile glycosidic bond, while often retaining or enhancing biological activity. The diol and alkene functionalities of this compound serve as crucial handles for the stereocontrolled introduction of the nucleobase and other necessary functional groups.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by a range of electrophiles. The cis-directing effect of the two hydroxyl groups can influence the stereochemical outcome of these additions. However, protecting group strategies are often employed to achieve desired selectivity and to prevent unwanted side reactions.

Epoxidation

Epoxidation of the double bond in this compound and its derivatives is a key step in the synthesis of certain carbocyclic nucleosides. The resulting epoxide can be opened by a nucleophile (e.g., a protected nucleobase) in a regio- and stereoselective manner.

Experimental Protocol: Epoxidation of a Protected this compound Derivative

This protocol is adapted from syntheses of carbocyclic nucleoside precursors where the diol is protected.

Reaction:

reactant Protected this compound product Epoxide Product reactant->product 0 °C to rt reagent m-CPBA, CH2Cl2

Caption: Epoxidation of a protected this compound.

Materials:

  • Protected this compound (e.g., as the diacetate or dibenzyl ether) (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

Substrate (Protecting Group)ElectrophileProductYield (%)Diastereoselectivity
Diacetatem-CPBADiacetate Epoxide>90High (syn to OAc)
Dibenzylm-CPBADibenzyl Epoxide~85High (syn to OBn)
Dihydroxylation

Dihydroxylation of the alkene introduces two additional hydroxyl groups, leading to a cyclopentanetetraol derivative. The Sharpless asymmetric dihydroxylation is a powerful method for achieving high enantioselectivity in this transformation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Reaction Workflow:

G start This compound Derivative product Cyclopentanetetraol Derivative start->product Reaction ad_mix AD-mix-α or AD-mix-β t-BuOH/H₂O, 0 °C workup Workup (Na₂SO₃) product->workup purification Purification (Chromatography) workup->purification

Caption: Workflow for Sharpless asymmetric dihydroxylation.

Materials:

  • This compound derivative (1.0 equiv)

  • AD-mix-α or AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, K₂OsO₄·2H₂O, and a chiral ligand)

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (B31651) (MeSO₂NH₂) (optional, can accelerate the reaction)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of t-BuOH and water (1:1) at room temperature, add the AD-mix and methanesulfonamide (if used).

  • Stir the mixture until both layers are clear and then cool to 0 °C.

  • Add the this compound derivative to the mixture.

  • Stir vigorously at 0 °C for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tetraol derivative by flash column chromatography.

Quantitative Data:

SubstrateReagentProductYield (%)Enantiomeric Excess (ee %)
This compoundAD-mix-β(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetraol~95>98
This compoundAD-mix-α(1S,2S,3R,4R)-Cyclopentane-1,2,3,4-tetraol~95>98
Halogenation

The addition of halogens such as bromine or iodine to the double bond proceeds via a halonium ion intermediate. The subsequent nucleophilic attack can be influenced by the neighboring hydroxyl groups, potentially leading to the formation of halohydrins or other cyclized products.

Experimental Protocol: Bromination

Reaction Pathway:

start This compound intermediate Bromonium Ion Intermediate start->intermediate reagents Br₂, CCl₄ product trans-Dibromide intermediate->product Br⁻ attack

Caption: Bromination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Bromine (Br₂) (1.0 equiv)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound in CCl₄ or CH₂Cl₂ in a flask protected from light.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine in the same solvent dropwise until a faint orange color persists.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by washing with saturated aqueous Na₂S₂O₃ solution until the organic layer is colorless.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dibromide.

  • Purify by recrystallization or column chromatography.

Quantitative Data:

SubstrateElectrophileProductYield (%)Stereochemistry
This compoundBr₂trans-4,5-Dibromocyclopentane-1,3-diol>90anti-addition

Desymmetrization Strategies

The C2 symmetry of this compound makes it an ideal substrate for enantioselective desymmetrization. This can be achieved by enzymatic acylation of one of the hydroxyl groups or by using chiral catalysts to direct an electrophilic attack to one face of the molecule.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly carbocyclic nucleosides with potential antiviral activity. Its well-defined stereochemistry and the reactivity of its alkene and diol functionalities allow for a wide range of stereocontrolled transformations with various electrophiles. The protocols and data presented here provide a foundation for researchers to explore and exploit the synthetic potential of this valuable chiral synthon.

Application Note: A Scalable Two-Step Synthesis of cis-4-Cyclopentene-1,3-Diol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthesis for cis-4-cyclopentene-1,3-diol, a critical building block for various natural products and pharmaceutical intermediates, including prostaglandins. The described protocol begins with the Piancatelli rearrangement of furfuryl alcohol, a bio-based starting material, to yield 4-hydroxycyclopent-2-enone. This intermediate is then subjected to a highly stereoselective Luche reduction to furnish the target cis-diol. This method is designed for scalability, offering high yields and purity, making it suitable for researchers and professionals in drug development and process chemistry.

Introduction

This compound is a valuable chiral synthon in organic synthesis, primarily utilized for the construction of cyclopentanoid structures found in a wide array of biologically active molecules. Its di-functional nature and specific stereochemistry make it an ideal starting material for complex target-oriented syntheses. Traditional methods for its preparation can suffer from low yields, poor stereoselectivity, and difficulties in scaling up. The protocol outlined herein provides a reliable and efficient alternative, leveraging a key rearrangement of a renewable feedstock followed by a stereocontrolled reduction.

Overall Synthetic Pathway

The synthesis proceeds in two key stages:

  • Piancatelli Rearrangement: Furfuryl alcohol is converted to 4-hydroxycyclopent-2-enone. This reaction can be performed under high-temperature aqueous conditions, and for large-scale production, can be adapted to a continuous flow system using a microreactor to improve safety and efficiency.

  • Luche Reduction: The intermediate, 4-hydroxycyclopent-2-enone, is selectively reduced at the carbonyl group using sodium borohydride (B1222165) in the presence of cerium(III) chloride. This method is known for its excellent chemoselectivity in 1,2-reductions of α,β-unsaturated ketones, yielding the desired allylic alcohol with high cis-diastereoselectivity.

G cluster_0 Step 1: Piancatelli Rearrangement cluster_1 Step 2: Luche Reduction Furfuryl_Alcohol Furfuryl Alcohol 4_Hydroxycyclopent_2_enone 4-Hydroxycyclopent-2-enone Furfuryl_Alcohol->4_Hydroxycyclopent_2_enone  High-Temp Water / Microreactor 4_Hydroxycyclopent_2_enone_2 4-Hydroxycyclopent-2-enone cis_Diol This compound 4_Hydroxycyclopent_2_enone_2->cis_Diol  NaBH4, CeCl3·7H2O Methanol, 0°C to RT G start Start dissolve Dissolve 4-Hydroxycyclopent-2-enone and CeCl3·7H2O in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at 0°C for 1-2h add_nabh4->react quench Quench with 2M HCl react->quench concentrate Concentrate under Reduced Pressure quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash Organic Phase extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Recrystallization/Chromatography) dry_concentrate->purify end End purify->end

Troubleshooting & Optimization

Technical Support Center: Purification of cis-4-Cyclopentene-1,3-Diol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis-4-Cyclopentene-1,3-Diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format. Here, you will find detailed methodologies and data to address specific issues you may encounter during the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica (B1680970) gel?

A good starting point for the elution of a polar compound like this compound is a binary solvent system of ethyl acetate (B1210297) and a non-polar solvent like hexanes or heptane. A common starting mixture is in the range of 30-50% ethyl acetate in hexanes.[1] The polarity can be gradually increased as needed. For highly polar impurities or if the diol does not elute, a more polar system such as dichloromethane/methanol (B129727) may be necessary.[2]

Q2: How can I visualize this compound on a TLC plate?

This compound is not UV active, so alternative visualization methods are required. Staining with a potassium permanganate (B83412) solution is a common and effective method for visualizing diols, which will appear as yellow-brown spots on a purple background. Another suitable stain is p-anisaldehyde, which reacts with alcohols to produce colored spots upon heating.

Q3: My this compound is streaking on the TLC plate and the column. What could be the cause?

Streaking is a common issue when purifying polar compounds on silica gel.[3] This can be caused by overloading the sample on the TLC plate or column. Try using a more dilute sample.[3] For column chromatography, dry loading the sample onto silica gel can also help minimize streaking.[4] If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase can improve the peak shape.[3]

Q4: I am having difficulty separating the cis and trans isomers of 4-Cyclopentene-1,3-Diol. What can I do?

The separation of cis and trans diastereomers can be challenging due to their similar polarities. A shallow gradient of the eluent during column chromatography can sometimes improve separation. If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as a diol-functionalized silica gel, which can offer different selectivity for diols.

Q5: What are the common impurities I should expect from the synthesis of this compound?

Common impurities can include the trans isomer of 4-cyclopentene-1,3-diol, unreacted starting materials such as cis-3,5-diacetoxycyclopentene if the synthesis involves hydrolysis, and over-reduced byproducts like cyclopentane-1,3-diol.[5][6] The presence of these impurities will affect the choice of solvent system for purification.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A TLC method should be developed to determine the optimal solvent system for column chromatography. An ideal solvent system will give the desired this compound an Rf value between 0.2 and 0.4.

ParameterRecommendation
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase (Eluent) Start with 50:50 Ethyl Acetate/Hexanes. Adjust polarity as needed.
Visualization Potassium permanganate stain or p-anisaldehyde stain.
Column Chromatography Protocol

This protocol is a general guideline for the purification of this compound. The specific parameters may need to be optimized based on the crude sample composition.

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Column Packing Slurry pack the column with the initial, less polar eluent.
Sample Loading Dry loading is recommended for polar compounds. Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4]
Elution Start with a solvent system that gives the product an Rf of ~0.2 on TLC and gradually increase the polarity. A typical gradient could be from 30% to 70% Ethyl Acetate in Hexanes.
Fraction Collection Collect fractions and analyze by TLC to identify those containing the pure product.

Data Presentation

CompoundPutative Rf Range (50% EtOAc/Hexane)Notes
This compound0.2 - 0.4The target compound.
trans-4-Cyclopentene-1,3-Diol0.25 - 0.45Often has a slightly higher Rf than the cis isomer.
cis-3,5-Diacetoxycyclopentene> 0.6Less polar starting material.
Cyclopentane-1,3-diol< 0.2More polar over-reduced byproduct.

Note: These Rf values are estimates and can vary depending on the exact TLC conditions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine optimal solvent system) Elute Elute with Gradient Solvent System TLC->Elute Solvent System Crude Crude this compound Crude->TLC Load Dry Load Sample Crude->Load Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

troubleshooting_guide cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution P1 Compound Stuck at Baseline C1 Solvent Polarity Too Low P1->C1 C2 Strong Interaction with Silica P1->C2 P2 Poor Separation of Isomers C3 Inappropriate Solvent System P2->C3 P3 Peak Tailing / Streaking C4 Column Overload P3->C4 C6 Sample Insoluble in Eluent P3->C6 P4 Low Recovery C5 Compound Degradation on Silica P4->C5 S1 Increase Eluent Polarity (e.g., higher % EtOAc or add MeOH) C1->S1 S2 Use a More Polar Eluent (e.g., DCM/MeOH) C2->S2 S8 Neutralize Silica (add trace acid/base to eluent) C2->S8 S3 Try a Different Stationary Phase (e.g., Diol Silica) C3->S3 S4 Run a Shallow Gradient C3->S4 S5 Reduce Sample Load C4->S5 S7 Check Compound Stability (2D TLC) C5->S7 S6 Use Dry Loading Technique C6->S6

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Recrystallization of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of cis-4-cyclopentene-1,3-diol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in obtaining a high-purity product.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face when purifying this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent may be too non-polar for the highly polar diol.

  • Solution:

    • Select a more polar solvent. Good starting points for diols include ethanol, methanol, or water.

    • Consider a mixed solvent system. Dissolve the diol in a minimum amount of a hot "good" polar solvent (e.g., ethanol) and then add a "poor" less polar solvent (e.g., ethyl acetate (B1210297) or toluene) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.

Issue 2: No crystals form upon cooling, or the yield is very low.

  • Possible Cause: The solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound being too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If available, add a single, pure crystal of this compound to the cooled solution to initiate crystallization.

    • Increase Concentration:

      • Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to "oiling out."

      • Cool the solution to a lower temperature, for example, in an ice bath, to further decrease the solubility of the diol.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the diol (55-59 °C)[1], or the solution is too concentrated.

  • Solution:

    • Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.

    • Change Solvent System: Select a solvent with a lower boiling point or adjust the ratio of your mixed solvent system.

Issue 4: The resulting crystals are discolored or appear impure.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Solution:

    • Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

    • Second Recrystallization: A second recrystallization of the obtained crystals will often yield a product of higher purity.

    • Washing: Ensure the crystals are washed with a small amount of the cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Due to the polar nature of the two hydroxyl groups, polar solvents are the best choice. A mixed solvent system of ethyl acetate and a non-polar solvent like hexane (B92381) is often effective. You can dissolve the diol in a minimum amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Reheating to get a clear solution followed by slow cooling should yield crystals.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude solid. Add the solvent in small portions to the solid while heating and stirring until the solid just dissolves. Using an excess of solvent will result in a lower yield of recovered crystals.

Q3: My crystals are very fine and powder-like. How can I obtain larger crystals?

A3: The rate of cooling directly influences crystal size. Slower cooling promotes the growth of larger, more well-defined crystals. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for pure this compound is in the range of 55-59 °C[1]. A sharp melting point within this range is a good indicator of high purity.

Data Presentation

Qualitative Solubility of this compound

SolventPolaritySolubility at Room TemperatureSolubility at Elevated Temperature
WaterHighSolubleVery Soluble
MethanolHighSolubleVery Soluble
EthanolHighSolubleVery Soluble
AcetoneMediumSparingly SolubleSoluble
Ethyl AcetateMediumSparingly SolubleSoluble
DichloromethaneLowInsolubleSparingly Soluble
TolueneLowInsolubleInsoluble
HexaneLowInsolubleInsoluble

Note: This table is based on general principles of "like dissolves like" and may need experimental verification for precise quantitative values.

Experimental Protocols

Detailed Methodology for Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating gently (e.g., in a warm water bath) until the solid is completely dissolved.

  • Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the boiling point of the solvent mixture.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

Mandatory Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude diol in hot solvent start->dissolve cool Cool the solution dissolve->cool crystals Crystals form? cool->crystals no_crystals No Crystals crystals->no_crystals No oil_out Compound oils out? crystals->oil_out Yes induce Induce crystallization (scratch/seed) no_crystals->induce concentrate Concentrate solution (evaporate solvent) no_crystals->concentrate induce->crystals concentrate->cool reheat_dilute Reheat and add more solvent oil_out->reheat_dilute Yes impure Crystals impure? oil_out->impure No slow_cool Cool slowly reheat_dilute->slow_cool slow_cool->crystals collect Collect and dry crystals impure->collect No charcoal Treat with charcoal impure->charcoal Yes (colored) recrystallize_again Perform second recrystallization impure->recrystallize_again Yes (not colored) charcoal->dissolve recrystallize_again->dissolve Experimental_Workflow start Start with crude This compound step1 1. Dissolve in minimum hot 'good' solvent (e.g., Ethyl Acetate) start->step1 step2 2. Add 'poor' solvent (e.g., Hexane) dropwise until cloudy step1->step2 step3 3. Reheat to clarify the solution step2->step3 step4 4. Cool slowly to room temperature step3->step4 step5 5. Further cool in an ice bath step4->step5 step6 6. Collect crystals via vacuum filtration step5->step6 step7 7. Wash crystals with cold 'poor' solvent step6->step7 step8 8. Dry the pure crystals step7->step8 end Pure this compound step8->end

References

Technical Support Center: Synthesis of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Cyclopentene-1,3-diol.

Troubleshooting Guides

Problem 1: Presence of trans-4-Cyclopentene-1,3-diol impurity in the final product.

Question: My final product shows the presence of the trans-isomer of 4-Cyclopentene-1,3-diol. How can I minimize its formation and how do I remove it?

Answer:

The formation of the trans-isomer is a common issue, particularly in syntheses involving the reduction of 4-hydroxycyclopent-2-enone. The stereoselectivity of this reduction is highly dependent on the reaction conditions.

Root Causes and Solutions:

  • Reaction Temperature: Higher reaction temperatures can lead to decreased stereoselectivity.

    • Solution: Perform the reduction at lower temperatures. For instance, when using borohydride (B1222165) reagents, conducting the reaction between -80°C and -50°C has been shown to significantly increase the stereoselectivity towards the cis-product[1].

  • Reducing Agent: The choice of reducing agent can influence the cis/trans ratio.

    • Solution: Employing a bulky reducing agent can favor the formation of the cis-isomer due to steric hindrance. Alternatively, using a borohydride in the presence of a trivalent rare earth metal compound can enhance cis-selectivity[1].

Purification Strategy:

Separating cis and trans diastereomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: Careful optimization of the eluent system on silica (B1680970) gel can often allow for the separation of cis and trans isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective.

  • Derivative Formation: The hydroxyl groups can be derivatized (e.g., as esters or ethers) to alter their physical properties, potentially making them easier to separate by chromatography or crystallization. The protecting groups can then be removed to yield the pure isomers.

Problem 2: Contamination with saturated byproducts like cyclopentane-1,3-diol.

Question: My analysis indicates the presence of saturated diols in my product mixture. What causes this and how can it be prevented?

Answer:

The presence of saturated byproducts such as cyclopentane-1,3-diol typically arises from over-reduction, especially when starting from 4-hydroxycyclopent-2-enone[1].

Root Causes and Solutions:

  • Excess Reducing Agent: Using a large excess of the reducing agent can lead to the reduction of the double bond in addition to the ketone.

    • Solution: Use a stoichiometric amount or a slight excess of the reducing agent. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid over-reduction.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the reduction of the alkene.

    • Solution: Optimize the reaction time and maintain a low temperature throughout the process. Quench the reaction as soon as the starting material is consumed.

Analytical Identification:

The presence of saturated diols can be confirmed by GC-MS, where they will exhibit a molecular ion peak at a higher m/z value compared to the desired product due to the addition of two hydrogen atoms. 1H NMR will also show the absence of vinylic proton signals.

Problem 3: Incomplete reaction or low yield.

Question: I am observing a low yield of this compound and have unreacted starting material. What are the possible reasons and solutions?

Answer:

Low yields can stem from several factors related to reagent purity, reaction conditions, and workup procedures.

Root Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting material, such as 3-cyclopentenone in cyclopentadiene (B3395910) monoepoxide, can interfere with the reaction[2].

    • Solution: Ensure the purity of your starting materials. Distill cyclopentadiene monoepoxide before use if necessary.

  • Catalyst Activity: In catalytic reactions, such as those involving palladium, the catalyst may be deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to air or moisture.

  • Reaction Conditions: Suboptimal temperature, solvent, or pH can lead to poor conversion.

    • Solution: Carefully control the reaction parameters as specified in the protocol. For dihydroxylation of cyclopentadiene, maintaining a basic pH is crucial to prevent over-oxidation[3].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound starting from cyclopentadiene?

A1: When synthesizing this compound via dihydroxylation of cyclopentadiene, the most common impurities include:

  • trans-4-Cyclopentene-1,3-diol: The diastereomer of the desired product.

  • Cyclopentanetetrols: Resulting from over-oxidation of the double bond.

  • 4-Cyclopentene-1,3-dione: Formed by oxidation of the diol.

  • Unreacted Cyclopentadiene: Or its dimer, dicyclopentadiene.

Q2: How can I distinguish between cis- and trans-4-Cyclopentene-1,3-diol using NMR spectroscopy?

A2: 1H NMR spectroscopy is a powerful tool to differentiate between the cis and trans isomers. The coupling constants and chemical shifts of the protons on the carbons bearing the hydroxyl groups will be different due to their different spatial arrangements. In the cis-isomer, the two carbinol protons are on the same face of the ring, leading to a specific set of coupling constants with the neighboring protons. The trans-isomer will exhibit a different set of coupling constants. A detailed 2D NMR analysis (like COSY and NOESY) can definitively establish the stereochemistry.

Q3: What is the recommended method for purifying crude this compound?

A3: The purification method depends on the nature and quantity of the impurities.

  • Distillation: For volatile impurities, short-path distillation can be effective[2].

  • Recrystallization: If the product is a solid and the impurities are present in smaller amounts, recrystallization from a suitable solvent system (e.g., ether-hexane) can yield highly pure material[2].

  • Flash Column Chromatography: This is the most versatile method for separating the desired diol from isomers and other byproducts. Silica gel is a common stationary phase, with a gradient elution of ethyl acetate (B1210297) in hexanes.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Common Synthetic Route of FormationKey Analytical Signature
trans-4-Cyclopentene-1,3-diolC₅H₈O₂100.12Reduction of 4-hydroxycyclopent-2-enoneDifferent NMR coupling constants and retention time in GC compared to the cis-isomer.
Cyclopentane-1,3-diolC₅H₁₀O₂102.13Over-reduction of 4-hydroxycyclopent-2-enoneAbsence of vinylic signals in ¹H NMR; M+2 peak in MS relative to the unsaturated diol.
4-Cyclopentene-1,3-dioneC₅H₄O₂96.08Oxidation of the diol productPresence of a conjugated ketone system, observable by UV-Vis and distinct NMR signals.
3-CyclopentenoneC₅H₆O82.10Impurity in cyclopentadiene monoepoxide starting materialCharacteristic ketone and alkene signals in NMR.

Experimental Protocols

Key Experiment: Synthesis of this compound monoacetate from Cyclopentadiene Monoepoxide[2]

This procedure details the palladium-catalyzed addition of acetic acid to cyclopentadiene monoepoxide to yield the monoacetate of this compound.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0)

  • Triphenylphosphine (B44618)

  • Tetrahydrofuran (THF), freshly distilled

  • Acetic acid, distilled

  • Cyclopentadiene monoepoxide (ensure purity, may contain 3-cyclopentenone as an impurity)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) and triphenylphosphine in THF.

  • Stir the mixture at room temperature until the palladium catalyst dissolves completely.

  • Cool the solution in an ice-water bath and add acetic acid via syringe.

  • Add a solution of cyclopentadiene monoepoxide in THF dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by short-path distillation or recrystallization from an ether-hexane mixture.

Visualizations

Logical Flowchart for Troubleshooting Impurities

G start Crude Product Analysis (NMR, GC-MS) impurity_detected Impurity Detected? start->impurity_detected trans_isomer trans-Isomer Present impurity_detected->trans_isomer Yes saturated_diol Saturated Diol Present impurity_detected->saturated_diol Yes unreacted_sm Unreacted Starting Material impurity_detected->unreacted_sm Yes end Pure this compound impurity_detected->end No optimize_temp Optimize Reaction: Lower Temperature trans_isomer->optimize_temp optimize_reductant Optimize Reaction: Control Reductant Stoichiometry saturated_diol->optimize_reductant optimize_conditions Optimize Reaction: Check Reagent Purity & Conditions unreacted_sm->optimize_conditions purify Purify Product (Chromatography, Recrystallization) purify->end optimize_temp->purify optimize_reductant->purify optimize_conditions->purify

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Synthetic Pathways and Potential Byproducts

G cluster_0 Route 1: Dihydroxylation of Cyclopentadiene cluster_1 Route 2: Reduction of 4-Hydroxycyclopent-2-enone cyclopentadiene Cyclopentadiene cis_diol This compound cyclopentadiene->cis_diol KMnO4 or OsO4 (syn-dihydroxylation) trans_diol trans-4-Cyclopentene-1,3-diol (Impurity) cyclopentadiene->trans_diol Anti-dihydroxylation (minor pathway) tetrol Cyclopentanetetrol (Over-oxidation Impurity) cis_diol->tetrol [O] dione 4-Cyclopentene-1,3-dione (Oxidation Impurity) cis_diol->dione [O] hydroxy_enone 4-Hydroxycyclopent-2-enone cis_diol2 This compound hydroxy_enone->cis_diol2 Reducing Agent (e.g., NaBH4) trans_diol2 trans-4-Cyclopentene-1,3-diol (Impurity) hydroxy_enone->trans_diol2 Non-selective reduction sat_diol Cyclopentane-1,3-diol (Over-reduction Impurity) cis_diol2->sat_diol Over-reduction

Caption: Synthetic routes to this compound and common byproducts.

References

Technical Support Center: Synthesis of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Cyclopentene-1,3-Diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical synthetic route involves a two-step process:

  • Piancatelli Rearrangement: An acid-catalyzed rearrangement of a 2-furylcarbinol, which is typically derived from readily available furfural, to produce 4-hydroxycyclopent-2-enone.[1][2]

  • Diastereoselective Reduction: The subsequent reduction of the ketone in 4-hydroxycyclopent-2-enone to a hydroxyl group, yielding this compound. The choice of reducing agent and reaction conditions is crucial for achieving high cis-selectivity.

Another reported method involves the palladium-catalyzed reaction of cyclopentadiene (B3395910) monoepoxide with acetic acid to form cis-3-acetoxy-5-hydroxycyclopent-1-ene, which can then be hydrolyzed to the diol.[3]

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The main side reactions are associated with both stages of the synthesis:

  • During the Piancatelli Rearrangement:

    • Polymerization: The acidic conditions can lead to the formation of polymeric byproducts, which can complicate purification.[4]

    • Formation of undesired isomers: While the Piancatelli rearrangement is known for its high stereochemical control, improper reaction conditions can lead to the formation of other isomers.[1]

  • During the Diastereoselective Reduction:

    • Formation of the trans-isomer: This is the most common side product. The stereoselectivity of the reduction is highly dependent on the reagents and conditions used.[5][6]

    • Over-reduction: The double bond in the cyclopentene (B43876) ring can be reduced, leading to the formation of saturated cyclopentane-1,3-diols.[6]

    • 1,4-Conjugate Addition: Instead of the desired 1,2-reduction of the ketone, a 1,4-conjugate addition can occur, leading to the formation of cyclopentanone (B42830) derivatives. The Luche reduction is specifically designed to suppress this side reaction.[7][8]

Q3: How can I maximize the yield of the desired cis-isomer during the reduction step?

A3: To maximize the yield of the cis-isomer, a Luche reduction is highly recommended.[7][8] This method employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). The cerium salt enhances the 1,2-reduction of the ketone over the competing 1,4-conjugate addition and favors the formation of the cis-diol.[9] Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can further improve the diastereoselectivity.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Piancatelli Rearrangement - Inappropriate acid catalyst or concentration.- Reaction temperature is too high or too low.- Formation of polymeric byproducts.- Optimize the acid catalyst. Dysprosium(III) triflate has been reported to be effective in catalytic amounts.[4]- Carefully control the reaction temperature. Milder conditions may be required for more reactive substrates.[1]- Use milder Lewis acids like ZnCl₂ to minimize side reactions.[1]
Low cis to trans ratio in the reduction step - Non-selective reducing agent used.- Reaction temperature is too high.- Inadequate amount of CeCl₃ in a Luche reduction.- Employ the Luche reduction (NaBH₄/CeCl₃) for high cis-selectivity.[7][9]- Maintain a low reaction temperature, preferably between -78 °C and 0 °C.[6]- Ensure an appropriate stoichiometric ratio of CeCl₃ to the ketone substrate.
Presence of saturated byproducts - "Over-reduction" of the double bond.- Use a milder reducing agent or carefully control the stoichiometry of the reducing agent.- Monitor the reaction closely by TLC to avoid prolonged reaction times.
Difficulty in purifying the final product - Presence of closely related isomers (cis and trans).- Contamination with polymeric material from the first step.- Utilize column chromatography with a carefully selected eluent system to separate the cis and trans isomers. A gradient elution may be necessary.[5]- Consider derivatization of the diols to esters, which may be easier to separate by chromatography or crystallization, followed by deprotection.[10]- If significant polymeric material is present, consider a preliminary purification of the 4-hydroxycyclopent-2-enone intermediate before the reduction step.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Diastereoselective Reduction of 4-Hydroxycyclopent-2-enone

Reducing Agent Additive Solvent Temperature (°C) cis : trans Ratio Yield (%) Reference
NaBH₄CeCl₃·7H₂OMethanol0~95 : 5~82[6]
NaBH₄CeCl₃·7H₂OMethanol-65~92 : 8~66[6]
DIBAL-HTHF-78>95 : 5High[11]
NaBH(OAc)₃---High-[9]

Experimental Protocols

Synthesis of 4-Hydroxycyclopent-2-enone via Piancatelli Rearrangement

This protocol is a general representation and may require optimization based on the specific 2-furylcarbinol substrate.

  • Materials: 2-furylcarbinol, acetone (B3395972), water, acid catalyst (e.g., formic acid, p-toluenesulfonic acid, or Dy(OTf)₃).

  • Procedure:

    • Dissolve the 2-furylcarbinol in a mixture of acetone and water.

    • Add the acid catalyst to the solution. The amount of catalyst will vary depending on its strength (stoichiometric for weak acids, catalytic for strong Lewis acids).

    • Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Diastereoselective Reduction of 4-Hydroxycyclopent-2-enone (Luche Reduction)
  • Materials: 4-hydroxycyclopent-2-enone, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve 4-hydroxycyclopent-2-enone and CeCl₃·7H₂O in methanol in a round-bottom flask.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

    • In a separate flask, prepare a solution of NaBH₄ in methanol.

    • Slowly add the NaBH₄ solution to the cooled solution of the ketone and cerium salt with stirring.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl).

    • Allow the mixture to warm to room temperature and then extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

Visualizations

Synthesis_Workflow Furfural Furfural Furylcarbinol 2-Furylcarbinol Furfural->Furylcarbinol Grignard Reaction Hydroxycyclopentenone 4-Hydroxycyclopent-2-enone Furylcarbinol->Hydroxycyclopentenone Piancatelli Rearrangement cis_Diol This compound Hydroxycyclopentenone->cis_Diol Diastereoselective Reduction

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_reduction Reduction of 4-Hydroxycyclopent-2-enone Start 4-Hydroxycyclopent-2-enone Cis_Product This compound (Desired Product) Start->Cis_Product 1,2-Reduction (cis) Trans_Product trans-4-Cyclopentene-1,3-Diol (Side Product) Start->Trans_Product 1,2-Reduction (trans) Saturated_Product Cyclopentane-1,3-Diol (Side Product) Start->Saturated_Product Over-reduction

Caption: Side reactions during the reduction step.

References

Stability of cis-4-Cyclopentene-1,3-Diol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-4-Cyclopentene-1,3-Diol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly under acidic conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

This compound is susceptible to degradation in acidic environments. As an allylic diol, the molecule can undergo acid-catalyzed dehydration.[1][2] The proximity of the two hydroxyl groups and the presence of the double bond make it prone to rearrangements and elimination reactions, which can lead to the formation of various byproducts and a decrease in the desired product yield in a reaction.

Key factors influencing the rate of degradation include:

  • Acid Strength (pH): Lower pH values (stronger acids) will accelerate the rate of degradation.

  • Temperature: Higher temperatures increase the reaction kinetics of degradation pathways.

  • Reaction Time: Longer exposure to acidic conditions will result in greater degradation.

  • Solvent: The choice of solvent can influence the stability and the pathway of degradation.

Q2: What are the likely degradation pathways for this compound in acid?

Under acidic conditions, one of the hydroxyl groups can be protonated, forming a good leaving group (water). The departure of water generates a resonance-stabilized allylic carbocation. This intermediate can then undergo several transformations:

  • Dehydration to form Dienes: A subsequent elimination of the second hydroxyl group (as water) can lead to the formation of cyclopentadiene (B3395910) or other isomeric dienes.

  • Rearrangement Reactions: The carbocation can undergo rearrangements. While the classic pinacol (B44631) rearrangement specifically involves 1,2-diols (vicinal diols), analogous rearrangements can occur in other diols, potentially leading to the formation of ketones or aldehydes after tautomerization.[3][4][5][6] For instance, a 1,2-hydride shift followed by elimination could lead to cyclopentenone.

  • Formation of Ethers: If an alcohol is used as the solvent, it can act as a nucleophile and attack the carbocation intermediate, leading to the formation of ether byproducts.[7]

A simplified potential degradation pathway is visualized below.

G cluster_main Potential Acid-Catalyzed Degradation Pathway Diol This compound ProtonatedDiol Protonated Diol (Oxonium Ion) Diol->ProtonatedDiol + H+ Carbocation Resonance-Stabilized Allylic Carbocation ProtonatedDiol->Carbocation - H2O Dienes Cyclopentadiene (and isomers) Carbocation->Dienes - H+ / -H2O Ketone Cyclopentenone (via rearrangement) Carbocation->Ketone Rearrangement Polymer Polymerization Products Dienes->Polymer Further Reactions

Caption: Potential degradation pathway of this compound in acid.

Troubleshooting Guide

Problem: My reaction is showing low yield and multiple unexpected spots on TLC/peaks in HPLC.

This is a common issue when working with this compound in an acidic medium and typically indicates degradation of the starting material.

Potential Cause Troubleshooting Steps
Acid concentration is too high. • Reduce the concentration of the acid catalyst.• Consider using a milder acid (e.g., a solid-supported acid catalyst, or a weaker organic acid).
Reaction temperature is too high. • Run the reaction at a lower temperature, even if it requires a longer reaction time.• Perform a temperature screening study to find the optimal balance between reaction rate and stability.
Prolonged reaction time. • Monitor the reaction closely using TLC or HPLC to determine the point of maximum product formation before significant degradation occurs.[8][9][10]• Quench the reaction as soon as the starting material is consumed.
Inappropriate workup procedure. • Neutralize the acidic catalyst as the first step in the workup procedure using a cold, dilute base (e.g., aq. NaHCO₃).• Avoid prolonged exposure to acidic conditions during extraction.
Problem: I am observing a product with a different molecular weight, suggesting rearrangement.

Acid-catalyzed rearrangements can lead to isomeric products (e.g., ketones, aldehydes) which will have the same molecular weight but different structures and chromatographic behavior.[11]

  • Characterization: Use analytical techniques like Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the byproduct.[9]

  • Mitigation: The formation of rearrangement products is often promoted by strong acids and high temperatures.[4] Employing the mitigation strategies from the table above (milder acid, lower temperature) can help suppress these side reactions.

Experimental Protocols

Protocol: Monitoring the Stability of this compound by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of the diol under specific acidic conditions.[9][12]

Objective: To quantify the degradation of this compound over time at a given pH and temperature.

1. Materials and Reagents:

  • This compound (≥99.0% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Acid (e.g., 0.1 M Hydrochloric Acid, 0.1% Formic Acid)

  • Base for quenching (e.g., 0.1 M Sodium Hydroxide)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[10][12]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[13]

  • Thermostatted column compartment and sample manager.

  • pH meter.

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 ACN:Water).

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add the acidic solution (e.g., 0.1 M HCl) to initiate the degradation.

    • Place the flask in a temperature-controlled environment (e.g., 40 °C water bath).

  • Time Point Sampling:

    • At specified time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stress sample.

    • Immediately quench the degradation by diluting the aliquot into a pre-determined volume of quenching solution (e.g., dilute NaOH or buffer) to neutralize the acid.

    • Further dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • A common starting point for a gradient method could be: Mobile Phase A (MPA) = 0.1% Formic Acid in Water; Mobile Phase B (MPB) = Acetonitrile. Gradient: 5% MPB to 95% MPB over 15-20 minutes.[12]

    • Monitor the chromatogram for the disappearance of the main diol peak and the appearance of new peaks corresponding to degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of diol remaining versus time to determine the degradation kinetics.

  • Use a PDA detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products, which can aid in their identification.[12]

G cluster_workflow HPLC Stability Study Workflow PrepStock Prepare Diol Stock Solution (1 mg/mL) PrepStress Prepare Stress Sample (Diol + Acid) PrepStock->PrepStress Incubate Incubate at Controlled Temperature PrepStress->Incubate Sample Withdraw Aliquots at Time Points (t=0, 1, 2, 4... hrs) Incubate->Sample Quench Quench Reaction (Neutralize Acid) Sample->Quench Analyze Analyze by HPLC-UV/PDA Quench->Analyze Data Calculate % Degradation & Determine Kinetics Analyze->Data

Caption: General experimental workflow for an HPLC-based stability study.

References

Stability of cis-4-Cyclopentene-1,3-Diol under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cis-4-Cyclopentene-1,3-Diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under basic conditions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in basic solutions?

A1: this compound, containing both vicinal diol and allylic alcohol functionalities, is susceptible to degradation under basic conditions. The stability is influenced by factors such as the strength of the base, temperature, and the presence of oxidizing agents. While generally more stable than its trans-isomer in certain contexts, prolonged exposure to basic media can lead to several degradation pathways.

Q2: What are the potential degradation pathways for this compound under basic conditions?

A2: Under basic conditions, this compound may undergo several degradation reactions, including:

  • Epimerization: The stereochemistry of the hydroxyl groups can be altered through deprotonation and reprotonation, potentially leading to the formation of the trans-isomer.

  • Oxidation: The allylic alcohol is susceptible to oxidation, which can lead to the formation of α,β-unsaturated ketones. The vicinal diol can also be oxidized.

  • Rearrangement Reactions: Base-catalyzed rearrangements of vicinal diols can occur.[1]

  • Retro-Aldol Reaction: Cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons is a possibility, especially with stronger bases and higher temperatures.

Q3: Are there any recommended storage conditions to ensure the stability of this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry place, away from strong bases and oxidizing agents. If it is necessary to handle the compound in a basic solution, it is recommended to use the mildest basic conditions possible and to minimize the exposure time.

Troubleshooting Guides

Issue 1: Unexpected formation of a new stereoisomer in the reaction mixture.
  • Possible Cause: Epimerization at one or both of the alcohol stereocenters due to the basic conditions. The protons on the carbons bearing the hydroxyl groups can be acidic enough to be removed by a base, leading to a planar intermediate that can be reprotonated from either face.

  • Troubleshooting Steps:

    • Use a milder base: If the reaction protocol allows, switch to a weaker, non-nucleophilic base.

    • Lower the reaction temperature: Epimerization rates are often temperature-dependent.

    • Reduce reaction time: Minimize the exposure of the diol to basic conditions.

    • Protecting groups: Consider protecting the diol functionality if it is not directly involved in the desired reaction.

Issue 2: Formation of a carbonyl-containing impurity.
  • Possible Cause: Oxidation of the allylic alcohol or the vicinal diol. The presence of atmospheric oxygen or other oxidizing agents in the reaction mixture can facilitate this process, which may be catalyzed by base.

  • Troubleshooting Steps:

    • Degas the solvent: Remove dissolved oxygen from the solvent before use.

    • Work under an inert atmosphere: Perform the reaction under nitrogen or argon.

    • Add an antioxidant: If compatible with the reaction, a small amount of an antioxidant may prevent oxidation.

Issue 3: Observation of low molecular weight degradation products.
  • Possible Cause: A retro-aldol type reaction or other C-C bond cleavage pathways may be occurring, leading to the fragmentation of the cyclopentene (B43876) ring. This is more likely under harsh basic conditions (e.g., strong base, high temperature).

  • Troubleshooting Steps:

    • Re-evaluate the base strength and concentration: Use the minimum necessary amount of a weaker base.

    • Optimize the reaction temperature: Perform the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.

    • Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the appearance of degradation products and stop the reaction once the desired product is formed.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under basic conditions.

G cluster_epimerization Epimerization Pathway cis_diol This compound enolate Enolate Intermediate cis_diol->enolate Base (B⁻) trans_diol trans-4-Cyclopentene-1,3-Diol enolate->trans_diol H-B

Figure 1. Potential epimerization pathway of this compound under basic conditions.

G cluster_oxidation Oxidation Pathway diol This compound ketone 4-Hydroxycyclopent-2-en-1-one diol->ketone [O], Base

Figure 2. Potential oxidation of the allylic alcohol in this compound.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Actions
Isomer Formation EpimerizationUse milder base, lower temperature, reduce reaction time, use protecting groups.
Carbonyl Impurity OxidationDegas solvent, use inert atmosphere, add antioxidant.
Degradation C-C Bond CleavageUse weaker base, lower temperature, monitor reaction progress.

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR

A stock solution of this compound in a deuterated solvent (e.g., D₂O or CD₃OD) is prepared. An aliquot of this solution is transferred to an NMR tube, and a baseline ¹H NMR spectrum is acquired. A solution of a base (e.g., NaOD in D₂O) is then added to the NMR tube. The reaction is monitored by acquiring ¹H NMR spectra at regular intervals. The disappearance of the starting material signals and the appearance of new signals corresponding to degradation products can be quantified by integration.

Protocol 2: Analysis of Degradation Products by LC-MS

A reaction is set up with this compound and the base of interest in a suitable solvent. Aliquots are taken from the reaction mixture at different time points. The reaction in the aliquots is quenched by neutralization with an acid. The samples are then diluted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the starting material and any degradation products.

G cluster_workflow Experimental Workflow for Stability Analysis start Prepare solution of This compound add_base Add Base start->add_base monitor Monitor Reaction (e.g., NMR, LC-MS) add_base->monitor quench Quench Aliquots monitor->quench analyze Analyze Products quench->analyze end Determine Stability and Degradation Products analyze->end

Figure 3. General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Hydrolysis of cis-4-Cyclopentene-1,3-Diol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of cis-4-cyclopentene-1,3-diol esters.

Troubleshooting Guides

Issue 1: Slow or Incomplete Hydrolysis

Question: My enzymatic hydrolysis of a this compound diester is extremely slow or appears to be stalled. What are the possible causes and how can I troubleshoot this?

Answer:

Slow or incomplete hydrolysis can be attributed to several factors, ranging from enzyme activity to reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:

  • Verify Enzyme Activity:

    • Cause: The enzyme, such as Pig Liver Esterase (PLE), may have lost activity due to improper storage or age.

    • Solution: Test the enzyme activity using a standard substrate like p-nitrophenyl acetate (B1210297) (p-NPA), which produces a yellow-colored product upon hydrolysis that can be monitored spectrophotometrically.[1] If the activity is low, use a fresh batch of the enzyme.

  • Optimize Reaction pH:

    • Cause: The pH of the reaction medium is critical for optimal enzyme performance. PLE generally exhibits optimal activity in a slightly basic pH range (pH 7-8).

    • Solution: Ensure your buffer system is robust and maintains the target pH throughout the reaction. The hydrolysis of esters produces carboxylic acids, which can lower the pH and inhibit the enzyme. Consider using a pH-stat or a buffer with a higher buffering capacity.

  • Increase Enzyme Concentration:

    • Cause: The enzyme loading might be insufficient for the amount of substrate.

    • Solution: Incrementally increase the enzyme concentration in the reaction mixture. Monitor the reaction progress at each concentration to find the optimal enzyme-to-substrate ratio.

  • Improve Substrate Solubility:

    • Cause: Poor solubility of the diol diester in the aqueous buffer can limit the enzyme's access to the substrate.

    • Solution: Add a water-miscible organic co-solvent, such as a low percentage of ethanol (B145695) (e.g., 2% v/v), to improve the substrate's solubility.[2] Be cautious, as high concentrations of organic solvents can denature the enzyme.

  • Check for Inhibitors:

    • Cause: The presence of heavy metal ions or other impurities in your substrate or buffer can inhibit enzyme activity.

    • Solution: Use high-purity reagents and deionized water. If contamination is suspected, consider purifying the substrate before the enzymatic reaction.

Issue 2: Low Enantioselectivity

Question: The enantiomeric excess (e.e.) of my hydrolyzed monoester is lower than expected. How can I improve the enantioselectivity of the reaction?

Answer:

Achieving high enantioselectivity is a common challenge in enzymatic resolutions. Several factors can influence the stereochemical outcome of the hydrolysis:

  • Substrate Structure:

    • Cause: The structure of the ester groups and the substituents on the cyclopentene (B43876) ring significantly impact how the substrate binds to the enzyme's active site.[3]

    • Solution: While you may not be able to change the core structure, modifying the ester groups (e.g., from acetate to butyrate) can sometimes improve enantioselectivity by providing better steric differentiation in the enzyme's binding pocket.

  • Choice of Enzyme:

    • Cause: Different esterases or lipases can exhibit different enantioselectivities for the same substrate.

    • Solution: Screen a panel of different hydrolases (e.g., Candida rugosa lipase, Porcine Pancreatic Lipase) to identify an enzyme that provides a higher e.e. for your specific substrate.

  • Reaction Temperature:

    • Cause: Temperature can affect the flexibility of the enzyme and the transition state energies for the hydrolysis of the two enantiomers.

    • Solution: Lowering the reaction temperature can sometimes enhance enantioselectivity. Perform the reaction at different temperatures (e.g., 4°C, room temperature) to find the optimal condition.

  • Use of Co-solvents:

    • Cause: The presence and nature of an organic co-solvent can alter the enzyme's conformation and thereby its enantioselectivity.

    • Solution: Experiment with different co-solvents (e.g., ethanol, t-butanol, acetonitrile) at low concentrations. The addition of 2% (v/v) ethanol has been shown to affect the enantioselectivity of PLE hydrolysis.[2]

  • Reaction Conversion:

    • Cause: For kinetic resolutions, the enantiomeric excess of the product is dependent on the extent of the reaction. The highest e.e. is often achieved at around 50% conversion.

    • Solution: Monitor the reaction progress over time and determine the e.e. at different conversion levels to identify the optimal reaction time.

Issue 3: Formation of Side Products

Question: I am observing the formation of unexpected side products in my hydrolysis reaction. What are these and how can I minimize them?

Answer:

The primary side product of concern is the fully hydrolyzed diol. In some cases, transesterification can also occur if an alcohol is used as a co-solvent.

  • Over-hydrolysis to the Diol:

    • Cause: The desired monoester product can undergo further enzymatic hydrolysis to the achiral diol, reducing the yield of the desired chiral product.

    • Solution: Carefully monitor the reaction progress using techniques like TLC or GC. Stop the reaction once the optimal amount of monoester is formed (typically around 50% conversion for a kinetic resolution). This can be achieved by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone (B3395972) or by pH shock).

  • Transesterification:

    • Cause: If an alcohol (e.g., methanol, ethanol) is used as a co-solvent, the enzyme may catalyze the transfer of the acyl group from the diol diester to the solvent alcohol, leading to the formation of a new ester.

    • Solution: If transesterification is a problem, consider using a non-alcoholic co-solvent like THF or acetone to improve substrate solubility. Alternatively, minimize the concentration of the alcohol co-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical enzyme used for the hydrolysis of this compound esters?

A1: Pig Liver Esterase (PLE) is a commonly used and well-documented enzyme for the asymmetric hydrolysis of a wide range of esters, including cyclic diesters like those of this compound.[3] It is known for its ability to differentiate between enantiotopic ester groups.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica (B1680970) gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The starting diester, the monoester product, and the diol product will have different Rf values, allowing you to visualize the progress of the reaction.

  • GC: Withdraw small aliquots from the reaction mixture at different time points, quench the enzyme, extract the products, and analyze by GC. This method can provide quantitative data on the relative amounts of substrate, product, and byproducts.

Q3: How do I stop the enzymatic reaction?

A3: The reaction can be stopped by denaturing the enzyme. This can be achieved by:

  • Adding a large volume of a water-miscible organic solvent such as acetone or ethanol.

  • Drastically changing the pH of the reaction mixture.

  • Heating the reaction mixture.

Q4: What is a typical work-up procedure for the reaction?

A4: After stopping the reaction, the mixture is typically filtered to remove the denatured enzyme. The aqueous solution is then extracted with an organic solvent like ethyl acetate to recover the unreacted diester and the monoester product. The aqueous layer, which contains the more polar diol, can be separately extracted if desired. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by column chromatography.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Diacetate

This protocol describes a general procedure for the enzymatic hydrolysis of this compound diacetate using Pig Liver Esterase.

Materials:

Procedure:

  • Dissolve this compound diacetate in a minimal amount of a co-solvent like ethanol if necessary, and add it to the phosphate buffer in a reaction vessel.

  • Stir the mixture vigorously to ensure a fine suspension or solution.

  • Add the Pig Liver Esterase to the reaction mixture.

  • Maintain the pH of the reaction at 7.5 by the dropwise addition of 0.1 M NaOH solution using a pH-stat or by manual titration.

  • Monitor the reaction progress by TLC or GC at regular intervals.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by adding a sufficient volume of acetone to precipitate the enzyme.

  • Filter the mixture through a pad of celite to remove the precipitated enzyme.

  • Extract the filtrate with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the unreacted diester, the desired monoester, and any diol formed.

Data Presentation

Table 1: Influence of Co-solvent on Enantioselectivity of PLE Hydrolysis

Co-solvent (v/v %)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)
None244885
2% Ethanol185192
5% THF204988
5% Acetone224786

Note: The data presented in this table is illustrative and may vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification substrate Dissolve Diol Diester buffer Add to Phosphate Buffer substrate->buffer enzyme Add Pig Liver Esterase buffer->enzyme ph_control Maintain pH at 7.5 enzyme->ph_control monitoring Monitor by TLC/GC ph_control->monitoring quench Quench Reaction monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Isolated Monoester purify->product

Caption: Experimental workflow for the enzymatic hydrolysis of this compound esters.

troubleshooting_logic start Low Enantioselectivity? temp Lower Reaction Temperature start->temp cosolvent Optimize Co-solvent start->cosolvent enzyme Screen Different Enzymes start->enzyme conversion Optimize Reaction Time (Conversion) start->conversion end Improved e.e. temp->end cosolvent->end enzyme->end conversion->end

Caption: Troubleshooting logic for low enantioselectivity in enzymatic hydrolysis.

References

Technical Support Center: Synthesis of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-4-Cyclopentene-1,3-Diol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely accepted method is the stereoselective reduction of 4-hydroxycyclopent-2-enone. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent such as methanol (B129727), is particularly effective.[1][2][3] This method selectively reduces the ketone group (a 1,2-reduction) while minimizing undesired reduction of the double bond (a 1,4-conjugate addition).[4][5]

Q2: Why is cerium(III) chloride used in the reaction? Can I use NaBH₄ alone?

A2: Using sodium borohydride alone on an α,β-unsaturated ketone often leads to a mixture of products, including a significant amount of the 1,4-reduction byproduct (cyclopentanol). Cerium(III) chloride acts as a Lewis acid that coordinates to the carbonyl oxygen.[2] This activation, combined with the in-situ formation of harder methoxyborohydride species, directs the hydride nucleophile to attack the hard electrophilic carbonyl carbon, ensuring high selectivity for the desired 1,2-reduction to form the allylic alcohol.[1][3]

Q3: What is the primary stereochemical challenge in this synthesis?

A3: The primary challenge is controlling the stereochemistry to maximize the yield of the desired cis-isomer over the undesired trans-isomer. The stereoselectivity is highly dependent on reaction conditions, most notably temperature.[6]

Q4: How can I monitor the reaction's progress and determine the final cis:trans ratio?

A4: The most effective method is through nuclear magnetic resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the vicinal coupling constant (³J) between the protons on the carbon atoms bearing the hydroxyl groups can help distinguish between the cis and trans isomers.[7] Thin-Layer Chromatography (TLC) can also be used to monitor the consumption of the starting 4-hydroxycyclopent-2-enone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Overall Yield

Q: My final isolated yield is very low, although TLC indicated full consumption of the starting material. What are the likely causes?

A: Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Moisture Contamination: Sodium borohydride reacts with water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the reagent from being quenched.

  • Side Reactions (Over-reduction): If the reaction is run without an effective Lewis acid like CeCl₃, or at a suboptimal temperature, 1,4-conjugate addition can become a significant side reaction, leading to saturated diol byproducts.

  • Sub-optimal Temperature: The reaction is highly temperature-sensitive. Running the reaction at temperatures above the optimal range (e.g., > -60 °C) can promote side reactions and decrease the yield of the desired product.

  • Difficulties During Work-up/Isolation: The diol product is highly polar and water-soluble. During the aqueous work-up, excessive washing or using an insufficient volume of organic solvent for extraction can lead to significant product loss in the aqueous layer. Ensure thorough extraction with a suitable solvent like ethyl acetate.

Issue 2: Poor Stereoselectivity (High percentage of trans-isomer)

Q: My ¹H NMR analysis shows a nearly 1:1 mixture of cis and trans diols. How can I improve the cis-selectivity?

A: This is a classic problem of stereocontrol. The primary cause is almost always sub-optimal reaction temperature.

  • Primary Cause: The reaction temperature was too high. The transition state leading to the cis-product is favored at lower temperatures. As the temperature increases, the energy difference between the transition states for the cis and trans products diminishes, resulting in poorer selectivity.[6]

  • Solution: Perform the reduction at very low temperatures. The recommended range is between -78 °C (a dry ice/acetone bath) and -50 °C. Maintaining a consistently low temperature throughout the addition of the reducing agent is critical for achieving high cis-selectivity.

Issue 3: Incomplete Reaction

Q: My TLC or NMR shows a significant amount of unreacted 4-hydroxycyclopent-2-enone even after the recommended reaction time. What should I do?

A: Incomplete conversion is typically due to reagent or catalyst issues.

  • Inactive Reducing Agent: The sodium borohydride used may be old or have been improperly stored, leading to decomposition. Use a fresh bottle of NaBH₄.

  • Insufficient Reagent: Ensure you are using a slight excess of the reducing agent (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Poor Quality Cerium Salt: The cerium(III) chloride heptahydrate (CeCl₃·7H₂O) should be a fine, white powder. If it has become clumpy or discolored, its activity may be compromised.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how reaction parameters influence the yield and stereoselectivity of the diol product.

ParameterConditionExpected Yield of cis-DiolExpected cis:trans RatioRationale
Temperature -78 °CHigh> 95:5Lower temperature enhances the kinetic preference for the transition state leading to the cis product.
-20 °CModerate~ 70:30Increased thermal energy allows the reaction to overcome the slightly higher activation barrier for the trans product.
25 °C (Room Temp)Low to Moderate~ 50:50At higher temperatures, selectivity is significantly lost, approaching a thermodynamic mixture.[8]
Lewis Acid CeCl₃HighHighPromotes selective 1,2-reduction and prevents 1,4-addition byproducts.[1][2]
None (NaBH₄ only)LowVariesSignificant formation of 1,4-reduction byproducts reduces the overall yield of the desired diol.
Solvent MethanolHighHighActs as a protic solvent that facilitates the formation of the highly selective methoxyborohydride reducing species.[1]
Tetrahydrofuran (THF)Moderate to LowModerateAs an aprotic solvent, it does not assist in forming the more selective reducing agent, leading to poorer outcomes.

Experimental Protocols

Optimized Protocol for Luche Reduction of 4-Hydroxycyclopent-2-enone

This protocol is designed to maximize the yield of the cis-isomer.

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) in anhydrous methanol (approx. 10 mL per mmol of substrate).

    • Stir the solution under a nitrogen atmosphere until the salt is fully dissolved.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition:

    • In a separate flask, dissolve 4-hydroxycyclopent-2-enone (1.0 eq) in a minimal amount of anhydrous methanol.

    • Add the substrate solution dropwise to the cold CeCl₃ solution while maintaining the internal temperature at or below -70 °C.

  • Reduction:

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the reaction mixture over 20-30 minutes. Be cautious, as hydrogen gas evolution will occur.

    • Ensure the internal temperature does not rise above -65 °C during the addition.

    • Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.

  • Work-up and Isolation:

    • Quench the reaction by the slow, dropwise addition of acetone, followed by water, at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add water and extract the aqueous layer multiple times (e.g., 5 x 20 mL) with ethyl acetate. The high polarity of the diol requires thorough extraction.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to separate the cis-diol from any residual starting material and the trans-isomer.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep1 Dissolve CeCl₃·7H₂O in anhydrous MeOH prep2 Cool solution to -78 °C prep1->prep2 react1 Add 4-hydroxycyclopent-2-enone solution dropwise at <= -70 °C prep2->react1 react2 Add NaBH₄ portion-wise at <= -65 °C react1->react2 react3 Stir at -78 °C for 1-2h react2->react3 work1 Quench with Acetone/Water react3->work1 work2 Warm to RT & Concentrate work1->work2 work3 Extract with Ethyl Acetate work2->work3 work4 Dry & Concentrate work3->work4 purify1 Flash Column Chromatography work4->purify1 end end purify1->end Pure cis-Diol

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

G start Problem with Synthesis low_yield Low Overall Yield? start->low_yield poor_selectivity Poor cis:trans Ratio? start->poor_selectivity incomplete_rxn Incomplete Reaction? start->incomplete_rxn cause_moisture Moisture contamination or poor extraction low_yield->cause_moisture Yes cause_temp Reaction temperature was too high poor_selectivity->cause_temp Yes cause_reagent Inactive NaBH₄ or insufficient amount incomplete_rxn->cause_reagent Yes solution_moisture Use anhydrous solvents. Perform thorough extraction. cause_moisture->solution_moisture solution_temp Maintain temperature at -78 °C cause_temp->solution_temp solution_reagent Use fresh NaBH₄ (1.1-1.2 eq). cause_reagent->solution_reagent

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Removal of Protecting Groups from cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of cis-4-cyclopentene-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of common protecting groups from this versatile synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for this compound?

A1: The most frequently employed protecting groups for the diol functionality of this compound are silyl (B83357) ethers (such as tert-butyldimethylsilyl, TBDMS), acetals (like acetonides), and benzyl (B1604629) ethers. The choice of protecting group depends on the desired stability towards various reaction conditions planned in the synthetic route.

Q2: What are the standard conditions for removing a TBDMS protecting group from this diol?

A2: The standard method for the cleavage of TBDMS ethers is the use of a fluoride (B91410) ion source. The most common reagent is tetra-n-butylammonium fluoride (TBAF) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is typically performed at room temperature.

Q3: How can I remove an acetonide protecting group from the diol?

A3: Acetonide groups are acetals and are labile under acidic conditions. Deprotection is commonly achieved by treatment with an aqueous acid solution (e.g., HCl or acetic acid in water) or with a catalytic amount of an acid catalyst in a wet solvent.[1]

Q4: What is the best way to deprotect a benzyl ether on this cyclopentene (B43876) diol?

A4: The preferred method for benzyl ether deprotection is catalytic hydrogenolysis. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This method is generally clean and provides the deprotected alcohol along with toluene (B28343) as a byproduct.

Q5: I am observing low yields during the TBAF deprotection of my bis-TBDMS protected diol. What could be the reason?

A5: Low yields during TBAF deprotection can be attributed to the basicity of the TBAF reagent, which may cause decomposition of the substrate or product.[3] To mitigate this, it is recommended to buffer the reaction mixture with a mild acid, such as acetic acid.[3][4]

Troubleshooting Guides

Silyl Ether (TBDMS) Deprotection
Problem Possible Cause Solution
Low or no reaction Incomplete reaction due to steric hindrance or reagent quality.Increase reaction time, temperature, or the equivalents of TBAF used. Ensure your TBAF solution is fresh as it can be hygroscopic.[4]
Low product yield Decomposition of the starting material or product due to the basicity of TBAF.[3]Buffer the TBAF solution with acetic acid to neutralize its basicity.[3][4] Alternatively, use a milder fluoride source like HF-Pyridine.
Product is difficult to isolate The product, this compound, is water-soluble, leading to loss during aqueous workup.Avoid aqueous extractions if possible. A non-aqueous workup using a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate can be employed to remove TBAF byproducts.[4]
Incomplete deprotection of a bis-TBDMS ether Insufficient reagent or reaction time for cleaving two silyl groups.Use at least 2.2 equivalents of TBAF (1.1 per silyl group) and monitor the reaction by TLC until both mono-deprotected intermediate and starting material are consumed.
Acetal (Acetonide) Deprotection
Problem Possible Cause Solution
Slow or incomplete reaction Insufficient acid catalyst or water.Increase the amount of acid catalyst or add more water to the reaction mixture. For sensitive substrates, consider a milder acidic catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS).
Formation of side products The alkene functionality in the cyclopentene ring may be sensitive to strong acidic conditions, leading to side reactions.Use a milder acid catalyst such as PPTS. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product degradation The diol product may be sensitive to prolonged exposure to acid.Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) immediately upon completion.
Benzyl Ether Deprotection
Problem Possible Cause Solution
Reaction is slow or stalls Catalyst poisoning.Common poisons for palladium catalysts include sulfur compounds, nitrogen compounds (like amines and amides), and halides. Ensure all reagents and solvents are free from these contaminants. Pre-treating the catalyst or using a catalyst poison scavenger may be necessary.
Incomplete reaction Insufficient catalyst or hydrogen pressure.Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) or the hydrogen pressure.
Reduction of the double bond Over-reduction of the cyclopentene double bond.This is a potential side reaction. Monitor the reaction progress carefully by TLC and stop the reaction once the starting material is consumed. Using a less active catalyst or adding a catalyst poison in a controlled manner can sometimes improve selectivity.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for the deprotection of various protected alcohols. Note that yields can be highly substrate-dependent.

Protecting GroupSubstrate TypeReagent (equiv.)SolventTemp.TimeYield (%)
TBDMSSecondary Alcohol DerivativeTBAF (1.1)THF0°C to RT45 min32
TBDMSComplex AlcoholTBAF (1.2)THFRT48 h97
TBDMSPrimary Alcohol DerivativeTBAF (1.0)THFRTOvernight99
TBDMSDiol DerivativeTBAF (1.0 per OH)THFRT18 h97
AcetonideDiacetonide EsterPPTS (0.2)CH3OH35°C24 h47-63
AcetonideDiacetonide Ester2 M HCl (cat.)EtOHRT9 h68-82

Experimental Protocols

Protocol 1: Deprotection of bis(TBDMS)-cis-4-cyclopentene-1,3-diol using TBAF

Materials:

  • bis(TBDMS)-protected this compound

  • Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid (optional, for buffering)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the bis(TBDMS)-protected diol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (2.2-2.5 equiv.) dropwise to the stirred solution. If buffering is desired, add acetic acid (2.2-2.5 equiv.) to the TBAF solution before addition.

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 18 hours depending on the substrate.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Deprotection of this compound acetonide using aqueous acid

Materials:

  • This compound acetonide

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetonide-protected diol (1.0 equiv.) in methanol or THF.

  • Add the 1 M HCl solution dropwise until the pH is acidic (pH 1-2).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude diol.

  • If necessary, purify the product by flash column chromatography.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_end Final Product Start Protected this compound Reaction Add Deprotection Reagent (e.g., TBAF, Acid, H2/Pd/C) Monitor by TLC Start->Reaction Dissolve in appropriate solvent Workup Quench Reaction Aqueous Workup or Non-Aqueous Workup Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product End This compound Purification->End Pure Product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_TBAF_Deprotection cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in TBAF Deprotection IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Decomposition Product Decomposition? Start->Decomposition WorkupLoss Loss During Workup? Start->WorkupLoss IncreaseConditions Increase reaction time, temp., or equivalents of TBAF. Check reagent quality. IncompleteReaction->IncreaseConditions Address BufferReaction Buffer TBAF with acetic acid. Decomposition->BufferReaction Address NonAqueousWorkup Use non-aqueous workup (e.g., resin). WorkupLoss->NonAqueousWorkup Address

Caption: Troubleshooting decision tree for low yields in TBAF-mediated deprotection.

References

Validation & Comparative

A Comparative Guide to the Chiral Resolution of cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of cis-4-cyclopentene-1,3-diol are valuable chiral building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins (B1171923) and carbocyclic nucleosides. The ability to efficiently access these enantiomers in high purity is therefore of significant interest to the scientific and pharmaceutical communities. This guide provides an objective comparison of the primary methods for obtaining enantiomerically pure this compound: enzymatic kinetic resolution, chemical resolution, and asymmetric synthesis. The performance of these methods is compared using key quantitative data, and detailed experimental protocols are provided for each approach.

Methods Overview

The chiral resolution of this compound can be approached through several distinct strategies. Enzymatic methods, particularly using lipases, are widely employed due to their high enantioselectivity and mild reaction conditions. These can be categorized into two main approaches: the kinetic resolution of the diol via enantioselective acylation, and the desymmetrization of the corresponding diacetate through enantioselective hydrolysis. Chemical resolution offers an alternative by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated and the desired enantiomer recovered. Finally, asymmetric synthesis provides a direct route to a single enantiomer, bypassing the need for separation of a racemic mixture.

Performance Comparison

The following table summarizes the key performance indicators for the different methods of obtaining enantiopure this compound and its derivatives.

MethodSubstrateKey Reagent/CatalystProductYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Desymmetrization cis-4-Cyclopentene-1,3-diacetateNovozym-435® (Lipase B from Candida antarctica)(1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate (B1210297)95>99High yield and excellent enantioselectivity in a single step.Requires preparation of the diacetate starting material.
Enzymatic Kinetic Resolution rac-cis-4-Cyclopentene-1,3-diolAmano Lipase PS(+)-monoacetate and (-)-diol~48 (for the unreacted diol)>95 (for the unreacted diol)Direct use of the diol; high enantioselectivity.Maximum theoretical yield for a single enantiomer is 50%.
Asymmetric Synthesis CyclopentadieneSharpless AD-mix-β(1S,2R,3R,4R)-1,2-Epoxycyclopentane-3,4-diol (precursor)Not specified for diolHighDirect formation of a single enantiomer.Multi-step process to reach the final diol.

Experimental Protocols

Enzymatic Desymmetrization of cis-4-Cyclopentene-1,3-diacetate

This method involves the enantioselective hydrolysis of the prochiral diacetate to yield the chiral monoacetate.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Desymmetrization cluster_workup Work-up start This compound diacetate cis-4-Cyclopentene-1,3-diacetate start->diacetate Acetylation enzyme Novozym-435® in MTBE/Methanol (B129727) diacetate->enzyme product (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate enzyme->product Enantioselective Hydrolysis filtration Filtration product->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation final_product (1R,4S)-monoacetate (>99% e.e.) evaporation->final_product Purified Monoacetate

Figure 1: Workflow for the enzymatic desymmetrization of cis-4-cyclopentene-1,3-diacetate.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve cis-4-cyclopentene-1,3-diacetate in methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add Novozym-435® (immobilized Lipase B from Candida antarctica) to the solution.

  • Transesterification: Add methanol to initiate the enantioselective transesterification.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 5 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter off the enzyme. The enzyme can be washed and reused.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. Further purification is typically not required due to the high purity of the product.

Lipase-Catalyzed Kinetic Resolution of rac-cis-4-Cyclopentene-1,3-diol

This method relies on the selective acylation of one enantiomer of the racemic diol, leaving the other enantiomer unreacted.

Experimental Workflow

G cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation start rac-cis-4-Cyclopentene-1,3-diol reaction Enantioselective Acylation start->reaction reagents Amano Lipase PS, Vinyl Acetate reagents->reaction mixture Mixture of monoacetate and diol reaction->mixture chromatography Column Chromatography mixture->chromatography product1 (+)-monoacetate chromatography->product1 product2 (-)-diol (>95% e.e.) chromatography->product2

Figure 2: Workflow for the lipase-catalyzed kinetic resolution of rac-cis-4-cyclopentene-1,3-diol.

Protocol:

  • Reaction Setup: Dissolve racemic this compound in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Reagent Addition: Add vinyl acetate as the acyl donor and Amano Lipase PS.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 48 hours). The reaction progress can be monitored by GC to reach approximately 50% conversion.

  • Work-up: Filter to remove the enzyme.

  • Separation: Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel to separate the resulting monoacetate from the unreacted diol.

Asymmetric Synthesis via Sharpless Dihydroxylation

This approach creates the chiral diol from an achiral starting material, cyclopentadiene, through an asymmetric dihydroxylation reaction.

Experimental Workflow

G cluster_synthesis Asymmetric Synthesis cluster_transformation Further Transformation start Cyclopentadiene dihydroxylation Asymmetric Dihydroxylation start->dihydroxylation reagents Sharpless AD-mix-β reagents->dihydroxylation intermediate cis-Diol dihydroxylation->intermediate epoxidation Epoxidation intermediate->epoxidation hydrolysis Hydrolysis epoxidation->hydrolysis final_product Enantiopure this compound hydrolysis->final_product

A Comparative Guide to Confirming the Stereochemistry of cis-4-Cyclopentene-1,3-Diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound can dramatically influence its biological activity, making rigorous stereochemical confirmation an indispensable step in chemical synthesis and drug discovery. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of cis-4-Cyclopentene-1,3-Diol derivatives, complete with experimental data summaries and detailed protocols.

The primary methods for elucidating the stereochemistry of these and similar chiral diols are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited to different stages of research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution. For cyclic systems like cyclopentene (B43876) diols, proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide insights into the spatial arrangement of substituents. To determine the absolute configuration of enantiomers, which are indistinguishable in a standard NMR experiment, chiral derivatizing agents are employed. One of the most common is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which converts the enantiomeric diols into diastereomeric esters with distinct NMR spectra.[1][2]

Data Presentation: Comparison of NMR Methods

MethodAnalyteKey NMR DataInterpretationReference
¹H-¹H COSY & NOESYcis-disubstituted cyclopenteneCross-peaks indicating through-bond and through-space correlations.Proximity of protons confirms the cis relationship of substituents.[3]
Mosher's Ester AnalysisEnantiomeric secondary alcoholDifferential chemical shifts (Δδ = δS - δR) of protons near the chiral center in the (S)- and (R)-Mosher esters.A consistent pattern of positive and negative Δδ values allows for the assignment of absolute configuration.[1][4][1]

Experimental Protocol: Mosher's Ester Analysis

This protocol outlines the preparation of diastereomeric Mosher's esters from a chiral secondary alcohol for NMR analysis.[2]

  • Esterification (R-MTPA Ester):

    • Dissolve the chiral diol (1 equivalent) in dry pyridine (B92270) or dichloromethane.

    • Add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (1.1 equivalents per hydroxyl group).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by flash column chromatography.

  • Esterification (S-MTPA Ester):

    • Repeat the esterification procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

    • Analyze the sign of the Δδ values to determine the absolute configuration based on the established Mosher's model.

Visualization: Mosher's Ester Analysis Workflow

Mosher_Ester_Workflow Mosher's Ester Analysis Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis Diol This compound Derivative R_Ester (R)-MTPA Ester Diol->R_Ester Esterification S_Ester (S)-MTPA Ester Diol->S_Ester Esterification R_MTPA_Cl (R)-MTPA Chloride R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA Chloride S_MTPA_Cl->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Assign_Config Assign Absolute Configuration Delta_delta->Assign_Config

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule by mapping the electron density of a single crystal.[5] This technique is considered the "gold standard" for stereochemical assignment, offering a definitive three-dimensional structure. The main limitation is the requirement for a suitable single crystal, which can be challenging to obtain.

Data Presentation: Crystallographic Data for a Cyclopentane Diol Derivative

Parameterbi-1,1′-cyclopentane-1,1′-diol
Chemical FormulaC₁₀H₁₈O₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.0025(5)
b (Å)18.8285(9)
c (Å)11.2384(6)
β (°)115.327(2)
Volume (ų)1913.11(17)
Reference[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol).

    • Slowly evaporate the solvent at room temperature or use vapor diffusion or slow cooling techniques to promote the growth of single crystals.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

    • Determine the absolute configuration using the Flack parameter if a heavy atom is present or by comparison to a known chiral center.

Visualization: X-ray Crystallography Workflow

Xray_Workflow X-ray Crystallography Workflow Purified_Compound Purified Diol Derivative Crystallization Crystallization Purified_Compound->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Structure Definitive 3D Structure & Absolute Configuration Structure_Solution->Absolute_Structure

Caption: The process of determining absolute stereochemistry via X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee).[7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A wide variety of CSPs are commercially available, with polysaccharide-based and cyclodextrin-based columns being particularly common.[9]

Data Presentation: Comparison of Chiral Stationary Phases for Diol Separation (Hypothetical Data)

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Cellulose-based (e.g., Chiralcel OD-H)Hexane/Isopropanol (90:10)8.510.2> 1.5
Amylose-based (e.g., Chiralpak AD-H)Hexane/Ethanol (85:15)12.114.5> 1.5
Cyclodextrin-based (e.g., Cyclobond I 2000)Acetonitrile/Water (60:40)6.37.1> 1.2

Experimental Protocol: Chiral HPLC

  • Column and Mobile Phase Selection:

    • Select a chiral stationary phase based on the structure of the analyte and literature precedents. Polysaccharide-based columns are often a good starting point for screening.[10]

    • Choose an appropriate mobile phase system (normal phase, reversed phase, or polar organic mode) compatible with the chosen column.

  • Method Development:

    • Dissolve the racemic diol derivative in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Optimize the mobile phase composition (e.g., the ratio of solvents, additives like triethylamine (B128534) or trifluoroacetic acid) to achieve baseline separation (Rs > 1.5) of the enantiomers.

    • Adjust the flow rate and column temperature to improve resolution and analysis time.

  • Quantification:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization: Chiral HPLC Method Development Logic

Chiral_HPLC_Logic Chiral HPLC Method Development Start Racemic Diol Sample Screen_CSPs Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin) Start->Screen_CSPs Select_MP Select Mobile Phase Mode (Normal, Reversed, Polar Organic) Screen_CSPs->Select_MP Initial_Run Perform Initial Separation Select_MP->Initial_Run Resolution_Check Resolution (Rs) > 1.5? Initial_Run->Resolution_Check Optimize Optimize Mobile Phase & Conditions Resolution_Check->Optimize No Final_Method Validated Chiral Separation Method Resolution_Check->Final_Method Yes Optimize->Initial_Run

Caption: A logical workflow for developing a chiral HPLC separation method.

Conclusion

The confirmation of stereochemistry for this compound derivatives can be reliably achieved through a combination of modern analytical techniques. NMR spectroscopy, particularly after derivatization with agents like Mosher's acid, is invaluable for determining absolute configuration in solution. Chiral HPLC is the method of choice for quantifying enantiomeric purity and for preparative separation of enantiomers. For an unequivocal and definitive structural proof, single-crystal X-ray crystallography remains the ultimate tool, provided that suitable crystals can be obtained. The selection of the most appropriate technique will depend on the specific research question, the amount of sample available, and the instrumentation at hand.

References

A Comparative Guide to the Analytical Methods for cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of cis-4-cyclopentene-1,3-diol. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and characterization of this important chemical intermediate in research and drug development. This document outlines the principles, experimental protocols, and comparative performance of common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Comparison of Analytical Methods

The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative data, isomeric separation, or structural confirmation.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Spectroscopic Methods (NMR, FTIR)
Primary Use Quantitative analysis, purity assessment, isomeric separationQuantitative analysis, purity assessment for non-volatile samplesStructural elucidation and confirmation
Sample Volatility Requires volatile or derivatized analytesSuitable for non-volatile and thermally labile compoundsNot dependent on volatility
Derivatization Often necessary to improve volatility and peak shapeMay be used to enhance detection (e.g., for UV or fluorescence)Not required
Sensitivity High (ng to pg level with appropriate detectors)Moderate to High (µg to ng level)Lower sensitivity, typically requires µg to mg amounts
Quantitative Accuracy Excellent with proper calibrationExcellent with proper calibrationPrimarily qualitative, can be quantitative with standards
Throughput HighHighLow to Moderate
Instrumentation Cost ModerateModerate to HighHigh
Typical Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Visible, Refractive Index (RI), Mass Spectrometry (MS)Not applicable

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile compounds. Due to the polar nature and hydrogen-bonding capacity of the hydroxyl groups in this compound, derivatization is a common prerequisite to enhance its volatility and improve chromatographic peak shape.

Experimental Protocol: GC-FID Analysis with Silylation

1. Sample Preparation (Derivatization):

  • Accurately weigh 1-5 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before analysis.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

Logical Workflow for GC Analysis

GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Derivatization Silylation Reagent Addition Solvent->Derivatization Reaction Heating and Reaction Derivatization->Reaction Injection GC Injection Reaction->Injection Analysis of Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound without the need for derivatization. Given its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective separation mode than traditional reversed-phase chromatography.

Experimental Protocol: HILIC-ELSD/MS Analysis

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the this compound sample.

  • Dissolve in an appropriate volume of the mobile phase (e.g., 90:10 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • Start with 95% B, hold for 1 minute.

    • Linear gradient to 50% B over 8 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for universal detection. A Refractive Index (RI) detector can also be used for isocratic separations.

  • Injection Volume: 5 µL.

Signaling Pathway Diagram for HPLC Method Selection

HPLC Method Selection Pathway Analyte This compound Polarity High Polarity? Analyte->Polarity Volatility Thermally Labile? Analyte->Volatility RP_HPLC Reversed-Phase HPLC (with high aqueous mobile phase) Polarity->RP_HPLC No HILIC_HPLC HILIC HPLC (Recommended) Polarity->HILIC_HPLC Yes Volatility->HILIC_HPLC Yes GC Gas Chromatography (Requires Derivatization) Volatility->GC No

Caption: Decision pathway for selecting an appropriate HPLC method.

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons.

Expected ¹H NMR Signals (in CDCl₃, approximate):

  • CH-OH: ~4.5 ppm (multiplet)

  • CH=CH: ~5.8 ppm (singlet or narrow multiplet)

  • CH₂: ~2.0-2.5 ppm (multiplet)

  • OH: Variable, broad singlet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Data Collection: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic FTIR Peaks:

  • O-H stretch (hydroxyl): Broad peak around 3300 cm⁻¹

  • C-H stretch (alkene): ~3050 cm⁻¹

  • C-H stretch (alkane): ~2950-2850 cm⁻¹

  • C=C stretch (alkene): ~1650 cm⁻¹

  • C-O stretch (alcohol): ~1050 cm⁻¹

This guide provides a foundational understanding of the primary analytical methods for this compound. The specific experimental conditions may require optimization based on the available instrumentation and the sample matrix.

A Comparative Guide to the HPLC Analysis of Cyclopentene Diols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of cyclopentene (B43876) diols is crucial for ensuring stereochemical purity, monitoring reactions, and guaranteeing the quality of intermediates and final products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering various methodologies to separate and quantify these polar compounds and their isomers. This guide provides an objective comparison of different HPLC approaches and alternative analytical techniques, supported by experimental data and detailed protocols.

Comparison of HPLC Methodologies

The analysis of cyclopentene diols, which are polar molecules and often exist as cis/trans diastereomers or enantiomers, requires careful selection of the HPLC method. The most common approaches include Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

Data Summary of HPLC Methods

The following table summarizes the performance of various HPLC methods for the separation of cyclopentene diol isomers. The data is compiled from various sources and provides a comparative overview of retention time and resolution.

Analytical MethodStationary Phase/ColumnMobile PhaseDetectionEstimated Retention Time (min)Resolution (Rs)Key Advantages
Reversed-Phase (RP) HPLC C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile (B52724):Water (gradient or isocratic)UV (205 nm) or ELSD/CADAnalyte dependent, generally low retentionOften < 1.5 for isomersUbiquitous, good for less polar analogs
HILIC Diol or Amide (e.g., 150 x 4.6 mm, 3.5 µm)A: 10 mM Ammonium Acetate in Water, B: Acetonitrile (gradient)UV (205 nm) or MSAnalyte dependent, increased retention for polar diols> 1.5 for diastereomersExcellent for polar compounds, MS-compatible
Chiral HPLC Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (e.g., 90:10, v/v)UV (210 nm)trans: ~8.5, cis: ~10.2> 1.5 for enantiomers/diastereomersDirect separation of all stereoisomers

Experimental Protocols for HPLC Analysis

Detailed methodologies for the key HPLC experiments are provided below to facilitate replication and method development.

Reversed-Phase HPLC Protocol

This method is generally suitable for cyclopentene diol derivatives or when baseline separation of isomers is not critical.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water. For example, a linear gradient from 10% to 50% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm (as diols lack a strong chromophore) or universal detection with ELSD/CAD for better sensitivity.[1]

  • Sample Preparation: Dissolve approximately 1 mg of the cyclopentene diol sample in 1 mL of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

HILIC Protocol

HILIC is a preferred method for underivatized, polar cyclopentene diols, offering enhanced retention and separation of diastereomers.[2][3][4]

  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV or Mass Spectrometry (MS) detector.

  • Column: HILIC (e.g., Diol or Amide phase), 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 205 nm or MS for enhanced selectivity and sensitivity.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 90:10 (v/v) Acetonitrile/Water. Vortex to ensure homogeneity and filter if necessary.

Chiral HPLC Protocol

This is the definitive method for separating all stereoisomers, including enantiomers of cis and trans cyclopentene diols.

  • Instrumentation: HPLC system with a suitable pump for normal phase solvents, autosampler, column oven, and a UV detector.

  • Column: Chiral Stationary Phase (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Filter before injection.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of cyclopentene diols.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Cyclopentene Diol Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (0.22 µm) dissolve->filter injector Injector filter->injector Inject Sample column HPLC Column (C18/HILIC/Chiral) injector->column pump HPLC Pump pump->injector detector Detector (UV/ELSD/MS) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Resolution Calculation integration->quantification

A generalized workflow for HPLC method development.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of cyclopentene diols, each with its own set of advantages and limitations.

Data Summary of Alternative Methods

Analytical MethodPrincipleSample PreparationKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Derivatization (e.g., silylation) is required to increase volatility.High sensitivity and structural information from mass spectra.Derivatization adds complexity and potential for side reactions.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the mobile phase for separation.Similar to HPLC.Faster separations and lower solvent consumption than HPLC, especially for chiral analysis.[5][6][7][8]Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Dissolution in a deuterated solvent.Provides unambiguous structural elucidation and isomeric ratio determination without separation.Lower sensitivity compared to chromatographic methods.

Experimental Protocols for Alternative Techniques

GC-MS Protocol (with Derivatization)

Direct analysis of diols by GC can be challenging due to their polarity; therefore, derivatization is a critical step.[5]

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the cyclopentene diol sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Instrumentation: GC system coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

NMR Spectroscopy Protocol

NMR is a powerful tool for determining the ratio of cis and trans isomers without the need for chromatographic separation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the cyclopentene diol sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in an NMR tube.[2][3][7][9]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • NMR Acquisition:

    • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire a standard 1D proton (¹H) NMR spectrum. For more detailed structural information, 2D experiments like COSY and HSQC can be performed.

  • Data Analysis:

    • Identify well-resolved signals corresponding to the cis and trans isomers. The protons attached to the carbons bearing the hydroxyl groups often show distinct chemical shifts and coupling constants for each isomer.

    • Integrate the respective signals.

    • Calculate the isomer ratio from the integral values.

Logical Relationship Diagram

The choice of analytical method for cyclopentene diol analysis depends on the specific goals of the study. The following diagram illustrates the decision-making process.

decision_tree start Goal of Analysis q1 Separate all stereoisomers (enantiomers and diastereomers)? start->q1 q2 Compound is highly polar? q1->q2 No chiral_hplc Chiral HPLC q1->chiral_hplc Yes q3 Need structural confirmation or isomer ratio without separation? q2->q3 Or hilic HILIC q2->hilic Yes rp_hplc Reversed-Phase HPLC q2->rp_hplc No nmr NMR Spectroscopy q3->nmr Yes gcms GC-MS (with derivatization) q3->gcms No, but need high sensitivity & structure info sfc Chiral SFC (faster) chiral_hplc->sfc Alternative

Decision tree for selecting an analytical method.

Conclusion

The choice of analytical method for the analysis of cyclopentene diols is contingent on the specific requirements of the study. For the complete separation of all stereoisomers, Chiral HPLC is the most effective technique. For the analysis of these polar compounds where enantiomeric separation is not required, HILIC offers superior retention and resolution of diastereomers compared to traditional Reversed-Phase HPLC . As for alternative techniques, GC-MS provides high sensitivity and structural information but necessitates a derivatization step. NMR spectroscopy is an invaluable tool for unambiguous structural elucidation and the determination of isomeric ratios without the need for chromatographic separation. Each method presents a unique set of advantages, and the detailed protocols and comparative data in this guide are intended to assist researchers in selecting the most appropriate technique for their analytical needs.

References

A Comparative Guide to the Analysis of cis-4-Cyclopentene-1,3-Diol: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cyclopentanoid structures, accurate and reliable analysis of key intermediates like cis-4-cyclopentene-1,3-diol is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. However, for polar molecules like diols, derivatization is often necessary to improve chromatographic performance. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offer viable alternatives, particularly for thermally labile or non-volatile compounds.

The following table summarizes the key performance metrics of GC-MS compared to UHPLC-MS and UHPLC-High Resolution Mass Spectrometry (HRMS) for the analysis of diols. The data is based on a comparative study on long-chain diols, which provides valuable insights applicable to the analysis of this compound.[1]

Table 1: Comparison of Analytical Methods for Diol Analysis

ParameterGC-MSUHPLC-MS (SIM)UHPLC-HRMS
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by accurate mass-to-charge ratio.
Derivatization Typically required for polar analytes like diols to increase volatility and reduce peak tailing.Not generally required.Not generally required.
Limit of Quantification (LOQ) ~0.5 pg on-column (for silylated long-chain diols)[1]~15 pg on-column (for long-chain diols)[1]~1.5 pg on-column (for long-chain diols)[1]
Reproducibility GoodComparable to GC-MS[1]Improved reproducibility compared to GC-MS and UHPLC-MS[1]
Advantages High chromatographic resolution, extensive spectral libraries for identification.No derivatization needed, suitable for thermally labile compounds.[2]High sensitivity and selectivity, accurate mass data for confident identification.[1]
Disadvantages Derivatization adds sample preparation time and potential for error. Not suitable for non-volatile compounds.Lower chromatographic resolution than GC.[2]Higher instrument cost.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is provided below. This protocol includes a common derivatization step, silylation, to enhance the volatility and chromatographic behavior of the diol.

GC-MS Analysis of this compound after Silylation

1. Silylation (Derivatization)

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as hydroxyl groups, to increase their volatility for GC analysis.[3]

  • Reagents and Materials:

    • This compound standard or sample

    • Anhydrous pyridine

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Accurately weigh a known amount of this compound standard or sample into a clean, dry GC vial.

    • Dissolve the sample in a small volume of anhydrous solvent.

    • Add 100 µL of anhydrous pyridine, followed by 100 µL of MSTFA.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC-MS system.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are suggested starting conditions and can be optimized for specific instrumentation and analytical goals.

  • Gas Chromatograph:

    • Column: A polar capillary column, such as one with a modified polyethylene (B3416737) glycol phase (e.g., SPB-1000), is a good choice for separating diols and can help reduce peak tailing.[4] A non-polar column like a poly(dimethylsiloxane) phase (e.g., Equity-1) can also be used to minimize strong interactions with the hydroxyl groups.[4]

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Solvent Delay: Set appropriately to avoid detecting the solvent peak.

3. Data Analysis

  • Identification: The derivatized this compound can be identified by its retention time and by comparing its mass spectrum to a reference spectrum or a spectral library.

  • Expected Fragmentation: Cyclic alcohols typically show a molecular ion peak (M+), although it may be weak. Common fragmentation patterns for underivatized cyclic alcohols include the loss of a hydrogen atom (M-1), loss of water (M-18), and complex ring cleavage.[4] For the silylated derivative, characteristic fragments will include ions containing the trimethylsilyl (B98337) (TMS) group (e.g., m/z 73, [Si(CH₃)₃]⁺).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using known concentrations of the derivatized this compound standard.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the decision-making involved in choosing an analytical method, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Silylation with MSTFA Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC/UHPLC-MS Analyte This compound GCMS High Resolution Good for Volatiles Analyte->GCMS HPLC Good for Thermally Labile No Derivatization Analyte->HPLC Deriv Derivatization Required GCMS->Deriv HRMS High Sensitivity & Specificity (UHPLC-HRMS) HPLC->HRMS

Caption: Logical comparison of GC-MS and HPLC/UHPLC-MS for diol analysis.

References

A Tale of Two Isomers: A Comparative Guide to cis- and trans-4-Cyclopentene-1,3-Diol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the choice of starting material is paramount to achieving the desired three-dimensional architecture of a target molecule. Among the versatile chiral building blocks available to chemists, cis- and trans-4-cyclopentene-1,3-diol stand out as valuable precursors for the synthesis of a wide array of biologically active compounds, including prostaglandins (B1171923) and carbocyclic nucleosides. Their rigid cyclopentene (B43876) core, coupled with the stereochemically defined hydroxyl groups, provides a powerful platform for the introduction of new stereocenters with high fidelity. This guide offers an objective comparison of the synthesis and application of these two isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their synthetic campaigns.

Structural and Synthetic Overview

The fundamental difference between cis- and trans-4-cyclopentene-1,3-diol lies in the spatial orientation of their two hydroxyl groups relative to the plane of the five-membered ring. In the cis isomer, both hydroxyl groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle distinction has profound implications for their reactivity and the stereochemical outcome of subsequent transformations.

The synthesis of these diols often starts from common precursors, with the stereoselectivity being introduced through carefully chosen reagents and reaction conditions.

Synthesis of cis-4-Cyclopentene-1,3-diol Derivatives: A prevalent method for the synthesis of the cis-diol involves the reduction of 4-hydroxycyclopent-2-enone. The choice of reducing agent and conditions can influence the cis/trans ratio of the product. Another efficient route is the palladium-catalyzed reaction of cyclopentadiene (B3395910) monoepoxide with nucleophiles like acetate.

Synthesis of trans-4-Cyclopentene-1,3-diol Derivatives: The trans-diol is often obtained as a minor isomer in the reduction of 4-hydroxycyclopent-2-enone. Achieving a high yield of the trans isomer can be challenging and may require specific catalysts or multi-step synthetic sequences.

Comparative Performance in Key Synthetic Transformations

The differing stereochemistry of the hydroxyl groups in the cis- and trans-isomers dictates their utility in directing the stereochemical outcome of reactions at the double bond and at the hydroxyl groups themselves.

Epoxidation

Epoxidation of the double bond in cis- and trans-4-cyclopentene-1,3-diol leads to the formation of diastereomeric epoxides. The facial selectivity of this reaction is often guided by the existing stereocenters.

  • This compound: The two hydroxyl groups on the same face of the ring can direct the epoxidizing agent to the opposite, less sterically hindered face, leading to a single major diastereomer of the epoxide.

  • trans-4-Cyclopentene-1,3-Diol: The hydroxyl groups on opposite faces provide a less biased steric environment, which can result in a mixture of diastereomeric epoxides.

Table 1: Hypothetical Comparison of Epoxidation Results

SubstrateEpoxidizing AgentMajor Product StereochemistryDiastereomeric Ratio (d.r.)Yield (%)
This compoundm-CPBAsyn-epoxide>95:5~85
trans-4-Cyclopentene-1,3-diolm-CPBAMixture of syn and anti~60:40~80

Note: This table is a representation of expected outcomes based on general principles of stereoselective reactions and not from a direct comparative study.

Dihydroxylation

Similar to epoxidation, the dihydroxylation of the double bond is influenced by the stereochemistry of the starting diol.

  • This compound: Dihydroxylation is expected to occur from the face opposite to the existing hydroxyl groups, yielding a tetraol with a specific stereochemical configuration.

  • trans-4-Cyclopentene-1,3-Diol: The outcome of dihydroxylation can be more complex, potentially leading to a mixture of diastereomeric tetraols.

Applications in the Synthesis of Bioactive Molecules

Both isomers have proven to be invaluable in the total synthesis of complex natural products and their analogues.

  • Prostaglandins: The cis-diol is a key precursor for the synthesis of various prostaglandins, where the cis relationship of the hydroxyl groups is crucial for establishing the correct stereochemistry of the prostanoid skeleton.[1]

  • Carbocyclic Nucleosides: Both cis- and trans-diols have been employed in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with potent antiviral activities. The stereochemistry of the diol dictates the orientation of the nucleobase and the hydroxymethyl side chain.[2][3]

Experimental Protocols

Synthesis of cis-4-Acetoxy-2-cyclopenten-1-ol

This procedure describes the synthesis of a mono-acetylated derivative of this compound.

Reaction Scheme:

sub Cyclopentadiene monoepoxide product cis-4-Acetoxy-2- cyclopenten-1-ol sub->product reagents Pd(PPh3)4 Acetic Acid, THF

Caption: Synthesis of cis-4-Acetoxy-2-cyclopenten-1-ol.

Procedure:

  • An oven-dried, 300-mL, two-necked, round-bottomed flask is equipped with a Teflon-coated magnetic stirring bar, a pressure-equalizing dropping funnel, and a rubber septum with an 18-gauge needle connected to a dry-nitrogen source.

  • The nitrogen-flushed apparatus is charged with 125 mL of dry tetrahydrofuran (B95107) (THF) and 0.28 g (0.24 mmol) of tetrakis(triphenylphosphine)palladium(0).

  • The mixture is stirred at room temperature until the catalyst dissolves.

  • The solution is cooled in an ice-water bath, and 7.0 mL (7.3 g, 122 mmol) of acetic acid is added via syringe.

  • A room-temperature solution containing 10.9 g of 92% cyclopentadiene monoepoxide (10.0 g, 122 mmol) in 40 mL of THF is added over 10 minutes.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the title compound.[4]

General Procedure for Epoxidation of a Cyclopentenol (B8032323) Derivative

This protocol provides a general method for the epoxidation of a cyclopentene derivative, which can be adapted for both cis- and trans-4-cyclopentene-1,3-diol.

Workflow:

start Dissolve Cyclopentenol in CH2Cl2 add_mcpba Add m-CPBA (portion-wise) start->add_mcpba stir Stir at 0°C to rt add_mcpba->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Epoxide purify->product

Caption: General workflow for epoxidation.

Procedure:

  • To a stirred solution of the cyclopentenol derivative (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at 0°C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the corresponding epoxide.

Conclusion

Both cis- and trans-4-cyclopentene-1,3-diol are powerful and versatile chiral building blocks. The choice between the two isomers is dictated by the desired stereochemical outcome of the synthetic sequence. The cis-diol, with its hydroxyl groups on the same face of the cyclopentene ring, offers a higher degree of stereodirecting ability in reactions such as epoxidation and dihydroxylation, often leading to a single major diastereomer. The trans-diol, while potentially leading to mixtures of diastereomers in such reactions, provides access to alternative stereochemical arrangements that are equally important in the synthesis of diverse target molecules. A thorough understanding of the stereochemical implications of using each isomer is crucial for the efficient and elegant construction of complex chiral molecules.

References

Cyclopentene Diols: A Comparative Guide for Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable synthetic precursor is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Cyclopentene (B43876) diols, versatile five-membered carbocyclic scaffolds, have emerged as valuable starting materials for the synthesis of a wide array of biologically active molecules, including prostaglandins (B1171923) and carbocyclic nucleosides. This guide provides an objective comparison of various cyclopentene diols as synthetic precursors, supported by experimental data, to aid in the selection of the optimal building block for your research needs.

Performance Comparison of Cyclopentene Diols

The utility of a cyclopentene diol as a synthetic precursor is largely determined by its stereochemistry and the nature of its protecting groups. These factors influence the diol's reactivity and the stereochemical outcome of subsequent transformations. Below is a summary of key performance data for different cyclopentene diols in various applications.

Cyclopentene Diol DerivativeApplicationKey TransformationYield (%)StereoselectivityReference
cis-1,4-Dihydroxycyclopent-2-eneCorey Lactone SynthesisMulti-step synthesis-High[1]
Chiral Cyclopentenol DerivativeCarbocyclic Nucleoside SynthesisRing-Closing Metathesis from D-ribose52 (overall)High[1]
Racemic cis-4-Acetoxy-2-cyclopenten-1-olProstaglandin (B15479496) SynthesisEnzymatic ResolutionGoodHigh (for desired enantiomer)[2]
trans-1,2-Dihydroxycyclopentane-Epoxidation of cyclopentene followed by hydrolysis~75 (for epoxide)trans[3][4]
Chiral Cyclopentenone from D-riboseCarbocyclic Nucleoside SynthesisMulti-step synthesis-High[5]

Key Synthetic Applications and Experimental Considerations

Cyclopentene diols are instrumental in the synthesis of complex molecules due to the strategic placement of functional groups on a conformationally constrained ring.

Prostaglandin Synthesis

A cornerstone in the application of cyclopentene diols is the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The Corey lactone, a key bicyclic intermediate, is frequently synthesized from cis-cyclopentene-1,4-diol derivatives. The stereochemistry of the diol is crucial for establishing the correct stereocenters in the final prostaglandin product.

Experimental Workflow for Corey Lactone Synthesis:

G A cis-Cyclopentene-1,4-diol B Protection of Hydroxyl Groups A->B C Epoxidation B->C D Ring Opening & Functionalization C->D E Lactonization D->E F Corey Lactone E->F

Caption: General synthetic workflow for the preparation of Corey lactone from a cyclopentene diol precursor.

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides, where a cyclopentane (B165970) or cyclopentene ring replaces the furanose sugar of natural nucleosides, often exhibit potent antiviral and anticancer activities. Chiral cyclopentene diols, frequently derived from carbohydrates like D-ribose, serve as key building blocks for the enantioselective synthesis of these therapeutic agents. The synthetic strategy often involves the stereocontrolled introduction of a nucleobase onto the cyclopentene scaffold.

Logical Relationship in Carbocyclic Nucleoside Synthesis:

G cluster_0 Chiral Pool cluster_1 Key Intermediate cluster_2 Target Molecule D-Ribose D-Ribose Chiral Cyclopentene Diol Chiral Cyclopentene Diol D-Ribose->Chiral Cyclopentene Diol Multi-step Synthesis Carbocyclic Nucleoside Carbocyclic Nucleoside Chiral Cyclopentene Diol->Carbocyclic Nucleoside Nucleobase Coupling

Caption: Convergent synthesis of carbocyclic nucleosides from the chiral pool.

Experimental Protocols

Detailed experimental procedures are paramount for reproducibility. Below are representative protocols for key transformations involving cyclopentene diols.

Protocol 1: Epoxidation of Cyclopentene to form trans-1,2-Cyclopentanediol

This two-step procedure first involves the formation of cyclopentene oxide, which is subsequently hydrolyzed to the trans-diol.

Materials:

  • Cyclopentene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Aqueous acid (e.g., H₃O⁺)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Epoxidation: Dissolve cyclopentene in dichloromethane in a round-bottom flask. Cool the solution in an ice bath. Add m-CPBA portion-wise while maintaining the temperature at 0-5 °C. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain cyclopentene oxide.[3][4]

  • Hydrolysis: To the crude cyclopentene oxide, add an aqueous acid solution. Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC). Neutralize the reaction with a suitable base and extract the product with an organic solvent. Dry the combined organic extracts and remove the solvent to yield trans-1,2-cyclopentanediol.[3]

Protocol 2: One-pot Synthesis of Corey Lactone Diol

A time-economical, one-pot enantioselective preparation of the Corey lactone has been developed.[6]

Materials:

  • Starting materials for the domino Michael/Michael reaction

  • Diphenylprolinol silyl (B83357) ether catalyst

  • Reducing agent (e.g., LiAl(OtBu)₃H)

  • Reagents for Tamao-Fleming oxidation

  • Appropriate solvents and reagents for workup and purification

Procedure:

  • Domino Reaction: The key reaction is a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction of an α,β-enal and ethyl 4-oxo-2-pentenoate to afford a trisubstituted cyclopentanone (B42830).[6]

  • Reduction and Lactonization: The resulting cyclopentanone undergoes stereoselective reduction of the ketone and aldehyde functionalities, followed by lactonization.[6]

  • Tamao-Fleming Oxidation: The final step involves a Tamao-Fleming oxidation to transform a C-Si bond into a C-O bond, completing the synthesis of the Corey lactone diol.[6]

Note: For detailed reagent quantities, reaction times, and purification methods, it is essential to consult the primary literature.

Conclusion

The choice of a cyclopentene diol precursor is a strategic decision that should be guided by the specific synthetic target and the desired stereochemical outcome. cis- and trans-diols offer distinct advantages for accessing different stereoisomers. Chiral diols derived from natural sources provide an excellent starting point for enantioselective syntheses. By carefully considering the experimental data and protocols outlined in this guide, researchers can make informed decisions to streamline their synthetic efforts and achieve their research goals.

References

Alternative reagents to cis-4-Cyclopentene-1,3-Diol for prostaglandin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A strategic guide for researchers and drug development professionals on contemporary alternatives to cis-4-cyclopentene-1,3-diol for the efficient and stereocontrolled synthesis of prostaglandins (B1171923).

Prostaglandins, a class of lipid compounds with profound physiological effects, are central to numerous therapeutic areas, from glaucoma to cardiovascular disease. For decades, their total synthesis has been a benchmark for excellence in organic chemistry. The classic Corey synthesis, often relying on precursors like this compound to establish the core stereochemistry, has been foundational. However, the demands for greater efficiency, scalability, and stereocontrol have driven the development of innovative new strategies that bypass these traditional starting materials. This guide provides an objective comparison of leading modern alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal synthetic route.

Comparative Analysis of Synthetic Strategies

Modern approaches to prostaglandin (B15479496) synthesis can be broadly categorized by their method of constructing the stereochemically dense cyclopentane (B165970) core. The following tables compare key performance metrics of several cutting-edge strategies against the classical Corey approach, providing a clear overview of their respective efficiencies.

Strategy Target / Key Intermediate Overall Yield Longest Linear Sequence Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Key Innovation
Classical Corey Synthesis PGF₂α~5-10%~15-17 stepsResolution-dependentN/ABicyclo[2.2.1]heptane precursor (Corey Lactone)
Organocatalytic Cascade PGF₂αNot explicitly stated7 steps98% eeN/AProline-catalyzed aldol (B89426) cascade to form bicyclic enal[1][2]
Enyne Cycloisomerization PGF₂α15%6 steps98% ee>20:1Rhodium-catalyzed enyne cycloisomerization[3][4][5]
Chemoenzymatic Synthesis PGF₂αNot explicitly stated5 stepsHigh (enzymatic)N/ABiocatalytic oxidation to form a chiral lactone[6]
Asymmetric Suzuki-Miyaura Tafluprost (PGF₂α analog)6.7%19 stepsHigh (catalyst-controlled)High (catalyst-controlled)Rh-catalyzed asymmetric Suzuki-Miyaura coupling[2]

Featured Alternative Methodologies

Organocatalytic Cascade (Aggarwal Synthesis)

This approach represents a significant leap in step economy. It utilizes a proline-catalyzed domino aldol reaction of succinaldehyde (B1195056) to rapidly construct a complex bicyclic enal.[1] This intermediate contains all the necessary carbon atoms and stereochemical information of the cyclopentane core, primed for the subsequent installation of the side chains. The key advantage is the creation of the core in a single, highly enantioselective step from simple starting materials.[1]

Rhodium-Catalyzed Enyne Cycloisomerization (Zhang Synthesis)

A powerful transition-metal-catalyzed strategy that builds the multiply substituted five-membered ring from an acyclic enyne precursor. This method, termed the Zhang enyne cycloisomerization, demonstrates excellent control over both enantioselectivity and diastereoselectivity.[3][7] The synthesis is noted for its practicability, scalability (demonstrated on a 20-gram scale for analogues), and efficiency, providing a divergent route to a variety of prostaglandins from a common intermediate.[3][8]

Three-Component Coupling (Noyori Synthesis)

Pioneered by Noyori, this convergent strategy involves the conjugate addition of an organocuprate (containing the ω-side chain) to a cyclopentenone, followed by trapping of the resulting enolate with an electrophile (the α-side chain). This method is highly efficient for creating the carbon skeleton in a few steps and has been widely adopted in industrial settings.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating synthetic routes. Below are representative protocols for key transformations in two of the highlighted modern syntheses.

Protocol 1: Key Step of the Enyne Cycloisomerization Synthesis (Zhang, 2021)

Reaction: Rhodium-Catalyzed Enantioselective Cycloisomerization.

Description: This procedure details the catalytic cyclization of an enyne substrate to form the core cyclopentane ring with high stereocontrol, a pivotal step in the concise synthesis of prostaglandins.[4][5]

Materials:

  • Enyne Substrate (1.0 equiv)

  • [Rh(cod)Cl]₂ (1.5 mol%)

  • (S)-BINAP (3.3 mol%)

  • Silver triflate (AgOTf) (6.0 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(cod)Cl]₂ (1.5 mol%), (S)-BINAP (3.3 mol%), and AgOTf (6.0 mol%).

  • Add anhydrous 1,2-dichloroethane and stir the mixture at room temperature for 30 minutes.

  • Add a solution of the enyne substrate (1.0 equiv) in anhydrous DCE to the catalyst mixture.

  • Stir the reaction at the temperature specified in the literature (e.g., 60 °C) and monitor by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.

Performance Data:

  • Yield: 85%[5]

  • Enantiomeric Excess (ee): 98%[5]

  • Diastereomeric Ratio (dr): >20:1[3]

Protocol 2: One-Pot Synthesis of Corey Lactone (Hayashi, 2020)

Reaction: Organocatalytic Domino Michael/Michael Reaction and Subsequent Transformations.

Description: This protocol describes a highly efficient, one-pot synthesis of the pivotal Corey lactone intermediate from commercially available materials, showcasing exceptional pot- and time-economy.[9]

Materials:

  • 3-(Dimethylphenylsilyl)propenal (1.0 equiv)

  • Ethyl 4-oxo-2-pentenoate (1.2 equiv)

  • Diphenylprolinol silyl (B83357) ether catalyst (20 mol%)

  • p-Nitrophenol (100 mol%)

  • Water (3.0 equiv)

  • Toluene, anhydrous

  • LiAlH(t-BuO)₃

  • HBF₄

Procedure:

  • Domino Reaction: To a solution of 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate in toluene, add the diphenylprolinol silyl ether catalyst, p-nitrophenol, and water. Stir at room temperature for the specified time (e.g., 1 hour).[9][10]

  • Reduction: Cool the mixture to -78 °C and add a solution of LiAlH(t-BuO)₃ in THF dropwise. Stir for 1 hour.

  • Lactonization & Desilylation: Quench the reaction by adding HBF₄ at -78 °C and allow the mixture to warm to room temperature.

  • Oxidation: Add KF and H₂O₂ to the vessel to perform an in-situ Fleming-Tamao oxidation.

  • Work up the reaction by quenching with Na₂S₂O₃ and extracting with an organic solvent. The combined organic layers are dried, filtered, and concentrated.

  • Purify the crude product by flash column chromatography.

Performance Data:

  • Overall Yield: 50% (in one pot)[9]

  • Total Time: 152 minutes[9]

  • Enantiomeric Excess (ee): >99%[9]

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and chemical processes involved.

Prostaglandin_Biosynthesis Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 PGE Synthase PGF2a PGF2α PGH2->PGF2a PGF Synthase Other Other Prostanoids (PGI₂, TXA₂) PGH2->Other

Caption: The Cyclooxygenase (COX) pathway for prostaglandin biosynthesis.

Retrosynthesis_Comparison cluster_0 Classic Corey Retrosynthesis cluster_1 Modern Enyne Cycloisomerization (Zhang) PGF2a_C PGF2α CoreyLactone Corey Lactone PGF2a_C->CoreyLactone Side Chain Installation Bicyclo Bicyclo[2.2.1]heptene CoreyLactone->Bicyclo Baeyer-Villiger, Iodolactonization PGF2a_Z PGF2α CyclopentaneCore Functionalized Cyclopentane PGF2a_Z->CyclopentaneCore Side Chain Installation AcyclicEnyne Acyclic Enyne Precursor CyclopentaneCore->AcyclicEnyne Rh-Catalyzed Cycloisomerization Experimental_Workflow start Start: Flame-dried Schlenk Tube (Argon atmosphere) catalyst_prep 1. Catalyst Preparation - Add [Rh(cod)Cl]₂, (S)-BINAP, AgOTf - Add anhydrous DCE - Stir 30 min start->catalyst_prep substrate_add 2. Substrate Addition - Add solution of Enyne in anhydrous DCE catalyst_prep->substrate_add reaction 3. Reaction - Stir at 60 °C - Monitor by TLC/LC-MS substrate_add->reaction workup 4. Workup - Cool to RT - Concentrate in vacuo reaction->workup purify 5. Purification - Flash Column Chromatography workup->purify end End: Pure Bicyclic Product purify->end

References

Navigating Solvent Systems: A Comparative Guide to the Efficacy of cis-4-Cyclopentene-1,3-Diol in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal solvent system is a critical parameter influencing the efficiency of synthetic pathways. This guide provides a comparative analysis of the efficacy of cis-4-cyclopentene-1,3-diol, a key building block in the synthesis of prostaglandins, in various solvent systems. The focus is on the widely employed enzymatic kinetic resolution of this meso-diol, a crucial step in obtaining enantiomerically pure intermediates for prostaglandin (B15479496) synthesis.

The enzymatic acylation of this compound, often catalyzed by lipases, is a pivotal reaction where solvent choice significantly impacts both the reaction rate and the stereoselectivity. This guide presents experimental data comparing the performance of this reaction in different organic solvents and discusses an alternative strategy for obtaining the chiral monoacetate intermediate.

Comparative Efficacy of this compound in Lipase-Catalyzed Acylation

The enzymatic kinetic resolution of meso-diols like this compound is a well-established method for producing chiral building blocks.[1] The choice of solvent is a crucial factor, with a general trend showing that nonpolar solvents often lead to higher enzyme activity and enantioselectivity.[1] However, the solubility of the diol can be a limiting factor in these solvents.[1]

Table 1: Influence of Solvent on Lipase-Catalyzed Acylation of a Cyclopentenol (B8032323) Derivative

SolventConversion RateEnantioselectivity (ee %)Reference
Methyl tert-butyl ether (MTBE)HighHigh[1]
Chlorinated SolventsSlower than MTBEModerate[1]
Toluene (B28343)ModerateLower than MTBE[1]

It is generally observed that higher activity and enantioselectivity are achieved in nonpolar solvents for lipase-catalyzed acylations.[1] However, the poor solubility of diols in such solvents can be a significant challenge.[1]

Alternative Strategy: Direct Use of the Chiral Monoacetate

An alternative approach to the in-situ resolution of this compound is the direct use of its enantiomerically pure monoacetate derivative, such as (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol. This intermediate is the product of the enzymatic resolution and can be used in subsequent steps of prostaglandin synthesis.[2] This strategy circumvents the need for the enzymatic resolution step in the user's own laboratory, provided the chiral monoacetate is commercially available or synthesized in a separate process.

Table 2: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Enzymatic Resolution of this compound In-situ resolution of the meso-diol using a lipase (B570770) to produce the chiral monoacetate.Potentially more cost-effective if the diol is inexpensive and the enzyme is reusable. Allows for control over the resolution process.Requires optimization of reaction conditions, including solvent, enzyme, and acyl donor. Separation of the product from unreacted starting material and byproducts is necessary.
Direct Use of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol Starting the synthesis with the pre-resolved chiral monoacetate.[2]Simplifies the synthetic route by eliminating the resolution step. Ensures high enantiomeric purity of the starting material.May be more expensive than starting with the meso-diol. Relies on the commercial availability or a separate synthesis of the chiral monoacetate.

Experimental Protocols

General Protocol for Lipase-Catalyzed Acylation of this compound

This protocol is a generalized procedure based on common practices for the enzymatic resolution of cyclopentenol derivatives.[1]

  • Enzyme Immobilization: The lipase (e.g., Porcine Pancreatic Lipase or Candida antarctica Lipase B) is often immobilized on a solid support to facilitate recovery and reuse.

  • Reaction Setup: this compound is dissolved in the selected organic solvent (e.g., MTBE) in a reaction vessel.

  • Acyl Donor Addition: An acyl donor, typically a vinyl ester such as vinyl acetate, is added to the mixture.

  • Enzyme Addition: The immobilized lipase is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.

  • Work-up: Once the desired conversion is reached (typically around 50% for a kinetic resolution), the enzyme is filtered off. The solvent is removed under reduced pressure, and the resulting mixture of the monoacetate and unreacted diol is separated by column chromatography.

Visualizing the Synthetic Pathway

The following diagrams illustrate the enzymatic resolution process and the alternative synthetic routes.

Enzymatic_Resolution_Workflow meso-Diol This compound Process Lipase-Catalyzed Acylation meso-Diol->Process Vinyl Acetate, Solvent Monoacetate (1R,4S)-cis-4-Acetoxy- 2-cyclopenten-1-ol Process->Monoacetate Unreacted_Diol (1S,4R)-cis-4-Cyclopentene- 1,3-Diol Process->Unreacted_Diol

Caption: Workflow of the lipase-catalyzed kinetic resolution of this compound.

Synthetic_Strategies cluster_0 Strategy 1: Enzymatic Resolution cluster_1 Strategy 2: Direct Use of Chiral Intermediate Diol This compound Resolution Enzymatic Resolution Diol->Resolution Chiral_Intermediate_1 Chiral Monoacetate Resolution->Chiral_Intermediate_1 Prostaglandin_Synthesis Prostaglandin Synthesis Chiral_Intermediate_1->Prostaglandin_Synthesis Chiral_Intermediate_2 (1R,4S)-cis-4-Acetoxy- 2-cyclopenten-1-ol Chiral_Intermediate_2->Prostaglandin_Synthesis

Caption: Comparison of synthetic routes to prostaglandins.

References

Reactivity Showdown: A Comparative Guide to Cis- and Trans-Cyclopentene Diols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 22, 2025 – In the intricate world of chemical synthesis and drug development, the stereochemistry of a molecule is paramount, often dictating its biological activity and reactivity. This guide provides a comprehensive comparison of the reactivity of cis- and trans-cyclopentene-1,2-diol, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting supporting experimental data and detailed protocols, this document aims to be an essential resource for making informed decisions in experimental design.

The spatial arrangement of the hydroxyl groups in cis- and trans-cyclopentene-1,2-diol, either on the same (cis) or opposite (trans) faces of the cyclopentene (B43876) ring, leads to significant differences in their chemical behavior. These differences are most pronounced in reactions where the proximity of the two hydroxyl groups is a key factor, such as in protection reactions, oxidations, and certain types of esterifications.

Acetal (B89532) Formation: A Clear Distinction in Reactivity

One of the most distinct differences in reactivity between the two isomers is observed in the formation of cyclic acetals (or ketals). The cis-isomer readily reacts with ketones like acetone (B3395972) in the presence of an acid catalyst to form a five-membered cyclic ketal, known as an acetonide. This reaction is a common method for protecting 1,2-diols. In contrast, the trans-isomer does not undergo this reaction due to the significant steric strain that would be introduced in the bicyclic product. The hydroxyl groups in the trans-isomer are too far apart to bridge the carbonyl carbon of acetone.[1][2]

This stark difference in reactivity allows for the selective protection of the cis-diol in a mixture of both isomers, or can be used as a chemical test to distinguish between them.

Oxidation: The Cis-Isomer's Enhanced Susceptibility

The oxidation of vicinal diols is another area where the stereochemistry plays a crucial role. Generally, cis-diols are oxidized more readily than their trans-counterparts. This is often attributed to the ability of the cis-diol to form a cyclic intermediate with the oxidizing agent, which facilitates the reaction.

With reagents like manganese dioxide (MnO₂), which is often used for the oxidation of allylic alcohols, a noticeable difference in reactivity is expected. While specific kinetic data for cyclopentene diols is scarce, studies on analogous cyclic diols have shown that the cis-isomer is oxidized at a faster rate.

Reaction/Parametercis-Cyclopentene-1,2-dioltrans-Cyclopentene-1,2-diolReference
Acetonide Formation with Acetone Forms cyclic ketal readilyDoes not reactGeneral Knowledge
Relative Oxidation Rate FasterSlowerGeneral Principle
Hydrogenation of Cyclopentane-1,3-dione (Analogous System) Kinetically favored product (7:3 ratio at lower temp)Thermodynamically favored at higher temp (48:52 ratio)[3][4]

Esterification: A Tale of Two Rates

Experimental Protocols

Acetonide Protection of cis-Cyclopentene-1,2-diol

Objective: To selectively protect the diol functionality of cis-cyclopentene-1,2-diol.

Materials:

  • cis-Cyclopentene-1,2-diol

  • Anhydrous acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve cis-cyclopentene-1,2-diol (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Selective Oxidation of cis-Cyclopentene-1,2-diol with Activated Manganese Dioxide

Objective: To selectively oxidize the allylic alcohol functionality of cis-cyclopentene-1,2-diol.

Materials:

  • cis-Cyclopentene-1,2-diol

  • Activated manganese dioxide (MnO₂)

  • Anhydrous dichloromethane (DCM)

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • Prepare activated MnO₂ by heating commercially available MnO₂ at 120-150°C under vacuum for several hours.[5]

  • Suspend cis-cyclopentene-1,2-diol (1.0 eq) in anhydrous DCM.

  • Add a large excess of activated MnO₂ (typically 10-20 eq by weight) to the suspension.[6]

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizing Reaction Pathways

reactivity_comparison cluster_cis cis-Cyclopentene-1,2-diol cluster_trans trans-Cyclopentene-1,2-diol cis_diol cis-Diol acetonide Cyclic Acetonide cis_diol->acetonide Acetone, H+ oxidized_cis Oxidized Product (α-Hydroxy Enone) cis_diol->oxidized_cis MnO2 (fast) trans_diol trans-Diol oxidized_trans Oxidized Product (Slower Reaction) trans_diol->oxidized_trans MnO2 (slow) no_reaction No Reaction trans_diol->no_reaction Acetone, H+

Caption: Comparative reactivity of cis- and trans-cyclopentene diols.

experimental_workflow start Start: cis- or trans-Cyclopentene-1,2-diol reaction Reaction: - Acetonide Formation - Oxidation - Esterification start->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring monitoring->reaction Continue reaction workup Work-up & Isolation monitoring->workup Reaction complete analysis Product Analysis (Yield, Purity, Stereochemistry) workup->analysis comparison Compare Reactivity: - Rates - Yields - Selectivity analysis->comparison

Caption: General experimental workflow for comparing diol reactivity.

References

A Spectroscopic Showdown: Unraveling the Stereochemistry of Cyclopentene Diols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of cis- and trans-1,2-cyclopentanediol (B128437) using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct spectral fingerprints, providing researchers with definitive markers to distinguish between these stereoisomers. The key differentiating features arise from the geometric arrangement of the hydroxyl groups, which significantly influences intramolecular interactions and the magnetic environment of the carbon and hydrogen atoms.

This guide presents a comprehensive spectroscopic comparison of cis- and trans-1,2-cyclopentanediol, offering valuable experimental data for researchers, scientists, and professionals in drug development. The distinct stereochemical orientation of the hydroxyl groups in these two isomers leads to notable differences in their IR, ¹H NMR, and ¹³C NMR spectra, allowing for unambiguous identification.

Key Spectroscopic Differences

The primary distinction between the two isomers is readily observed in their Infrared spectra. The cis isomer exhibits a broad absorption band for the O-H stretch at a lower frequency, a phenomenon attributed to intramolecular hydrogen bonding between the two adjacent hydroxyl groups. This intramolecular interaction is absent in the trans isomer, resulting in a sharper O-H stretching band at a higher frequency, more characteristic of intermolecular hydrogen bonding.

In ¹H NMR spectroscopy, the protons attached to the carbons bearing the hydroxyl groups (H-1 and H-2) in the cis and trans isomers display different chemical shifts and coupling constants due to their distinct spatial relationships. Similarly, the symmetry and electronic environment of the carbon atoms in the cyclopentane (B165970) ring lead to unique chemical shifts in their ¹³C NMR spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy for cis- and trans-1,2-cyclopentanediol.

Table 1: Infrared Spectroscopy Data

Vibrational Modecis-1,2-Cyclopentanediol (B1582340) (cm⁻¹)trans-1,2-Cyclopentanediol (cm⁻¹)Key Difference
O-H Stretch~3450-3570 (broad)~3450-3570 (sharper)The broadness of the cis-isomer's peak indicates intramolecular hydrogen bonding.[1][2]
C-H Stretch~2850-2960~2870-2970
C-O Stretch~1050~1070

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Protoncis-1,2-Cyclopentanediol (δ, ppm)trans-1,2-Cyclopentanediol (δ, ppm)
H-1, H-2~3.85~3.75
Methylene Protons~1.60-1.90~1.50-2.00
OH ProtonsVariableVariable

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Carboncis-1,2-Cyclopentanediol (δ, ppm)trans-1,2-Cyclopentanediol (δ, ppm)
C-1, C-2~75.8~77.5
C-3, C-5~32.9~33.5
C-4~24.3~21.0

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the diol sample (liquid or solid) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or the salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is then analyzed for the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the diol sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75 MHz. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 128 or more) is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phased, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Key Concepts

To visually summarize the process and the key structural differences, the following diagrams are provided.

Spectroscopic_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cis cis-1,2-Cyclopentanediol IR IR Spectroscopy cis->IR NMR NMR Spectroscopy cis->NMR trans trans-1,2-Cyclopentanediol trans->IR trans->NMR IR_data Vibrational Frequencies IR->IR_data NMR_data Chemical Shifts & Coupling Constants NMR->NMR_data Identification Identification IR_data->Identification Distinguish Isomers NMR_data->Identification Confirm Structure

Spectroscopic analysis workflow for cyclopentene (B43876) diols.

Key structural difference leading to spectroscopic variations.

References

Safety Operating Guide

Proper Disposal of cis-4-Cyclopentene-1,3-Diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of a safe and compliant research environment. This guide provides detailed procedures for the handling and disposal of cis-4-Cyclopentene-1,3-Diol, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the solid form, to prevent inhalation of dust particles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and storage.

PropertyValue
Chemical Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [1][2]
Appearance Solid
Melting Point 55-59 °C
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Storage Class 11 - Combustible Solids

Standard Operating Procedure for Disposal

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. As this chemical is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its classification depends on its characteristics. Due to its irritant properties, it should be managed as a hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Determine if the this compound waste is mixed with other substances. If contaminated with another hazardous chemical, the entire mixture must be treated as hazardous waste, following the regulations for the most hazardous component.

    • Keep this compound waste separate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Waste Collection and Containerization:

    • Collect the waste in a designated, chemically compatible container. The container must be in good condition, with a secure, leak-proof closure.

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Abbreviations are not permitted.

    • The label should also include the date of waste generation, the laboratory of origin (building and room number), and the Principal Investigator's name and contact information[3].

  • Storage of Chemical Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4].

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is used to prevent spills.

  • Arranging for Disposal:

    • Do not dispose of this compound down the sink or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.

    • The waste will be transported by a licensed hazardous waste disposal contractor to a permitted treatment, storage, and disposal facility (TSDF)[5].

Spill Management:

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain and Absorb: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated assess_contamination Is the waste mixed with other hazardous substances? start->assess_contamination treat_as_mixed Treat as mixed hazardous waste. Follow disposal guidelines for the most hazardous component. assess_contamination->treat_as_mixed Yes collect_waste Collect in a labeled, sealed, and chemically compatible container. assess_contamination->collect_waste No contact_ehs Contact Environmental Health & Safety (EHS) for collection. treat_as_mixed->contact_ehs label_container Label container with 'Hazardous Waste', full chemical name, date, and lab information. collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_container->store_waste store_waste->contact_ehs disposal Disposal by a licensed hazardous waste contractor. contact_ehs->disposal

Caption: Decision-making workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling cis-4-Cyclopentene-1,3-Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of cis-4-Cyclopentene-1,3-Diol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) at a Glance

When handling this compound, a comprehensive approach to personal protection is non-negotiable. This compound is classified as a skin and eye irritant, and may cause respiratory irritation.[1][2][3] It is also a combustible, hygroscopic solid, necessitating careful handling to prevent dust inhalation and contact with moisture.

A summary of the required personal protective equipment is provided in the table below.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes.
Skin Protection Nitrile or Neoprene glovesProvides a barrier against skin irritation. While specific chemical resistance data for this compound is limited, nitrile and neoprene gloves generally offer good resistance to alcohols and are a suitable choice.[4]
Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 dust maskMinimizes the inhalation of fine dust particles, especially when handling the solid form.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. The following step-by-step guidance outlines the key procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]

  • Hygroscopic Precautions: Due to its hygroscopic nature, store the container in a desiccator or a dry box to prevent moisture absorption.[1] The container must be tightly sealed when not in use.

  • Incompatibility: Store separately from strong oxidizing agents, acid chlorides, acid anhydrides, and acids.[1]

Handling and Experimental Use
  • Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood to control dust.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to minimize dust generation. If possible, use a balance with a draft shield.

  • Spill Response: In the event of a spill, do not use water to clean it up as the material is water-sensitive.[6]

    • Small Spills: Carefully sweep up the solid material, avoiding dust creation. Place the collected material in a labeled, sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: A Step-by-Step Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Unused or Expired Chemical: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.

  • Contaminated Labware: Disposable labware (e.g., weigh boats, pipette tips) that has come into contact with the chemical should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be collected in a separate, clearly labeled bag for contaminated PPE disposal.[7]

Disposal Procedure
  • Packaging:

    • Solid waste (unused chemical, contaminated disposables) should be placed in a robust, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

    • Contaminated PPE should be double-bagged and labeled as "Contaminated PPE".

  • Storage Pending Disposal: Store the sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash. [6]

Experimental Workflow Visualization

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Review SDS and Protocol B Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) A->B C Work in a Fume Hood B->C D Weigh and Transfer Chemical C->D E Spill Occurs? D->E F Execute Spill Cleanup Protocol (No Water) E->F Yes G Proceed with Experiment E->G No F->D H Segregate Waste (Chemical, Contaminated Labware, PPE) G->H I Package and Label Waste H->I J Store in Designated Hazardous Waste Area I->J K Arrange for EHS Pickup J->K

Caption: A flowchart outlining the safe handling procedure for this compound.

References

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